Product packaging for Setosusin(Cat. No.:CAS No. 182926-45-0)

Setosusin

Cat. No.: B573878
CAS No.: 182926-45-0
M. Wt: 514.6 g/mol
InChI Key: SAYCZGIAVNNJNU-AKNVYCFDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Setosusin is a carbonyl compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38O8 B573878 Setosusin CAS No. 182926-45-0

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYCZGIAVNNJNU-AKNVYCFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@H]5[C@]2([C@@H](CC(=O)OC5(C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017628
Record name Setosusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182926-45-0
Record name Setosusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Setosusin-Producing Organism Aspergillus duricaulis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setosusin, a meroterpenoid produced by the fungus Aspergillus duricaulis, has garnered interest for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its producing organism. It details the biosynthetic pathway, outlines experimental protocols for cultivation, extraction, and purification, and presents analytical methods for quantification. Furthermore, this guide explores the regulatory networks that may govern this compound production, offering insights for potential yield improvement strategies. The information is presented to support further research and development of this intriguing natural product.

Introduction to this compound and Aspergillus duricaulis

This compound is a fungal meroterpenoid characterized by a distinctive spiro-fused 3(2H)-furanone moiety. Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid precursors, and they exhibit a wide range of structural diversity and biological activities. The producing organism, Aspergillus duricaulis, is a filamentous fungus belonging to the genus Aspergillus, which is well-known for its ability to produce a vast array of secondary metabolites. The unique chemical scaffold of this compound makes it a person of interest for drug discovery and development programs.

Biosynthesis of this compound

The biosynthetic gene cluster responsible for this compound production in Aspergillus duricaulis CBS 481.65 has been identified and the pathway elucidated through heterologous expression in Aspergillus oryzae[1]. The biosynthesis is a multi-step process involving a series of enzymatic reactions.

A key enzyme in this pathway is the cytochrome P450, SetF, which is responsible for the formation of the characteristic spirofuranone structure[1]. The proposed biosynthetic pathway begins with the synthesis of a polyketide backbone, which is then prenylated. A series of oxidative cyclizations and rearrangements, catalyzed by various enzymes including SetF, leads to the final this compound molecule.

Diagram of the this compound Biosynthetic Pathway

Setosusin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Polyketide Precursor Polyketide Precursor Prenylated Intermediate Prenylated Intermediate Polyketide Precursor->Prenylated Intermediate Prenyltransferase Terpenoid Precursor Terpenoid Precursor Terpenoid Precursor->Prenylated Intermediate Epoxidized Intermediate Epoxidized Intermediate Prenylated Intermediate->Epoxidized Intermediate Monooxygenase Cyclized Intermediate Cyclized Intermediate Epoxidized Intermediate->Cyclized Intermediate Terpene Cyclase This compound This compound Cyclized Intermediate->this compound Cytochrome P450 SetF (Spirofuranone formation)

Figure 1. Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of Aspergillus duricaulis and the production of this compound. The following sections provide methodologies based on established practices for fungal secondary metabolite research.

Cultivation of Aspergillus duricaulis

The cultivation conditions can significantly impact the production of secondary metabolites. While specific optimal conditions for this compound production in A. duricaulis are not extensively reported, general media for Aspergillus species known to support secondary metabolism can be employed.

Table 1: Recommended Culture Media for Aspergillus duricaulis

Medium ComponentConcentration (g/L)
Potato Dextrose Agar/Broth (PDA/PDB)
Potato Infusion4.0
Dextrose20.0
Agar (for solid media)15.0
Yeast Extract Sucrose (YES) Agar/Broth
Yeast Extract20.0
Sucrose150.0
MgSO₄·7H₂O0.5
Agar (for solid media)15.0
Czapek-Dox Agar/Broth
Sucrose30.0
NaNO₃3.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
KCl0.5
FeSO₄·7H₂O0.01
Agar (for solid media)15.0

Cultivation Protocol:

  • Inoculation: Inoculate the desired liquid medium with spores or mycelial fragments of Aspergillus duricaulis CBS 481.65.

  • Incubation: Incubate the cultures at 25-28 °C with shaking (e.g., 150 rpm) for liquid cultures to ensure proper aeration. Solid cultures should be incubated in a stationary position.

  • Fermentation Time: The fermentation period can vary, typically ranging from 7 to 21 days. Time-course experiments are recommended to determine the optimal harvest time for maximal this compound production.

Extraction of this compound

The extraction procedure aims to efficiently isolate this compound from the fungal biomass and culture medium.

Extraction Protocol:

  • Harvesting: Separate the fungal mycelium from the liquid broth by filtration.

  • Mycelial Extraction:

    • Dry the mycelial biomass (e.g., lyophilization).

    • Grind the dried mycelium to a fine powder.

    • Extract the powdered mycelium with an organic solvent such as ethyl acetate, methanol, or a mixture of chloroform and methanol (2:1, v/v). This can be done by maceration with stirring or sonication.

    • Repeat the extraction process multiple times for exhaustive extraction.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate.

    • Repeat the extraction to maximize the recovery of this compound.

  • Combine and Concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

Purification of this compound from the crude extract is typically achieved through chromatographic techniques.

Purification Protocol:

  • Silica Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography as a primary purification step.

    • Elute with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate, followed by ethyl acetate to methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the this compound-containing fractions by RP-HPLC on a C18 column.

    • Use a suitable mobile phase, such as a gradient of water and acetonitrile or methanol, often with a small percentage of formic acid or acetic acid to improve peak shape.

    • Monitor the elution profile with a UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

    • Collect the peak corresponding to this compound.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Solvent_Extraction Solvent_Extraction Harvesting->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Silica_Gel_Chromatography Silica_Gel_Chromatography Concentration->Silica_Gel_Chromatography RP_HPLC RP_HPLC Silica_Gel_Chromatography->RP_HPLC LC_MS_Quantification LC_MS_Quantification RP_HPLC->LC_MS_Quantification NMR_Structure_Elucidation NMR_Structure_Elucidation RP_HPLC->NMR_Structure_Elucidation

Figure 2. General experimental workflow for this compound production and analysis.

Analytical Methods for Quantification and Characterization

Accurate and precise analytical methods are crucial for the quantification of this compound and the characterization of its structure.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the primary tool for the quantification of this compound.

Table 2: HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile or Methanol (B), both with 0.1% formic acid
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 20 µL
Detection DAD (scan for λmax) or MS
Column Temperature 25 - 40 °C
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices. Multiple Reaction Monitoring (MRM) is a powerful technique for targeted quantification.

Table 3: Hypothetical LC-MS/MS (MRM) Parameters for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[M+H]⁺ or [M+Na]⁺Fragment 1Fragment 2To be optimized

Note: The exact m/z values and collision energies need to be determined experimentally by infusing a pure standard of this compound into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

Table 4: NMR Parameters for this compound Structural Analysis

ParameterRecommended Condition
Solvent Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Internal Standard Tetramethylsilane (TMS)

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus species is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulation of the this compound gene cluster in A. duricaulis has not been detailed, insights can be drawn from the well-studied regulatory mechanisms in other Aspergillus species.

Key global regulators include the LaeA/VeA complex, which is known to control the expression of numerous secondary metabolite gene clusters. These proteins often act by modifying chromatin structure, making the gene clusters accessible for transcription. Environmental cues such as light, pH, and nutrient availability are transduced through signaling pathways like the mitogen-activated protein kinase (MAPK) and cAMP-dependent protein kinase A (PKA) pathways, which in turn can influence the activity of these global regulators.

Diagram of Potential Regulatory Pathways

Regulatory_Pathways cluster_signals Environmental Signals cluster_pathways Signaling Pathways cluster_regulators Global Regulators cluster_target Target Gene Cluster Light Light LaeA_VeA_Complex LaeA_VeA_Complex Light->LaeA_VeA_Complex Nutrients Nutrients PKA_Pathway PKA_Pathway Nutrients->PKA_Pathway pH pH MAPK_Pathway MAPK_Pathway pH->MAPK_Pathway MAPK_Pathway->LaeA_VeA_Complex PKA_Pathway->LaeA_VeA_Complex Setosusin_Gene_Cluster Setosusin_Gene_Cluster LaeA_VeA_Complex->Setosusin_Gene_Cluster Transcriptional Activation

Figure 3. Potential signaling pathways regulating this compound biosynthesis.

Conclusion and Future Perspectives

This technical guide consolidates the current understanding of the this compound-producing fungus Aspergillus duricaulis. The elucidation of the biosynthetic pathway provides a foundation for future research, including pathway engineering to generate novel analogs or improve production yields. The provided experimental protocols offer a starting point for researchers to cultivate A. duricaulis, isolate this compound, and perform quantitative analysis. Further investigation into the specific regulatory mechanisms governing this compound biosynthesis in its native host is warranted. Such studies could uncover strategies to enhance production through genetic manipulation of regulatory elements or optimization of fermentation conditions. The unique chemical structure of this compound suggests that continued exploration of its biological activities is a promising avenue for the discovery of new therapeutic agents.

References

Setosusin: A Fungal Meroterpenoid with Neuroprotective Potential - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setosusin, a fungal meroterpenoid, has garnered significant interest within the scientific community due to its potential neuroprotective properties. Initially isolated from the Ascomycete Corynascus setosus, its biosynthetic pathway has since been elucidated and heterologously expressed in Aspergillus oryzae. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and data presentation. Furthermore, it explores the current understanding of its biological activity, particularly its role in mitigating amyloid-β induced neurotoxicity, and proposes a putative signaling pathway.

Introduction

This compound is a structurally complex secondary metabolite belonging to the meroterpenoid class, which are natural products of mixed biosynthetic origin, partially derived from terpenoid precursors. First reported in 1996 from cultures of Corynascus setosus, its unique chemical architecture and biological activity have prompted further investigation. More recently, the biosynthetic gene cluster responsible for this compound production was identified in Aspergillus duricaulis and successfully reconstituted in the heterologous host Aspergillus oryzae, opening avenues for its biotechnological production and derivatization.

Of particular interest to the drug development sector is the demonstrated ability of this compound to reduce neurotoxicity induced by amyloid-β (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease. This guide aims to provide a comprehensive technical resource for researchers working on the discovery, isolation, and development of this compound and related compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₉H₃₈O₈
Molecular Weight 518.6 g/mol
Appearance Colorless Prisms
Solubility Soluble in methanol, ethyl acetate, chloroform
Insolubility Insoluble in n-hexane, water
Optical Rotation [α]D²⁵ +88° (c 0.1, CHCl₃)

Fermentation and Production of this compound

This compound can be produced through the fermentation of its native producer, Corynascus setosus, or via heterologous expression in Aspergillus oryzae.

Fermentation of Corynascus setosus

3.1.1. Culture Conditions

A detailed protocol for the fermentation of Corynascus setosus for this compound production is outlined below.

  • Organism: Corynascus setosus IFO 30519

  • Culture Medium: Glucose-potato infusion medium.

    • Prepare an infusion from 200 g of potatoes.

    • Add 20 g of glucose to the infusion.

    • Adjust the final volume to 1 liter with distilled water.

  • Fermentation Scale: 30-liter jar fermentor containing 20 liters of the above medium.

  • Inoculum: A 7-day-old slant culture is used to inoculate a seed culture, which is then used to inoculate the production fermentor.

  • Fermentation Parameters:

    • Temperature: 27°C

    • Agitation: 200 rpm

    • Aeration: 10 liters/minute

  • Fermentation Time: 10 days

3.1.2. Quantitative Production Data

Quantitative data on the production of this compound from Corynascus setosus is not extensively reported in the available literature. Yields are typically dependent on the specific strain, fermentation conditions, and extraction efficiency.

Heterologous Production in Aspergillus oryzae

The biosynthetic gene cluster for this compound from Aspergillus duricaulis has been successfully expressed in Aspergillus oryzae. This approach offers a more controlled and potentially higher-yielding production platform.

3.2.1. Gene Cluster and Host Strain

  • Gene Cluster: The set cluster from Aspergillus duricaulis CBS 481.65.

  • Host Strain: Aspergillus oryzae NSAR1, a strain engineered for the heterologous expression of fungal secondary metabolite gene clusters.

3.2.2. Fermentation and Expression

A general protocol for the heterologous production of this compound is as follows:

  • Culture Medium: DPY medium (2% dextrin, 1% peptone, 0.5% yeast extract, 0.5% KH₂PO₄, 0.05% MgSO₄·7H₂O).

  • Culture Conditions:

    • Inoculate A. oryzae transformants into the DPY medium.

    • Incubate at 30°C with shaking at 200 rpm.

  • Fermentation Time: Typically 5-7 days.

3.2.3. Quantitative Production Data

Specific yields from the heterologous production of this compound in Aspergillus oryzae have not been detailed in the reviewed literature. Production levels would require optimization of fermentation conditions and gene expression constructs.

Isolation and Purification of this compound

The following is a detailed protocol for the extraction and purification of this compound from fungal cultures.

Extraction
  • Mycelial Filtration: After fermentation, separate the mycelia from the culture broth by filtration.

  • Solvent Extraction:

    • Extract the filtered mycelia with acetone.

    • Concentrate the acetone extract in vacuo.

    • Extract the resulting aqueous residue with ethyl acetate.

    • Extract the culture filtrate separately with ethyl acetate.

  • Combine and Concentrate: Combine the ethyl acetate extracts from both the mycelia and the filtrate and concentrate in vacuo to yield a crude extract.

Purification

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.

4.2.1. Silica Gel Column Chromatography

  • Column Preparation: Pack a column with silica gel (e.g., Wakogel C-200).

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

4.2.2. Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell Sephadex LH-20 in the desired solvent system (e.g., chloroform-methanol, 1:1).

  • Sample Loading: Dissolve the this compound-containing fractions from the silica gel chromatography in the elution solvent and load onto the column.

  • Elution: Elute with the same solvent system.

  • Fraction Collection: Collect fractions and analyze by TLC.

4.2.3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient system of methanol and water is commonly employed.

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

  • Purification: Inject the semi-purified fractions and collect the peak corresponding to this compound.

4.2.4. Crystallization

The purified this compound can be crystallized from a solvent system such as methanol-water to yield colorless prisms.

Quantitative Recovery Data

Structure Elucidation and Characterization

The structure of this compound was determined using a combination of spectroscopic techniques.

TechniqueKey Findings
Mass Spectrometry (MS) High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula (C₂₉H₃₈O₈).
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy are used to identify the chemical shifts and coupling constants of the protons and carbons, providing information on the connectivity of the atoms. 2D NMR techniques such as COSY, HMQC, and HMBC are essential for elucidating the complete chemical structure.
Infrared (IR) Spectroscopy Provides information on the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
Ultraviolet (UV) Spectroscopy Shows the absorption maxima, which can indicate the presence of chromophores in the molecule.

Biological Activity and Mechanism of Action

This compound has been reported to reduce neurotoxicity induced by amyloid-β (Aβ) aggregates in PC12 cells. While the precise signaling pathway has not been fully elucidated for this compound, the neuroprotective mechanisms of other fungal meroterpenoids often involve the modulation of key cellular pathways.

Proposed Neuroprotective Signaling Pathway

Based on the known mechanisms of related compounds, a putative signaling pathway for the neuroprotective action of this compound against Aβ-induced toxicity is proposed. Aβ oligomers are known to induce neuronal stress by promoting the generation of reactive oxygen species (ROS) and activating pro-inflammatory pathways, ultimately leading to apoptosis. This compound may exert its neuroprotective effects by interfering with these processes. A potential mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses. This would lead to the upregulation of antioxidant enzymes, thereby reducing ROS levels and mitigating oxidative stress-induced neuronal damage. Additionally, this compound may inhibit pro-inflammatory signaling cascades, such as the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is often activated by Aβ.

Setosusin_Signaling_Pathway Abeta Amyloid-β Oligomers ROS ↑ Reactive Oxygen Species (ROS) Abeta->ROS NFkB_pathway ↑ NF-κB Pathway Activation Abeta->NFkB_pathway OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis Inflammation Neuroinflammation NFkB_pathway->Inflammation Inflammation->Apoptosis This compound This compound This compound->NFkB_pathway Inhibits Nrf2_pathway ↑ Nrf2 Pathway Activation This compound->Nrf2_pathway Activates AntioxidantEnzymes ↑ Antioxidant Enzymes Nrf2_pathway->AntioxidantEnzymes AntioxidantEnzymes->ROS Inhibits

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflows

The overall workflow for the discovery and isolation of this compound from fungal cultures is depicted below.

Setosusin_Isolation_Workflow Fermentation Fungal Fermentation (Corynascus setosus or Aspergillus oryzae) Filtration Filtration Fermentation->Filtration Mycelia Mycelia Filtration->Mycelia Filtrate Culture Filtrate Filtration->Filtrate MyceliaExtraction Acetone Extraction Mycelia->MyceliaExtraction FiltrateExtraction Ethyl Acetate Extraction Filtrate->FiltrateExtraction Concentration1 Concentration MyceliaExtraction->Concentration1 Combine Combine Ethyl Acetate Extracts FiltrateExtraction->Combine AqueousResidue Aqueous Residue Concentration1->AqueousResidue AqueousExtraction Ethyl Acetate Extraction AqueousResidue->AqueousExtraction AqueousExtraction->Combine Concentration2 Concentration to Crude Extract Combine->Concentration2 SilicaGel Silica Gel Chromatography Concentration2->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising fungal-derived natural product with potential therapeutic applications in neurodegenerative diseases. This guide has provided a comprehensive overview of the current knowledge on its discovery, production, isolation, and biological activity. The detailed protocols and compiled data serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the neuroprotective mechanism of this compound and to optimize its production for potential preclinical and clinical development. The use of heterologous expression systems like Aspergillus oryzae will be instrumental in advancing these efforts.

The Biological Genesis of Setosusin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biosynthetic pathway, enzymatic machinery, and regulatory mechanisms governing the formation of the fungal meroterpenoid, setosusin.

Abstract

This compound is a structurally intriguing fungal meroterpenoid characterized by a unique spiro-fused 3(2H)-furanone moiety. This technical guide provides a comprehensive overview of the biological origin of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the producing organism, the genetic blueprint encoded within the biosynthetic gene cluster, and the intricate enzymatic cascade responsible for its synthesis. This guide presents a compilation of quantitative data, detailed experimental protocols for key biosynthetic studies, and visual representations of the underlying molecular processes to facilitate a deeper understanding and further investigation of this fascinating natural product.

Introduction: The Fungal Origin of this compound

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus duricaulis[1][2]. As a member of the meroterpenoid class of natural products, its structure is of hybrid biosynthetic origin, deriving from both polyketide and terpenoid precursors[3]. The unique chemical architecture of this compound, particularly its spirofuranone core, has garnered interest for its potential biological activities and as a target for biosynthetic engineering[1][2].

The this compound Biosynthetic Gene Cluster (set)

The genetic instructions for this compound biosynthesis are encoded in a dedicated gene cluster, herein referred to as the set cluster, identified within the genome of A. duricaulis[1][2]. The elucidation of this gene cluster was pivotal in unraveling the biosynthetic pathway and has been successfully reconstituted in the heterologous host Aspergillus oryzae to verify gene function and produce this compound and its intermediates[1][2].

Table 1: Genes of the set Biosynthetic Cluster and Their Proposed Functions

GeneProposed FunctionHomolog in Brevione E Cluster
setANon-reducing polyketide synthase (NR-PKS)BrvA
setBBaeyer-Villiger monooxygenase (putative)-
setCAcetyltransferase-
setDPrenyltransferaseBrvB
setEGeranylgeranyl pyrophosphate synthase (GGPS)BrvC
setFCytochrome P450 monooxygenase (spirofuranone formation)-
setGFlavin-dependent monooxygenase (FMO)BrvE
setHTerpene cyclaseBrvF
setIShort-chain dehydrogenase/reductase (SDR)BrvG
setJCytochrome P450 monooxygenase (spiro ether formation)BrvH
setKα-ketoglutarate-dependent dioxygenaseBrvJ

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the synthesis of a polyketide core, followed by terpenylation and a series of oxidative modifications and rearrangements. The pathway shares a common intermediate with the biosynthesis of another meroterpenoid, brevione E[4][5][6].

This compound Biosynthetic Pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 5-Methylorsellinic acid 5-Methylorsellinic acid Prenylated polyketide Prenylated polyketide 5-Methylorsellinic acid->Prenylated polyketide Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP)->Prenylated polyketide SetD Epoxidized intermediate Epoxidized intermediate Prenylated polyketide->Epoxidized intermediate SetG Cyclized intermediate Cyclized intermediate Epoxidized intermediate->Cyclized intermediate SetH Brevione B Brevione B Cyclized intermediate->Brevione B SetJ, SetI Intermediate 3 Intermediate 3 Brevione B->Intermediate 3 SetB, SetK Acetylated intermediate 8 Acetylated intermediate 8 Intermediate 3->Acetylated intermediate 8 SetC This compound This compound Acetylated intermediate 8->this compound SetF SetA SetA (NR-PKS) SetE SetE (GGPS) SetE->Geranylgeranyl pyrophosphate (GGPP) SetD SetD (Prenyltransferase) SetG SetG (FMO) SetH SetH (Terpene cyclase) SetJ SetJ (P450) SetI SetI (SDR) SetB_SetK SetB (BVMO, putative) SetK (αKG-dioxygenase) SetC SetC (Acetyltransferase) SetF SetF (P450)

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps and Mechanisms

Polyketide Core Formation

The biosynthesis is initiated by the non-reducing polyketide synthase (NR-PKS) SetA , which catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the 5-methylorsellinic acid polyketide backbone.

Terpenylation and Early Modifications

The polyketide intermediate is then prenylated by the SetD prenyltransferase with a geranylgeranyl pyrophosphate (GGPP) moiety synthesized by the SetE GGPS. This is followed by a series of modifications including epoxidation by the flavin-dependent monooxygenase SetG , cyclization by the terpene cyclase SetH , and formation of the spiro ether system by the cytochrome P450 monooxygenase SetJ and the short-chain dehydrogenase/reductase SetI , leading to the formation of the common intermediate, brevione B.

Formation of the Unique Spirofuranone Moiety

A key step in the biosynthesis of this compound is the formation of the spiro-fused 3(2H)-furanone ring, a reaction catalyzed by the cytochrome P450 monooxygenase SetF [1][2][7]. Isotope-labeling experiments and computational studies have shed light on this complex transformation.

Table 2: Isotope Labeling Data for the Elucidation of the Spirofuranone Formation

Labeled PrecursorIncorporated into this compoundConclusion
¹⁸O₂YesThe oxygen atom in the furanone ring is derived from molecular oxygen.
H₂¹⁸OYesThe carbonyl oxygen of the furanone ring is derived from water.

These studies suggest that SetF is a bifunctional enzyme that first epoxidizes the substrate, followed by a protonation-initiated rearrangement to yield the spirofuranone structure[7].

Experimental Protocols

Heterologous Expression of the set Gene Cluster in Aspergillus oryzae

The functional characterization of the set gene cluster was achieved through its heterologous expression in Aspergillus oryzae NSAR1, a host widely used for the expression of fungal biosynthetic genes[1][2].

Protocol Outline:

  • Vector Construction: The genes of the set cluster are amplified by PCR and cloned into suitable expression vectors under the control of strong constitutive promoters. Plasmids are constructed using yeast homologous recombination[8][9].

  • Protoplast Transformation: Protoplasts of A. oryzae are prepared by enzymatic digestion of the mycelia. The expression vectors are then introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method[4][10].

  • Selection and Cultivation: Transformed fungi are selected on appropriate selective media. Positive transformants are then cultivated in a suitable production medium (e.g., DPY medium) for the production of this compound and its intermediates[11].

  • Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify the produced metabolites[12].

Heterologous Expression Workflow Gene Amplification Gene Amplification Vector Construction Vector Construction Protoplast Transformation Protoplast Transformation Vector Construction->Protoplast Transformation A. oryzae Protoplast Preparation A. oryzae Protoplast Preparation A. oryzae Protoplast Preparation->Protoplast Transformation Selection of Transformants Selection of Transformants Protoplast Transformation->Selection of Transformants Cultivation Cultivation Selection of Transformants->Cultivation Metabolite Extraction Metabolite Extraction Cultivation->Metabolite Extraction HPLC-MS Analysis HPLC-MS Analysis Metabolite Extraction->HPLC-MS Analysis

Caption: General workflow for heterologous expression.

In Vivo Isotope Labeling Experiments

To trace the origin of atoms in the this compound molecule, in vivo isotope labeling experiments are performed using the heterologous expression system.

Protocol Outline:

  • Cultivation: The A. oryzae strain expressing the relevant set genes is cultivated in a defined medium.

  • Precursor Feeding: At a specific time point during cultivation, a stable isotope-labeled precursor (e.g., ¹³C-labeled acetate, ¹⁸O₂) is added to the culture medium[5][13][14].

  • Incubation: The culture is further incubated to allow for the incorporation of the labeled precursor into this compound.

  • Extraction and Analysis: this compound is extracted and purified, and the incorporation of the isotope is analyzed by mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy[5][13][14].

Site-Directed Mutagenesis of SetF

To identify key catalytic residues in the SetF enzyme, site-directed mutagenesis is performed. The Lys303 residue has been identified as a potentially important catalytic residue[1][2].

Protocol Outline:

  • Primer Design: Primers containing the desired mutation (e.g., changing the codon for Lys303 to Alanine) are designed.

  • PCR Mutagenesis: The expression vector containing the setF gene is used as a template for a PCR reaction with the mutagenic primers to introduce the desired mutation[15][16][17].

  • Template Removal: The parental, non-mutated template DNA is removed by digestion with the DpnI restriction enzyme.

  • Transformation and Sequencing: The mutated plasmid is transformed into E. coli for propagation, and the mutation is confirmed by DNA sequencing.

  • Functional Analysis: The mutated setF gene is then expressed in A. oryzae, and the effect of the mutation on this compound production is analyzed.

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulation of the set cluster has not been extensively studied, it is likely governed by global regulatory networks known to control secondary metabolism in Aspergillus species.

Regulatory Network Environmental Signals Environmental Signals cAMP-PKA Pathway cAMP-PKA Pathway Environmental Signals->cAMP-PKA Pathway LaeA/Velvet Complex LaeA/Velvet Complex set Gene Cluster set Gene Cluster LaeA/Velvet Complex->set Gene Cluster Transcriptional Regulation cAMP-PKA Pathway->set Gene Cluster Transcriptional Regulation

Caption: Putative regulatory network of this compound biosynthesis.

Global Regulators: LaeA and the Velvet Complex

The LaeA protein and the Velvet complex are key global regulators of secondary metabolism in many filamentous fungi, including Aspergillus species[9][14][18][19][20]. These regulators often control the expression of entire biosynthetic gene clusters in response to environmental cues such as light and nutrient availability. It is highly probable that the set cluster is under the regulatory control of these master regulators.

Signaling Pathways

Signaling cascades such as the cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway are also known to play a crucial role in regulating secondary metabolism in fungi[21][22][23][24][25]. These pathways translate external signals into cellular responses, including the activation or repression of biosynthetic gene clusters. Further research is needed to elucidate the specific signaling pathways that modulate the expression of the set gene cluster and, consequently, the production of this compound.

Conclusion and Future Perspectives

The elucidation of the biological origin of this compound represents a significant advancement in our understanding of fungal meroterpenoid biosynthesis. The identification of the set gene cluster and the characterization of its dedicated enzymes have provided a roadmap for the production of this complex natural product. The successful heterologous expression in Aspergillus oryzae opens up avenues for metabolic engineering to enhance the yield of this compound and to generate novel analogs with potentially improved biological activities. Future research should focus on a more detailed characterization of the enzymatic kinetics and mechanisms, as well as a deeper investigation into the regulatory networks that govern this compound biosynthesis. Such knowledge will be invaluable for the development of this compound and its derivatives as potential therapeutic agents.

References

Characterization of Setosusin: A Spectroscopic and Biosynthetic Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and biosynthetic pathways associated with Setosusin, a fungal meroterpenoid. The information is compiled to assist in the research and development of novel therapeutic agents.

Spectroscopic Data for this compound

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The absolute configuration was further confirmed by Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (acetone-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
43.32d11.4
42.99d11.4
55.34s
82.30m
81.85m
91.68m
91.57m
111.43m
121.75m
121.50m
135.13t7.2
152.08m
161.63s
171.58s
181.70s
2'-Me2.05s
4'-Me2.45s
6'-OH10.5s

Table 2: ¹³C NMR Spectroscopic Data for this compound (acetone-d₆)

PositionδC (ppm)
1172.0
288.1
351.2
442.1
5118.9
6143.2
740.1
824.5
940.3
1037.2
1177.9
1237.1
13124.9
14132.0
1525.9
1617.8
1716.2
1820.9
1'110.1
2'162.2
3'108.8
4'163.7
5'103.4
6'160.8
2'-Me8.8
4'-Me21.1
2''203.1
3''98.6
4''175.8
5''78.3
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) data was obtained using electrospray ionization (ESI).

Table 3: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺523.2645523.2640
[M+Na]⁺545.2464545.2459

Experimental Protocols

NMR Spectroscopy

NMR spectra were acquired on a Bruker AVANCE III HD spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (acetone-d₆: δH 2.05, δC 29.84).

Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Fisher Scientific Exactive Plus Orbitrap mass spectrometer with an ESI source.

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a complex pathway, with the key step being the formation of the characteristic spiro-fused 3(2H)-furanone moiety catalyzed by the cytochrome P450 enzyme, SetF.

Setosusin_Biosynthesis Precursor Precursor Intermediate_A Intermediate_A Precursor->Intermediate_A Multiple Steps Intermediate_B Intermediate_B Intermediate_A->Intermediate_B SetF (P450) Epoxidation This compound This compound Intermediate_B->this compound SetF (P450) Rearrangement

This compound Biosynthetic Pathway

Experimental Workflow: Isolation of this compound

The general workflow for the isolation and purification of this compound from fungal cultures is outlined below.

Setosusin_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Fungal_Culture Fungal_Culture Crude_Extract Crude_Extract Fungal_Culture->Crude_Extract Ethyl Acetate Extraction_Solvent Extraction_Solvent Silica_Gel_Chromatography Silica_Gel_Chromatography Crude_Extract->Silica_Gel_Chromatography HPLC HPLC Silica_Gel_Chromatography->HPLC Fractionation Pure_this compound Pure_this compound HPLC->Pure_this compound Final Purification

This compound Isolation Workflow

Unveiling the Setosusin Biosynthetic Blueprint: A Technical Guide to Gene Cluster Identification and Pathway Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and characterization of the setosusin biosynthetic gene cluster (BGC). This compound, a fungal meroterpenoid with a unique spiro-fused 3(2H)-furanone moiety, has garnered interest for its complex chemical architecture. Understanding its biosynthesis is crucial for potential bioengineering efforts and the discovery of novel bioactive compounds. This document details the experimental methodologies employed in the elucidation of the this compound biosynthetic pathway, presents key quantitative data, and visualizes the intricate molecular processes involved.

Identification of the this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound was identified in the fungus Aspergillus duricaulis CBS 481.65.[1][2][3] The elucidation of its biosynthetic pathway was achieved through the heterologous reconstitution of the responsible enzyme activities in the well-established fungal expression host, Aspergillus oryzae.[1][2][3]

The set Gene Cluster

Bioinformatic analysis of the A. duricaulis genome, combined with comparative genomics, led to the identification of a putative BGC, herein referred to as the set cluster. This cluster comprises a collection of genes predicted to encode the enzymatic machinery necessary for the synthesis of the this compound backbone and its subsequent chemical modifications.

Table 1: Genes of the this compound (set) Biosynthetic Gene Cluster and Their Putative Functions

GeneProposed FunctionHomolog (if applicable)
setANon-reducing polyketide synthase (NR-PKS)-
setBShort-chain dehydrogenase/reductase (SDR)-
setCAcetyltransferase-
setDPrenyltransferase-
setEGeranylgeranyl pyrophosphate synthase (GGPS)-
setFCytochrome P450 monooxygenase-
setGFlavin-dependent monooxygenase (FMO)-
setHTerpene cyclase-
setIShort-chain dehydrogenase/reductase (SDR)-
setJCytochrome P450 monooxygenase-
setKα-ketoglutarate-dependent dioxygenaseBrvJ

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions that construct and modify the meroterpenoid scaffold. The pathway initiates with the synthesis of a polyketide core, which is then prenylated and subjected to a cascade of oxidative and cyclization reactions.

Proposed Biosynthetic Pathway of this compound

Setosusin_Biosynthesis cluster_start Polyketide & Terpenoid Precursors cluster_pathway This compound Biosynthetic Pathway Acetyl-CoA Acetyl-CoA 5-methyl-orsellinic_acid 5-Methyl-orsellinic acid Acetyl-CoA->5-methyl-orsellinic_acid setA (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->5-methyl-orsellinic_acid GGPP Geranylgeranyl Pyrophosphate (GGPP) Pre-setosusin_intermediate_1 Geranylgeranylated Intermediate GGPP->Pre-setosusin_intermediate_1 5-methyl-orsellinic_acid->Pre-setosusin_intermediate_1 setD (Prenyltransferase) Pre-setosusin_intermediate_2 Epoxidized Intermediate Pre-setosusin_intermediate_1->Pre-setosusin_intermediate_2 setG (FMO) Pre-setosusin_intermediate_3 Cyclized Intermediate Pre-setosusin_intermediate_2->Pre-setosusin_intermediate_3 setH (Terpene cyclase) Brevione_B Brevione B Pre-setosusin_intermediate_3->Brevione_B setJ (P450) setI (SDR) Hydroxylated_Brevione_B 1-hydroxy-Brevione B Brevione_B->Hydroxylated_Brevione_B setK (Dioxygenase) Setosusin_precursor This compound Precursor Brevione_B->Setosusin_precursor setB (SDR) Hydroxylated_Brevione_B->Setosusin_precursor setB (SDR) This compound This compound Setosusin_precursor->this compound setF (P450) setC (Acetyltransferase)

Caption: Proposed biosynthetic pathway of this compound.

A key step in the biosynthesis is the formation of the unique spiro-fused 3(2H)-furanone moiety, which is catalyzed by the cytochrome P450 enzyme, SetF.[1][2][3] This enzyme is proposed to perform an epoxidation of the polyketide portion of the substrate, followed by a protonation-initiated structural rearrangement to yield this compound.[1][2][3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic, biochemical, and analytical techniques. The following sections provide detailed methodologies for the key experiments performed.

Heterologous Expression in Aspergillus oryzae

Objective: To functionally express the set gene cluster and produce this compound and its intermediates in a heterologous host.

Protocol:

  • Vector Construction: The genes of the set cluster were amplified from the genomic DNA of A. duricaulis CBS 481.65. The amplified genes were then cloned into suitable A. oryzae expression vectors under the control of a constitutive promoter (e.g., amyB promoter). Multiple genes were assembled into single vectors using techniques such as yeast homologous recombination.

  • Protoplast Preparation: A. oryzae spores were inoculated into a liquid medium and incubated to obtain mycelia. The mycelia were harvested and treated with a lytic enzyme solution (e.g., Yatalase) to generate protoplasts.

  • Transformation: The expression vectors containing the set genes were introduced into the prepared A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

  • Selection and Cultivation: Transformed protoplasts were plated on selective media to isolate successful transformants. Positive colonies were then cultivated in a suitable production medium to allow for the expression of the heterologous genes and the biosynthesis of metabolites.

  • Metabolite Extraction and Analysis: The culture broth and mycelia were extracted with an organic solvent (e.g., ethyl acetate). The crude extract was then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its biosynthetic intermediates.

In Vivo and In Vitro Isotope-Incorporation Experiments

Objective: To trace the origin of the atoms in the this compound molecule and to elucidate the reaction mechanism of key enzymes.

Protocol:

  • In Vivo Labeling: The A. oryzae transformants expressing the set gene cluster were cultured in a medium supplemented with stable isotope-labeled precursors (e.g., ¹³C-labeled acetate, ¹⁸O-labeled water).

  • In Vitro Enzyme Assays: The key enzyme, SetF, was expressed and purified from a suitable expression system (e.g., E. coli or yeast). The purified enzyme was then incubated with its substrate and cofactors in the presence of ¹⁸O₂ or H₂¹⁸O.

  • Extraction and Analysis: After the incubation period, the labeled this compound and its intermediates were extracted and purified. The incorporation of the stable isotopes was analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Site-Directed Mutagenesis of SetF

Objective: To identify the key catalytic residues in the active site of the cytochrome P450 enzyme, SetF.

Protocol:

  • Mutagenesis: A plasmid containing the setF gene was used as a template for site-directed mutagenesis. Specific amino acid residues predicted to be important for catalysis (e.g., Lys303) were mutated to other amino acids (e.g., alanine) using a PCR-based method.

  • Expression and Purification: The wild-type and mutant SetF enzymes were expressed and purified.

  • Enzyme Activity Assay: The catalytic activity of the wild-type and mutant enzymes was assayed by monitoring the conversion of the substrate to the product using HPLC or LC-MS. The loss or reduction of activity in the mutant enzyme compared to the wild-type enzyme indicates the importance of the mutated residue in catalysis.

Quantitative Data

While the primary research did not present extensive quantitative data in tabular format, analysis of the experimental results allows for the following summary.

Table 2: Summary of Heterologous Production of this compound and Intermediates in Aspergillus oryzae

A. oryzae Transformant ExpressingMajor Product(s) DetectedApproximate Yield (qualitative)
setA, -D, -E, -G, -H, -J, -IBrevione BModerate
setB, setK in Brevione B producerBrevione LModerate
setB and feeding of 1-hydroxy-Brevione BBrevione LHigh
setK and feeding of Brevione B1-hydroxy-Brevione BHigh
Full set clusterThis compoundLow

Logical Workflow for Gene Cluster Identification and Characterization

The overall process of identifying and characterizing the this compound biosynthetic gene cluster follows a logical and systematic workflow.

Experimental_Workflow Genome_Sequencing Genome Sequencing of Aspergillus duricaulis Bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) Genome_Sequencing->Bioinformatics BGC_Identification Identification of Putative 'set' Gene Cluster Bioinformatics->BGC_Identification Heterologous_Expression Heterologous Expression in Aspergillus oryzae BGC_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS, NMR) Heterologous_Expression->Metabolite_Analysis Pathway_Elucidation Elucidation of Biosynthetic Pathway Metabolite_Analysis->Pathway_Elucidation Enzyme_Characterization Characterization of Key Enzymes (e.g., SetF) Pathway_Elucidation->Enzyme_Characterization Isotope_Labeling Isotope Labeling Experiments Enzyme_Characterization->Isotope_Labeling Mutagenesis Site-Directed Mutagenesis Enzyme_Characterization->Mutagenesis Mechanism_Determination Determination of Reaction Mechanism Isotope_Labeling->Mechanism_Determination Mutagenesis->Mechanism_Determination

Caption: Experimental workflow for this compound BGC identification.

Regulation of the this compound Biosynthetic Gene Cluster

Currently, there is no specific published information detailing the regulatory mechanisms governing the expression of the this compound biosynthetic gene cluster. However, in fungi, the regulation of secondary metabolite BGCs is often complex and can involve:

  • Cluster-specific transcription factors: Many BGCs contain one or more regulatory genes within the cluster that control the expression of the other biosynthetic genes.

  • Global regulators: Broad-domain transcription factors that respond to environmental cues such as nutrient availability, pH, and light can also influence the expression of BGCs.

  • Chromatin remodeling: Epigenetic modifications, such as histone acetylation and methylation, can play a crucial role in activating or silencing BGCs.

Further research is required to identify the specific regulatory elements and signaling pathways that control the production of this compound in A. duricaulis.

Conclusion

The identification and elucidation of the this compound biosynthetic gene cluster represent a significant advancement in our understanding of fungal meroterpenoid biosynthesis. The detailed experimental protocols and the characterization of the key enzyme, SetF, provide a solid foundation for future research in this area. This knowledge can be leveraged for the bio-engineering of novel this compound analogs with potentially enhanced biological activities and for the development of microbial cell factories for the sustainable production of these complex natural products. The lack of information on the regulatory network of the set cluster highlights an area ripe for future investigation, which could unlock strategies to enhance the production of this compound and other valuable secondary metabolites.

References

The Core Mechanism of Spirofuranone Formation in Setosusin Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroditerpenoid characterized by a unique spiro-fused 3(2H)-furanone moiety, a structural feature that contributes to its biological activity.[1][2][3][4] The 3(2H)-furanone unit is a recurring motif in various biologically active natural products, including the well-known antifungal agent griseofulvin.[1][2][4] The biosynthesis of this compound has been elucidated through the identification and characterization of its biosynthetic gene cluster (BGC) in the fungus Aspergillus duricaulis CBS 481.65.[1][2][3][4] This guide provides a detailed technical overview of the enzymatic processes and molecular rearrangements that lead to the formation of the distinctive spirofuranone core of this compound, with a focus on the key enzymatic player and the proposed chemical mechanism.

The this compound Biosynthetic Gene Cluster

The biosynthetic pathway of this compound is orchestrated by a series of enzymes encoded by the "set" gene cluster. The functions of the key enzymes involved in the pathway have been predicted based on homology and confirmed through heterologous expression in Aspergillus oryzae.[1][4][5]

GeneEnzymePutative Function
setASetANon-reducing polyketide synthase (NR-PKS)
setBSetBFAD-dependent monooxygenase (putative Baeyer-Villiger monooxygenase)
setCSetCAcetyltransferase
setDSetDPrenyltransferase
setESetEGeranylgeranyl pyrophosphate synthase (GGPS)
setFSetFCytochrome P450 monooxygenase (key enzyme for spirofuranone formation)
setGSetGFAD-dependent monooxygenase (FMO)
setHSetHTerpene cyclase
setISetIShort-chain dehydrogenase/reductase (SDR)
setJSetJCytochrome P450 monooxygenase
setKSetKα-ketoglutarate (αKG)-dependent dioxygenase

The Biosynthetic Pathway to the Spirofuranone Moiety

The formation of this compound begins with the synthesis of a polyketide backbone by the NR-PKS SetA, which is then prenylated by SetD using geranylgeranyl pyrophosphate produced by SetE.[5] A series of subsequent modifications, including epoxidation by the FMO SetG, cyclization by the terpene cyclase SetH, oxidative ring closure by the P450 SetJ, and dehydrogenation by the SDR SetI, lead to the formation of the intermediate brevione B.[5][6] Further transformations catalyzed by SetB and SetK yield brevione L10 (compound 3 ), the direct precursor to the spirofuranone formation.[5]

The final and critical step in the formation of the spirofuranone ring is catalyzed by the cytochrome P450 enzyme, SetF.[1][2][3][4][7] This enzyme is proposed to be bifunctional, initiating the reaction through an epoxidation of the polyketide portion of the substrate.[1][2][3][4] This is followed by a protonation-initiated structural rearrangement, which is also facilitated by the enzyme, to yield the final spirofuranone structure of this compound.[1][2][3][4]

G cluster_early Early Steps cluster_late Late Steps cluster_spiro Spirofuranone Formation 5-methyl-TAL 5-Methyl-Toluquinol Geranyl-5-methyl-TAL Geranylated Intermediate 5-methyl-TAL->Geranyl-5-methyl-TAL SetD, SetE Intermediate_1 Cyclized Intermediate Geranyl-5-methyl-TAL->Intermediate_1 SetG, SetH, SetJ, SetI Brevione B (2) Brevione B Intermediate_1->Brevione B (2) Multiple Steps Brevione L10 (3) Brevione L10 Brevione B (2)->Brevione L10 (3) SetB, SetK This compound (1) This compound Brevione L10 (3)->this compound (1) SetF, SetC

Caption: Proposed biosynthetic pathway of this compound.

The Catalytic Mechanism of SetF: Spirofuranone Ring Formation

The key to forming the spirofuranone ring lies in the catalytic activity of the cytochrome P450 enzyme, SetF. The proposed mechanism involves two key stages:

  • Epoxidation: SetF first catalyzes the epoxidation of the polyketide-derived portion of the precursor molecule, brevione L10.

  • Protonation-Initiated Rearrangement: Following epoxidation, a protonation event, facilitated by the enzyme, initiates a cascade of electron movements. This leads to the opening of the epoxide ring and a subsequent skeletal rearrangement, ultimately forming the spiro-fused 3(2H)-furanone structure.

Mutagenesis studies have identified Lys303 as a potentially crucial catalytic residue within the active site of SetF, likely involved in the protonation-initiated rearrangement step.[1][2][3][4]

G cluster_mechanism SetF Catalytic Cycle Substrate Brevione L10 (3) Epoxide Epoxidized Intermediate Substrate->Epoxide SetF (Epoxidation) Protonation Protonation at Epoxide Epoxide->Protonation Lys303 (?) Rearrangement Skeletal Rearrangement Protonation->Rearrangement Spontaneous Product This compound (1) Rearrangement->Product

Caption: Proposed mechanism of SetF-catalyzed spirofuranone formation.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the mechanism of spirofuranone formation involved several key experimental techniques.

Heterologous Reconstitution of the Biosynthetic Pathway
  • Host Strain: Aspergillus oryzae NSAR1 was utilized for the heterologous expression of the set biosynthetic genes.[4]

  • Gene Expression: Genes from the set cluster were introduced into the A. oryzae host strain. For instance, to produce the intermediate 2 (Brevione B), seven genes (setA, -D, -E, -G, -H, -J, and -I) were co-expressed.[4]

  • Product Analysis: The resulting transformants were cultured, and the metabolites were extracted and analyzed by techniques such as HPLC and LC-MS to identify the products of the heterologously expressed genes.[4]

In Vivo and In Vitro Isotope-Incorporation Experiments
  • Objective: To trace the origin of the atoms in the final this compound molecule and to probe the reaction mechanism.

  • Methodology: The producing organism or the heterologous host was fed with isotopically labeled precursors (e.g., ¹³C- or ¹⁸O-labeled compounds). The resulting this compound was then isolated, and the distribution of the isotopes was determined by NMR spectroscopy and mass spectrometry. This provided crucial insights into the bond-breaking and bond-forming events during the biosynthesis.

Site-Directed Mutagenesis of SetF
  • Objective: To identify key amino acid residues involved in the catalytic activity of SetF.

  • Methodology: The gene encoding SetF was mutated to change specific amino acids, such as Lys303.[1][2][3][4] The mutated enzyme was then expressed, and its ability to catalyze the spirofuranone formation was assessed. A loss or reduction in activity upon mutation indicates the importance of that residue in the catalytic mechanism.

Conclusion

The formation of the spirofuranone ring in this compound is a fascinating example of the chemical complexity that can be achieved through enzymatic catalysis in fungal secondary metabolism. The cytochrome P450 enzyme, SetF, plays a pivotal role in this process, employing a bifunctional mechanism of epoxidation followed by a protonation-initiated rearrangement. The elucidation of this pathway not only enhances our understanding of natural product biosynthesis but also provides a potential biocatalyst for complex chemical transformations in synthetic biology and drug development. Further studies on the structure and catalytic mechanism of SetF could unlock new possibilities for enzymatic synthesis of novel bioactive compounds.

References

The Pivotal Role of Cytochrome P450 SetF in the Biosynthesis of Setosusin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroterpenoid characterized by a unique spiro-fused 3(2H)-furanone moiety, a structural feature that contributes to its biological activity. The biosynthesis of this complex natural product has been a subject of significant research interest. Central to the formation of the distinctive spirofuranone core is the cytochrome P450 monooxygenase, SetF. This technical guide provides an in-depth exploration of the role of SetF in the this compound biosynthetic pathway, detailing the enzymatic mechanism, relevant quantitative data, and the experimental protocols used to elucidate its function. This information is critical for researchers in natural product biosynthesis, enzymology, and drug discovery seeking to understand and potentially harness this novel biocatalytic transformation.

The this compound Biosynthetic Pathway and the Critical Function of SetF

The biosynthetic gene cluster for this compound was identified in the fungus Aspergillus duricaulis CBS 481.65.[1][2][3] The pathway is reconstituted by heterologously expressing the responsible enzymes in Aspergillus oryzae.[1][2][3] The cytochrome P450 enzyme SetF is a key player in this pathway, catalyzing the final and most complex step in the formation of the this compound core structure.[1][3][4]

SetF exhibits a remarkable bifunctional catalytic activity. It first acts as a monooxygenase, installing an epoxide across a double bond in the polyketide-derived portion of the precursor molecule.[1][3][5] Following this epoxidation, SetF facilitates a protonation-initiated cascade of skeletal rearrangements. This intricate process leads to the formation of the characteristic spiro-fused 3(2H)-furanone ring system of this compound.[1][3][5] Mutagenesis studies have identified Lys303 as a key catalytic residue within the active site of SetF, likely playing a crucial role in the protonation and rearrangement steps of the reaction.[1][3]

This compound Biosynthetic Pathway

Setosusin_Biosynthesis cluster_early Early Steps cluster_SetF SetF Catalysis Precursor Polyketide + Terpenoid Precursors Intermediate_1 Pre-setosusin Intermediate Precursor->Intermediate_1 Multiple Enzymatic Steps Epoxide_Intermediate Epoxidized Intermediate Intermediate_1->Epoxide_Intermediate  SetF (Epoxidation)   This compound This compound Epoxide_Intermediate->this compound  SetF (Rearrangement)  

Caption: The biosynthetic pathway of this compound, highlighting the dual catalytic role of cytochrome P450 SetF in the final epoxidation and rearrangement steps.

Quantitative Data

The following tables summarize the key quantitative data obtained from the characterization of the this compound biosynthetic pathway and the function of SetF.

Table 1: Production of this compound and Intermediates in Heterologous Host

Gene(s) Expressed in A. oryzaeProduct(s)Yield (mg/L)
setA, setB, setC, setD, setEPre-setosusin IntermediateNot quantified
setA, setB, setC, setD, setE, setFThis compound~5

Data extracted from heterologous expression experiments described in Wei et al., 2021.[1][3]

Table 2: In Vitro Bioconversion of Pre-setosusin Intermediate by SetF

SubstrateEnzymeProductConversion Rate (%)
Pre-setosusin IntermediatePurified SetFThis compound~30%

Data from in vitro assays with purified recombinant SetF.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments performed to elucidate the role of SetF in this compound biosynthesis.

Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae

This protocol describes the reconstitution of the this compound biosynthetic pathway in a heterologous fungal host.

a. Plasmid Construction:

  • The biosynthetic genes (setA-setF) are amplified by PCR from the genomic DNA of A. duricaulis CBS 481.65.

  • The amplified genes are cloned into A. oryzae expression vectors under the control of suitable promoters (e.g., amyB promoter).

  • Plasmids are constructed to express the entire gene cluster or subsets of genes to identify pathway intermediates.

b. Transformation of A. oryzae:

  • Protoplasts of A. oryzae are prepared by enzymatic digestion of the mycelia.

  • The expression plasmids are introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

  • Transformed protoplasts are regenerated on selective media.

c. Fermentation and Metabolite Analysis:

  • Positive transformants are cultured in a suitable production medium (e.g., DPY medium) for 5-7 days.

  • The fungal mycelia and culture broth are extracted with an organic solvent (e.g., ethyl acetate).

  • The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify this compound and biosynthetic intermediates.

In Vitro Assay of SetF Cytochrome P450 Activity

This protocol details the procedure for the functional characterization of purified SetF enzyme.

a. Heterologous Expression and Purification of SetF:

  • The coding sequence of setF is cloned into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

  • The recombinant protein is expressed in E. coli and purified using affinity chromatography.

b. In Vitro Reaction:

  • The reaction mixture contains:

    • Purified SetF enzyme (1-5 µM)

    • Pre-setosusin intermediate substrate (50-100 µM)

    • NADPH-P450 reductase (as a redox partner)

    • NADPH (as a cofactor)

    • Potassium phosphate buffer (pH 7.4)

  • The reaction is initiated by the addition of NADPH and incubated at 30°C for 1-2 hours.

c. Product Analysis:

  • The reaction is quenched with an organic solvent and the product is extracted.

  • The extracted product is analyzed by HPLC and LC-MS to confirm the formation of this compound.

Site-Directed Mutagenesis of SetF

This protocol is used to investigate the role of specific amino acid residues in the catalytic mechanism of SetF.

a. Mutagenesis:

  • The setF expression plasmid is used as a template for PCR-based site-directed mutagenesis.

  • Primers containing the desired mutation (e.g., K303A) are used to amplify the plasmid.

  • The template DNA is digested with DpnI, and the mutated plasmid is transformed into E. coli.

b. Expression and Functional Analysis of the Mutant Enzyme:

  • The mutant SetF protein is expressed and purified as described for the wild-type enzyme.

  • The catalytic activity of the mutant enzyme is assessed using the in vitro assay described above.

  • The results are compared to the wild-type enzyme to determine the effect of the mutation on enzyme function.

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Characterization cluster_mutagenesis Mechanistic Studies Gene_Cluster Identify this compound Gene Cluster Heterologous_Expression Heterologous Expression in A. oryzae Gene_Cluster->Heterologous_Expression Metabolite_Analysis_Vivo Metabolite Analysis (HPLC, LC-MS) Heterologous_Expression->Metabolite_Analysis_Vivo Protein_Expression Recombinant SetF Expression & Purification Metabolite_Analysis_Vivo->Protein_Expression Identifies Substrate In_Vitro_Assay In Vitro Enzyme Assay Protein_Expression->In_Vitro_Assay Metabolite_Analysis_Vitro Product Analysis (HPLC, LC-MS) In_Vitro_Assay->Metabolite_Analysis_Vitro Mutagenesis Site-Directed Mutagenesis of SetF Metabolite_Analysis_Vitro->Mutagenesis Confirms Function Mutant_Analysis Functional Analysis of Mutant SetF Mutagenesis->Mutant_Analysis

Caption: A workflow diagram illustrating the key experimental stages for elucidating the function of SetF in this compound biosynthesis.

Conclusion

The cytochrome P450 enzyme SetF plays a crucial and fascinating role in the biosynthesis of this compound. Its ability to catalyze a complex epoxidation and subsequent skeletal rearrangement highlights the diverse catalytic capabilities of this enzyme superfamily. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this and other novel P450-catalyzed reactions in fungal natural product biosynthesis. A deeper understanding of enzymes like SetF not only expands our knowledge of biocatalysis but also opens up new avenues for the chemoenzymatic synthesis of complex molecules with potential therapeutic applications.

References

The Role of Dioxygenase SetK in the Setosusin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setosusin, a fungal meroterpenoid with a unique spiro-fused 3(2H)-furanone moiety, has garnered interest for its complex chemical architecture and potential biological activity. The elucidation of its biosynthetic pathway has revealed a cascade of enzymatic transformations, among which the function of the α-ketoglutarate (αKG)-dependent dioxygenase, SetK, is a critical step. This technical guide provides an in-depth analysis of the function of SetK, including its role in the broader context of the this compound biosynthetic pathway, detailed experimental protocols for its study, and a comparative analysis of its characteristics with related enzymes. This document is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, enzyme engineering, and drug discovery.

Introduction to the this compound Biosynthetic Pathway

The biosynthetic gene cluster for this compound has been identified in the fungus Aspergillus duricaulis and successfully reconstituted in the heterologous host Aspergillus oryzae. The pathway commences with the synthesis of a polyketide, 5-methylorsellinic acid, which undergoes a series of modifications including prenylation, epoxidation, and cyclization to form the key intermediate, brevione B.

The Pivotal Role of Dioxygenase SetK

SetK is a non-heme iron, α-ketoglutarate-dependent dioxygenase that catalyzes a crucial hydroxylation step in the this compound pathway.

Function: The primary function of SetK is the stereo- and regioselective hydroxylation of brevione B at the C-1 position. This reaction yields the intermediate brevione S. This hydroxylation is a key diversifying step, as a homologous dioxygenase, BrvJ, from the brevione E biosynthetic pathway, acts on the same substrate (brevione B) to catalyze a skeletal rearrangement, highlighting the catalytic plasticity of this enzyme family.

Reaction Mechanism: As an αKG-dependent dioxygenase, SetK is presumed to follow a canonical reaction mechanism. The binding of α-ketoglutarate and the substrate, brevione B, to the Fe(II)-containing active site allows for the coordination of molecular oxygen. This leads to the oxidative decarboxylation of α-ketoglutarate to succinate and CO2, generating a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This potent oxidizing species then abstracts a hydrogen atom from the C-1 position of brevione B, followed by radical rebound to install a hydroxyl group.

Quantitative Data

As of the latest available literature, specific kinetic parameters (Km, kcat) for the dioxygenase SetK have not been experimentally determined. However, to provide a frame of reference for the catalytic efficiency of related enzymes, the kinetic data for a well-characterized α-ketoglutarate-dependent dioxygenase, TfdA from Alcaligenes eutrophus, which also acts on a complex organic substrate, is presented below.

Table 1: Kinetic Parameters for the α-Ketoglutarate-Dependent Dioxygenase TfdA

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
2,4-Dichlorophenoxyacetate17.5 ± 1.014.18.1 x 10⁵
α-Ketoglutarate3.20 ± 0.54--

Note: This data is for the enzyme TfdA and is provided for comparative purposes only. The kinetic parameters for SetK may vary.

Experimental Protocols

The following protocols are adapted from the supplementary materials of the primary research articles elucidating the this compound pathway and general methods for dioxygenase characterization.

Heterologous Expression of the this compound Pathway in Aspergillus oryzae

This protocol describes the reconstitution of the biosynthetic pathway to produce brevione B, the substrate for SetK.

1. Gene Amplification and Plasmid Construction:

  • Amplify the cDNAs of the this compound biosynthetic genes (setA, setD, setE, setG, setH, setI, setJ) from a cDNA library of A. duricaulis.
  • Clone the amplified genes into appropriate A. oryzae expression vectors (e.g., pTAEX3) under the control of a suitable promoter (e.g., amyB promoter).

2. Aspergillus oryzae Transformation:

  • Prepare protoplasts from A. oryzae NSAR1 strain.
  • Co-transform the protoplasts with the expression plasmids containing the set genes using a polyethylene glycol (PEG)-calcium chloride mediated method.
  • Select for transformants using an appropriate marker (e.g., pyrithiamine resistance).

3. Culture and Metabolite Extraction:

  • Inoculate the positive transformants into DPY medium (dextrin-polypeptone-yeast extract).
  • Incubate the cultures for 5-7 days at 30°C with shaking.
  • Extract the culture broth and mycelia with an equal volume of ethyl acetate.
  • Evaporate the organic solvent and redissolve the residue in methanol for analysis.

4. Product Analysis:

  • Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the production of brevione B.

In Vitro Assay for SetK Dioxygenase Activity

This protocol provides a general framework for assaying the activity of a purified α-ketoglutarate-dependent dioxygenase like SetK.

1. Heterologous Expression and Purification of SetK:

  • Codon-optimize the setK gene for expression in Escherichia coli.
  • Clone the gene into an expression vector with a purification tag (e.g., His-tag).
  • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).
  • Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.
  • Lyse the cells and purify the His-tagged SetK protein using immobilized metal affinity chromatography (IMAC).

2. Enzyme Assay:

  • Prepare a reaction mixture containing:
  • HEPES or Tris buffer (pH 7.0-7.5)
  • Purified SetK enzyme
  • Brevione B (substrate)
  • α-Ketoglutarate (co-substrate)
  • (NH₄)₂Fe(SO₄)₂ (iron cofactor)
  • L-Ascorbic acid (reducing agent)
  • Initiate the reaction by adding the enzyme.
  • Incubate the reaction at a controlled temperature (e.g., 30°C).
  • Quench the reaction at various time points by adding a solvent like methanol or acetonitrile.
  • Centrifuge to pellet the precipitated protein.

3. Product Detection:

  • Analyze the supernatant by HPLC or LC-MS to detect the formation of the hydroxylated product, brevione S.
  • Quantify the product formation by comparing the peak area to a standard curve of the purified product.

Visualizations

This compound Biosynthetic Pathway

Setosusin_Pathway Prenylated_Intermediate Prenylated Intermediate Epoxidized_Intermediate Epoxidized Intermediate Prenylated_Intermediate->Epoxidized_Intermediate SetG Cyclized_Intermediate Cyclized Intermediate Epoxidized_Intermediate->Cyclized_Intermediate SetH/SetJ Brevione_B Brevione B Cyclized_Intermediate->Brevione_B SetI Brevione_S Brevione S Brevione_B->Brevione_S SetK Brevione_L Brevione L Brevione_B->Brevione_L SetB Brevione_S->Brevione_L Pre-Setosusin Pre-Setosusin Brevione_L->Pre-Setosusin This compound This compound Pre-Setosusin->this compound SetC, SetF SetA SetA (PKS) SetD SetD (Prenyltransferase) SetG SetG (Monooxygenase) SetH_J_I SetH/SetJ/SetI SetK SetK (Dioxygenase) SetB SetB (Monooxygenase) SetC_F SetC/SetF

Caption: The biosynthetic pathway of this compound.

Experimental Workflow for SetK Characterization

SetK_Workflow cluster_upstream Upstream Preparation cluster_assay Enzymatic Assay cluster_analysis Downstream Analysis Gene_Cloning Clone setK gene into E. coli expression vector Protein_Expression Heterologous expression in E. coli Protein_Purification Purify SetK via IMAC Protein_Expression->Protein_Purification Reaction_Setup Set up in vitro reaction with Brevione B, α-KG, Fe(II), Ascorbate Protein_Purification->Reaction_Setup Incubation Incubate at controlled temperature Reaction_Setup->Incubation Quenching Quench reaction Incubation->Quenching Product_Detection Analyze reaction mixture by HPLC/LC-MS Quenching->Product_Detection Data_Analysis Identify and quantify Brevione S Product_Detection->Data_Analysis

Caption: Workflow for the in vitro characterization of SetK.

Conclusion and Future Perspectives

The dioxygenase SetK plays a crucial, regio- and stereoselective role in the biosynthesis of this compound by hydroxylating the key intermediate brevione B. While its function has been clearly established through heterologous expression studies, a detailed biochemical characterization, including the determination of its kinetic parameters, remains an area for future investigation. Such studies would not only provide a deeper understanding of the enzyme's catalytic efficiency but also pave the way for its potential application in biocatalytic processes for the synthesis of novel meroterpenoids. The protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore the fascinating enzymology of the this compound pathway.

Unraveling the Origins of Setosusin: A Technical Guide to Identifying its Polyketide Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setosusin, a fungal meroterpenoid with a distinctive spiro-fused 3(2H)-furanone moiety, has garnered interest for its complex structure and potential biological activities.[1][2] Understanding the biosynthetic pathway of such natural products is crucial for endeavors in synthetic biology, bioengineering, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the methodologies and findings that have successfully identified the polyketide precursor of this compound. By examining the genetic and enzymatic basis of its formation, we illuminate the initial steps of a complex biosynthetic cascade. This document details the experimental protocols, presents key data in a structured format, and offers visual representations of the biosynthetic logic, serving as a comprehensive resource for professionals in the field.

Introduction to this compound and its Biosynthetic Puzzle

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[3][4] Among these, meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid precursors, represent a fascinating area of study.[3] this compound, originally isolated from the fungus Corynascus setosus, is a tremorgenic fungal metabolite characterized by a unique spiro-fused 3(2H)-furanone ring system.[2] Elucidating the biosynthetic origins of such complex molecules is a key objective in natural product chemistry, as it can unveil novel enzymatic functions and provide tools for biocatalysis and the engineered production of valuable compounds.[2][5]

The core challenge in understanding the biosynthesis of this compound lay in identifying the initial building blocks and the enzymes responsible for their assembly. This guide focuses on the critical first step: the identification of its polyketide precursor.

The Polyketide Precursor of this compound: 5-Methyl Triacetic Acid Lactone

Through a combination of genomic analysis and heterologous expression studies, the polyketide precursor of this compound has been unequivocally identified as 5-methyl triacetic acid lactone (5-methyl-TAL) .[2][5] this compound is biosynthetically derived from this polyketide and geranylgeranyl pyrophosphate (GGPP), classifying it as a meroditerpenoid.[2]

The biosynthesis of 5-methyl-TAL is catalyzed by a non-reducing polyketide synthase (NR-PKS) , designated as SetA .[2][5] This enzyme was identified within the biosynthetic gene cluster of this compound in the fungus Aspergillus duricaulis CBS 481.65.[1][2]

Experimental Identification of the Polyketide Precursor

The identification of 5-methyl-TAL as the precursor to this compound was achieved through a multi-faceted approach involving bioinformatics, gene cluster identification, and heterologous expression.

Bioinformatic Analysis and Gene Cluster Identification

The initial step involved sequencing the genome of a known this compound producer, A. duricaulis CBS 481.65.[5] Bioinformatic analysis of the genome led to the discovery of a putative biosynthetic gene cluster, termed the "set cluster".[5] This cluster was found to contain genes encoding enzymes homologous to those involved in other fungal meroterpenoid biosynthetic pathways.[5] Key among these was the gene for the NR-PKS, setA.[5]

Heterologous Reconstitution of the Biosynthetic Pathway

To validate the function of the identified genes, the biosynthetic pathway was reconstituted in a heterologous host, Aspergillus oryzae.[1][2] This technique involves expressing the genes from the set cluster in a well-characterized fungal host that does not naturally produce this compound.

The expression of setA in A. oryzae resulted in the production of 5-methyl-TAL, confirming its role as the synthase for the polyketide precursor of this compound.[2][5]

The Biosynthetic Pathway of this compound: An Overview

The formation of this compound is a multi-step enzymatic process that begins with the synthesis of its two key precursors. The following diagram illustrates the initial steps of the this compound biosynthetic pathway.

Setosusin_Biosynthesis_Initiation cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway cluster_meroterpenoid Meroterpenoid Assembly Acetyl-CoA Acetyl-CoA SetA SetA Acetyl-CoA->SetA Malonyl-CoA Malonyl-CoA Malonyl-CoA->SetA 5-methyl-TAL 5-methyl-TAL SetA->5-methyl-TAL NR-PKS catalysis SetD SetD 5-methyl-TAL->SetD IPP Isopentenyl Pyrophosphate SetE SetE IPP->SetE DMAPP Dimethylallyl Pyrophosphate DMAPP->SetE GGPP Geranylgeranyl Pyrophosphate SetE->GGPP GGPS catalysis GGPP->SetD Prenylated_Intermediate Geranylgeranylated 5-methyl-TAL SetD->Prenylated_Intermediate Prenyltransferase catalysis Further_Modifications Further_Modifications Prenylated_Intermediate->Further_Modifications Multiple Enzymatic Steps (SetG, SetH, SetJ, SetI, SetF, etc.) This compound This compound Further_Modifications->this compound

Figure 1: Initiation of the this compound biosynthetic pathway.

Key Enzymes and Their Functions

The following table summarizes the key enzymes involved in the initial stages of this compound biosynthesis.

GeneEnzymeFunction
setASetANon-reducing polyketide synthase (NR-PKS) that synthesizes 5-methyl triacetic acid lactone (5-methyl-TAL) from acetyl-CoA and malonyl-CoA.[2][5]
setESetEGeranylgeranyl pyrophosphate synthase (GGPS) that produces geranylgeranyl pyrophosphate (GGPP).[2][5]
setDSetDPrenyltransferase that catalyzes the geranylgeranylation of 5-methyl-TAL.[2][5]

Experimental Workflow for Precursor Identification

The logical workflow for identifying the polyketide precursor of this compound is depicted in the following diagram.

Precursor_Identification_Workflow Genome_Sequencing Genome Sequencing of Aspergillus duricaulis Bioinformatics Bioinformatic Analysis to Identify Biosynthetic Gene Cluster ('set' cluster) Genome_Sequencing->Bioinformatics Gene_Identification Identification of NR-PKS gene (setA) and other biosynthetic genes Bioinformatics->Gene_Identification Gene_Cloning Cloning of setA gene Gene_Identification->Gene_Cloning Heterologous_Host Selection of Heterologous Host (Aspergillus oryzae) Transformation Transformation of A. oryzae with setA Heterologous_Host->Transformation Gene_Cloning->Transformation Fermentation Fermentation of Engineered A. oryzae Transformation->Fermentation Metabolite_Extraction Extraction of Metabolites Fermentation->Metabolite_Extraction LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Precursor_Identification Identification of 5-methyl-TAL LCMS_Analysis->Precursor_Identification

Figure 2: Experimental workflow for identifying the polyketide precursor.

Quantitative Data

While the primary focus of the initial studies was on the qualitative identification of the biosynthetic pathway, quantitative data on enzyme kinetics and precursor incorporation are areas for future investigation. Isotope-incorporation experiments were performed to elucidate the reaction mechanism of the downstream enzyme SetF, which is responsible for the formation of the characteristic spirofuranone moiety.[1][3][5]

Conclusion

The identification of 5-methyl triacetic acid lactone as the polyketide precursor of this compound represents a significant advancement in our understanding of fungal meroterpenoid biosynthesis. This was made possible through the application of modern genomic and synthetic biology techniques, particularly the heterologous expression of the identified biosynthetic gene cluster. The characterization of the non-reducing polyketide synthase SetA provides a clear starting point for the intricate enzymatic cascade that leads to the final complex structure of this compound. This foundational knowledge is invaluable for future efforts in pathway engineering and the discovery of novel bioactive compounds.

References

Tremorgenic Properties of Fungal Meroterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tremorgenic properties of fungal meroterpenoids, a class of natural products known for their potent effects on the central nervous system. This document details their mechanisms of action, presents quantitative toxicological and pharmacological data, outlines key experimental protocols for their study, and visualizes the critical signaling pathways involved.

Introduction to Tremorgenic Fungal Meroterpenoids

Fungal meroterpenoids are a structurally diverse class of secondary metabolites derived from mixed biosynthetic pathways, typically involving a polyketide and a terpenoid precursor.[1][2][3] Several of these compounds, produced by fungi of the Penicillium, Aspergillus, and Claviceps genera, exhibit potent tremorgenic activity in vertebrates.[4][5] These mycotoxins are of significant interest to researchers and drug development professionals due to their specific molecular targets and potential as pharmacological tools or lead compounds. The primary mechanism underlying their tremorgenic effects involves the modulation of ion channels, particularly the large-conductance calcium-activated potassium (BK) channels, and the disruption of neurotransmitter release.[6][7]

Key Tremorgenic Fungal Meroterpenoids and Their Mechanisms of Action

This section details the most well-characterized tremorgenic fungal meroterpenoids.

Penitrem A

Penitrem A, produced by Penicillium crustosum, is a potent tremorgenic mycotoxin that induces sustained tremors, convulsions, and ataxia.[8][9] Its primary mechanism of action involves the inhibition of BK channels.[7] Penitrem A has also been shown to increase the spontaneous release of the neurotransmitters glutamate and GABA from cerebrocortical synaptosomes.[10] Furthermore, recent studies indicate that penitrem A can induce the production of reactive oxygen species (ROS) in neutrophils, a process that involves the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[7]

Paxilline

Paxilline, another indole-diterpenoid from Penicillium paxilli, is a well-known and specific inhibitor of BK channels.[6][11][12] It binds with high affinity to the closed state of the channel, thereby stabilizing it and reducing the probability of channel opening.[6][11][12] This inhibition of BK channels in the central nervous system is the primary cause of its tremorgenic effects.[4] The LD50 of paxilline in mice has been reported to be 150 mg/kg body weight.[4]

Aflatrem

Aflatrem, produced by Aspergillus flavus, is a potent tremorgen that causes significant neurological effects.[13][14] Its mechanism of action involves the perturbation of amino acid neurotransmitter systems. Studies have shown that aflatrem can decrease the capacity of GABA and glutamate uptake in hippocampal nerve terminals, suggesting a loss of nerve terminals and a decrease in the release of these neurotransmitters.[15][16]

Janthitrems

Janthitrems are a group of tremorgenic indole-diterpenoids produced by Penicillium janthinellum. While their exact mechanism of action is less characterized than that of penitrem A or paxilline, they are also known to induce tremors.

Paspaline and Related Compounds

Paspaline and its derivatives, such as paspalinine, are precursors in the biosynthesis of other tremorgenic indole-diterpenoids. While some of these precursors are not tremorgenic themselves, they can still interact with molecular targets like BK channels.

Quantitative Data on Tremorgenic Properties

The following tables summarize the available quantitative data on the toxicity and BK channel inhibitory activity of various fungal meroterpenoids.

Table 1: In Vivo Toxicity of Tremorgenic Fungal Meroterpenoids in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Lowest Tremor-Inducing Dose (mg/kg)Reference(s)
Paxilline-150-[4]
Penitrem AIntraperitoneal1.05-[9]
Penitrem AOral-0.25 - 0.50[8][9]
Thomitrem AOral-8[9]
Roquefortine CIntraperitoneal169 - 189-[9]

Table 2: In Vitro BK Channel Inhibition by Fungal Meroterpenoids

CompoundIC50Experimental ConditionsReference(s)
Paxilline~10 nMChannels largely closed[6][11][12]
Paxilline~10 µMMaximal channel open probability[6][11][12]
Paxilline (WT)10.4 ± 0.6 nM-[17][18]
Paxilline (M285G mutant)46.3 ± 2.5 nM-[17][18]
Paxilline (M285T mutant)29.9 ± 1.4 nM-[17][18]
Paxilline (M285A mutant)63.3 ± 3.3 nM-[17][18]
Paxilline (F307A mutant)45.4 ± 1.9 nM-[17][18]
Paxilline (M285AF307A mutant)148.8 ± 9.1 nM-[17][18]
Lolitrem B5-fold higher affinity than paxilline-[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the tremorgenic properties of fungal meroterpenoids.

In Vivo Tremor Assessment in Mice

This protocol is adapted from the visual rating scale method established by Gallagher and Hawkes.[4]

Objective: To quantify the intensity and duration of tremors induced by fungal meroterpenoids in mice.

Materials:

  • Test compound (fungal meroterpenoid)

  • Vehicle control (e.g., saline, DMSO)

  • Male Swiss-Webster mice (20-25 g)

  • Observation cages

  • Stopwatch

Procedure:

  • Administer the test compound to mice via the desired route (e.g., intraperitoneal, oral gavage). A control group should receive the vehicle alone.

  • Place individual mice in observation cages.

  • Observe the mice continuously for the first hour and then at regular intervals (e.g., every 30 minutes) for up to 4-6 hours.

  • Score the intensity of tremors at each observation point using a standardized rating scale.

Tremor Scoring Scale: [20]

  • 0: No tremor, normal behavior.

  • 1: Mild, fine tremors, often only noticeable upon handling.

  • 2: Moderate tremors, apparent without handling, but intermittent.

  • 3: Continuous, whole-body tremors of moderate intensity.

  • 4: Severe, continuous, whole-body tremors, affecting posture and movement.

  • 5: Very severe tremors, leading to convulsions or inability to maintain posture.

Data Analysis:

  • Plot the mean tremor score against time for each treatment group.

  • Calculate the area under the curve (AUC) to represent the total tremorgenic effect.

  • Determine the onset and duration of tremors for each compound and dose.

Neurotransmitter Release from Synaptosomes

This protocol describes the preparation of synaptosomes and the measurement of GABA and glutamate release.

Objective: To determine the effect of fungal meroterpenoids on the release of GABA and glutamate from nerve terminals.

Materials:

  • Rat or mouse brain tissue (cortex or hippocampus)

  • Sucrose buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Percoll gradients

  • Krebs-Ringer buffer

  • High-K+ buffer (for depolarization)

  • Test compound

  • HPLC system with fluorescence detection for amino acid analysis

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at high speed to separate synaptosomes.

    • Collect the synaptosome fraction and wash to remove Percoll.

  • Neurotransmitter Release Assay: [21][22][23][24][25][26][27][28][29]

    • Pre-incubate the synaptosomes in Krebs-Ringer buffer with the test compound or vehicle.

    • Stimulate neurotransmitter release by adding high-K+ buffer.

    • Terminate the release by rapid filtration or centrifugation.

    • Analyze the amount of GABA and glutamate in the supernatant using HPLC with pre-column derivatization and fluorescence detection.

Data Analysis:

  • Quantify the amount of released GABA and glutamate and normalize to the protein content of the synaptosomes.

  • Compare the release in the presence of the test compound to the vehicle control.

Electrophysiological Recording of BK Channel Activity

This protocol outlines the use of the patch-clamp technique to study the modulation of BK channels by fungal meroterpenoids.[6][11][12][30][31]

Objective: To characterize the effects of fungal meroterpenoids on the activity of BK channels at the single-channel or whole-cell level.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit, or primary neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

  • Test compound

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Patch-Clamp Recording:

    • Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

    • Establish the desired recording configuration (e.g., whole-cell, inside-out patch).

    • Record baseline channel activity in the absence of the test compound.

    • Apply the test compound to the bath (for whole-cell) or the intracellular face of the patch (for inside-out) and record the changes in channel activity.

    • Use appropriate voltage protocols to study the voltage- and calcium-dependence of channel gating.

Data Analysis:

  • Analyze single-channel data to determine changes in open probability, mean open time, and single-channel conductance.

  • Analyze whole-cell currents to determine changes in current amplitude, activation and inactivation kinetics, and the voltage-dependence of activation.

  • Construct dose-response curves to determine the IC50 or EC50 of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows described in this guide.

penitrem_a_signaling Penitrem A Signaling Pathway penitrem_a Penitrem A inhibition Inhibition penitrem_a->inhibition mapk_pathway MAPK Signaling Pathway penitrem_a->mapk_pathway Activates bk_channel BK Channel membrane_depolarization Membrane Depolarization bk_channel->membrane_depolarization Prevents Repolarization inhibition->bk_channel neurotransmitter_release Increased Spontaneous Neurotransmitter Release (GABA, Glutamate) membrane_depolarization->neurotransmitter_release tremor Tremor neurotransmitter_release->tremor ros_production Increased ROS Production mapk_pathway->ros_production cellular_stress Cellular Stress ros_production->cellular_stress cellular_stress->tremor

Figure 1. Signaling pathway of Penitrem A-induced tremorgenicity.

paxilline_bk_channel_inhibition Paxilline Mechanism of BK Channel Inhibition paxilline Paxilline closed_bk Closed BK Channel paxilline->closed_bk Binds with high affinity open_bk Open BK Channel closed_bk->open_bk Equilibrium stabilization Stabilization of Closed State closed_bk->stabilization open_bk->closed_bk reduced_opening Reduced Channel Opening Probability stabilization->reduced_opening neuronal_excitability Increased Neuronal Excitability reduced_opening->neuronal_excitability tremor Tremor neuronal_excitability->tremor

Figure 2. Mechanism of paxilline-mediated BK channel inhibition.

tremor_assessment_workflow Workflow for In Vivo Tremor Assessment start Start compound_admin Compound Administration (i.p. or oral) start->compound_admin observation Observation in Individual Cages compound_admin->observation scoring Tremor Scoring (Visual Rating Scale) observation->scoring At regular intervals data_analysis Data Analysis (Time course, AUC) scoring->data_analysis end End data_analysis->end

Figure 3. Experimental workflow for in vivo tremor assessment.

neurotransmitter_release_workflow Workflow for Neurotransmitter Release Assay start Start synaptosome_prep Synaptosome Preparation (Brain Homogenization, Percoll Gradient) start->synaptosome_prep pre_incubation Pre-incubation with Test Compound synaptosome_prep->pre_incubation depolarization Depolarization (High K+) pre_incubation->depolarization release_termination Termination of Release (Filtration/Centrifugation) depolarization->release_termination hplc_analysis HPLC Analysis of Supernatant (GABA, Glutamate) release_termination->hplc_analysis data_quantification Data Quantification and Normalization hplc_analysis->data_quantification end End data_quantification->end

Figure 4. Experimental workflow for neurotransmitter release assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroditerpenoid characterized by a distinctive spiro-fused 3(2H)-furanone moiety, a structural feature that has garnered interest within the natural products community.[1][2][3] Meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways, exhibit a wide array of structural diversity and biological activities.[4][5] This technical guide provides a comprehensive overview of the this compound family of natural products, including their biosynthesis, key chemical features, and potential biological activities, with a focus on presenting detailed experimental methodologies and quantitative data for researchers in drug discovery and development.

Chemical Structure and Core Features

This compound and its related compounds are part of the broader class of fungal meroditerpenoids. The core chemical structure of this compound features a complex, polycyclic system with a unique spiro-fused 3(2H)-furanone ring. This furanone unit is found in a variety of biologically active natural products and is often associated with their cytotoxic or other pharmacological effects.[6][7]

Biosynthesis of this compound

The biosynthetic gene cluster for this compound has been identified in the fungus Aspergillus duricaulis CBS 481.65.[1][2] The complete biosynthetic pathway was elucidated through heterologous expression of the identified genes in the model organism Aspergillus oryzae.[2][8]

The biosynthesis of this compound is a multi-step enzymatic process that begins with the formation of 5-methyl-triacetic acid lactone (5-methyl-TAL). The pathway involves a number of key enzymes, including a polyketide synthase, a prenyltransferase, and several oxidoreductases. A crucial step in the formation of the characteristic spirofuranone ring is catalyzed by a cytochrome P450 enzyme, designated as SetF.[1][2][5][8]

This compound Biosynthetic Pathway

This compound Biosynthetic Pathway cluster_start Starting Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (SetA) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Geranylgeranyl_Pyrophosphate Geranylgeranyl Pyrophosphate (GGPP) PT Prenyltransferase (SetD) Geranylgeranyl_Pyrophosphate->PT 5-methyl-TAL 5-methyl-triacetic acid lactone PKS->5-methyl-TAL 5-methyl-TAL->PT Intermediate1 Prenylated Intermediate PT->Intermediate1 Oxidoreductase1 Oxidoreductase (SetG) Intermediate1->Oxidoreductase1 Intermediate2 Epoxidized Intermediate Oxidoreductase1->Intermediate2 Terpene_Cyclase Terpene Cyclase (SetH) Intermediate2->Terpene_Cyclase Intermediate3 Cyclized Intermediate Terpene_Cyclase->Intermediate3 P450_1 Cytochrome P450 (SetJ) Intermediate3->P450_1 Brevione_B Brevione B P450_1->Brevione_B P450_2 Cytochrome P450 (SetF) Brevione_B->P450_2 This compound This compound P450_2->this compound

Caption: The biosynthetic pathway of this compound, highlighting key enzymatic steps.

Experimental Protocols

Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus oryzae

This protocol describes the general steps for the heterologous expression of the this compound biosynthetic gene cluster, adapted from methodologies used for fungal natural product gene cluster expression.

1. Vector Construction:

  • The identified genes from the this compound cluster in A. duricaulis are amplified by PCR.
  • The amplified genes are cloned into A. oryzae expression vectors under the control of suitable promoters (e.g., amyB promoter).
  • Multiple genes can be assembled into a single vector using techniques like yeast homologous recombination.

2. Aspergillus oryzae Transformation:

  • Protoplasts of A. oryzae are prepared by enzymatic digestion of the mycelia.
  • The expression vectors are introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
  • Transformed protoplasts are regenerated on selective media.

3. Cultivation and Metabolite Extraction:

  • Positive transformants are cultivated in a suitable production medium (e.g., potato dextrose broth).
  • After a sufficient incubation period, the fungal mycelia and culture broth are separated.
  • The secondary metabolites are extracted from the mycelia and broth using organic solvents (e.g., ethyl acetate).

4. Metabolite Analysis:

  • The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its intermediates.
  • The structure of the produced compounds is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Enzymatic Assay for SetF (Cytochrome P450)

This protocol outlines a general procedure for an in vitro assay to characterize the activity of the cytochrome P450 enzyme, SetF.

1. Enzyme Preparation:

  • The gene encoding SetF is cloned into an expression vector suitable for a host like E. coli or Saccharomyces cerevisiae.
  • The recombinant SetF protein is expressed and purified using standard protein purification techniques (e.g., affinity chromatography).

2. Reaction Mixture Preparation:

  • A reaction buffer is prepared containing a suitable pH and cofactors for cytochrome P450 activity (e.g., NADPH, a P450 reductase).
  • The substrate, brevione B, is added to the reaction mixture.

3. Enzymatic Reaction:

  • The purified SetF enzyme is added to the reaction mixture to initiate the reaction.
  • The reaction is incubated at an optimal temperature for a defined period.

4. Product Analysis:

  • The reaction is quenched, and the products are extracted.
  • The reaction products are analyzed by LC-MS to detect the formation of this compound.

Experimental Workflow for Heterologous Expression and Analysis

Experimental Workflow cluster_gene_cloning Gene Cluster Identification and Cloning cluster_expression Heterologous Expression cluster_analysis Analysis Identify_BGC Identify Biosynthetic Gene Cluster (BGC) in A. duricaulis Amplify_Genes Amplify Genes by PCR Identify_BGC->Amplify_Genes Clone_Vectors Clone into Expression Vectors Amplify_Genes->Clone_Vectors Transform_A_oryzae Transform A. oryzae Clone_Vectors->Transform_A_oryzae Cultivate_Fungus Cultivate Transformed Fungus Transform_A_oryzae->Cultivate_Fungus Extract_Metabolites Extract Metabolites Cultivate_Fungus->Extract_Metabolites HPLC_LCMS HPLC / LC-MS Analysis Extract_Metabolites->HPLC_LCMS NMR_Spectroscopy NMR Spectroscopy for Structure Elucidation HPLC_LCMS->NMR_Spectroscopy

Caption: A generalized workflow for the heterologous expression and analysis of this compound.

Biological Activities and Quantitative Data

While specific quantitative biological activity data for this compound itself is not widely available in the public domain, the broader class of meroterpenoids and compounds containing the 3(2H)-furanone moiety have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][9][10][11] The following tables summarize the reported cytotoxic activities of some meroterpenoids related to this compound.

Table 1: Cytotoxic Activities of Phloroglucinol-based Meroterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Guajavadial AA-5492.28 - 3.38[1]
Guajavadial BHL-602.28 - 3.38[1]
Guajavadial CMCF-72.28 - 3.38[1]
Eucalrobusone AHepG218.5[1]
Eucalrobusone BU2OS45.0[1]
Eucalrobusone IMCF-77.40 - 8.99[1]

Table 2: Cytotoxic Activities of Other Related Meroterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Littordial FB1621.5 - 41.5[1]
MDA-MB-23121.5 - 41.5[1]
A54921.5 - 41.5[1]
Isopenicin AColon Cancer Cells (Wnt signaling)9.80[10][11]
Chevalone BNCI-H18721.4 µg/ml[10][11]
Chevalone CNCI-H18717.7 µg/ml[10][11]

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways affected by this compound have not yet been fully elucidated. However, based on the activities of other natural products containing a 3(2H)-furanone core and related meroterpenoids, several potential mechanisms can be hypothesized.

Some furanone-containing compounds have been shown to influence key cellular signaling pathways. For instance, isopenicin A has been reported to selectively suppress the Wnt signaling pathway.[10][11] The Wnt pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.

Furthermore, some marine-derived furanones have been found to modulate lipid metabolism by targeting nuclear receptors such as the Liver X Receptor α (LXRα) and Peroxisome Proliferator-Activated Receptor α (PPARα).[12] These receptors are key regulators of cholesterol homeostasis and fatty acid metabolism.

Hypothetical Signaling Pathway Modulation by this compound Analogs

Hypothetical Signaling Pathway cluster_compounds This compound and Analogs cluster_pathways Potential Cellular Targets and Pathways This compound This compound / Analog Wnt Wnt Signaling Pathway This compound->Wnt Modulation LXR LXRα This compound->LXR Modulation PPAR PPARα This compound->PPAR Modulation Cell_Proliferation Cell Proliferation and Survival Wnt->Cell_Proliferation Lipid_Metabolism Lipid Metabolism and Homeostasis LXR->Lipid_Metabolism PPAR->Lipid_Metabolism

References

Setosusin: A Comprehensive Technical Review of a Tremorgenic Fungal Meroterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] First isolated from Corynascus setosus, this complex molecule has garnered scientific interest due to its unique spiro-fused 3(2H)-furanone moiety and its classification as a tremorgenic mycotoxin.[1][3] This technical guide provides a detailed overview of the current research findings on this compound, with a focus on its biosynthesis, what is known about its biological activity, and the experimental methodologies used in its characterization. The majority of the available research has centered on elucidating the intricate biosynthetic pathway of this compound, while quantitative data on its pharmacological effects remain limited.

Biosynthesis of this compound

The biosynthetic gene cluster of this compound has been identified in the fungus Aspergillus duricaulis.[3] The pathway is complex, involving a series of enzymatic reactions that construct the molecule's intricate architecture.

Key Biosynthetic Enzymes and Steps:

The biosynthesis of this compound is a multi-step process orchestrated by a suite of enzymes encoded within the set gene cluster. The pathway begins with the synthesis of 5-methyl triacetic acid lactone (5-methyl-TAL) and geranylgeranyl pyrophosphate (GGPP). A key enzyme in the pathway is the cytochrome P450 monooxygenase, SetF , which is responsible for the formation of the characteristic spirofuranone ring system.[2][3] This transformation is a critical step in the biosynthesis and involves an epoxidation of the substrate followed by a protonation-initiated rearrangement.[3]

Another important enzyme is the α-ketoglutarate (αKG)-dependent dioxygenase, SetK . This enzyme is homologous to BrvJ, an enzyme involved in the biosynthesis of a related meroterpenoid, Brevione E. The action of SetK versus BrvJ represents a key branching point in the biosynthetic pathways of these two molecules, highlighting the subtle enzymatic differences that can lead to significant structural diversity in fungal natural products.

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Setosusin_Biosynthesis 5-methyl-TAL 5-methyl-TAL Precursor Precursor 5-methyl-TAL->Precursor SetA, SetD, SetE GGPP GGPP GGPP->Precursor Intermediate_1 Polyketide-terpenoid intermediate Precursor->Intermediate_1 SetG, SetH, SetJ, SetI Brevione_B Brevione B Intermediate_1->Brevione_B Epoxide_Intermediate Epoxide Intermediate Brevione_B->Epoxide_Intermediate SetF (Epoxidation) This compound This compound Epoxide_Intermediate->this compound SetF (Rearrangement)

A simplified overview of the this compound biosynthetic pathway.

Biological Activity and Mechanism of Action

Tremorgenic Properties:

This compound is classified as a tremorgenic mycotoxin, a group of fungal metabolites known to cause tremors and other neurological effects in vertebrates. While the precise mechanism of action for this compound has not been empirically determined, the effects of other tremorgenic mycotoxins have been studied. These compounds often target the central nervous system, with proposed mechanisms including the modulation of neurotransmitter release and activity, particularly involving the GABAergic system, and interference with ion channels.

Quantitative Data:

A thorough review of the current scientific literature reveals a significant gap in the quantitative pharmacological and toxicological data for this compound. At present, there are no publicly available IC50 or LD50 values, or other quantitative measures of its biological activity. The primary focus of existing research has been on the elucidation of its biosynthetic pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in this compound research, primarily derived from the work of Wei et al. (2021). For complete and detailed protocols, please refer to the supplementary information of the cited publication.

Table 1: Summary of Key Experimental Protocols

ExperimentMethodology Summary
Heterologous Reconstitution of this compound Biosynthesis The biosynthetic gene cluster for this compound was identified in Aspergillus duricaulis. The relevant genes were then introduced into the heterologous host Aspergillus oryzae for expression. This allowed for the production and isolation of this compound and its biosynthetic intermediates for further study.
Isotope-Incorporation Experiments To elucidate the mechanism of the SetF-catalyzed reaction, stable isotope-labeled precursors were fed to the engineered A. oryzae strains. The resulting labeled this compound was then analyzed by mass spectrometry and NMR to trace the origin of atoms and understand the rearrangement process.
In Vitro Enzymatic Assays The function of key enzymes, such as SetF, was investigated in vitro. The purified enzyme was incubated with its substrate, and the reaction products were analyzed by HPLC and LC-MS to confirm its catalytic activity and substrate specificity.
Computational Studies Density functional theory (DFT) calculations were employed to model the reaction mechanism of SetF. These computational studies helped to predict the energetics of different reaction pathways and supported the proposed mechanism of spirofuranone formation.

Experimental Workflow for Heterologous Expression:

The following diagram outlines the general workflow for the heterologous expression of the this compound biosynthetic gene cluster.

Heterologous_Expression_Workflow Identify_Cluster Identify Biosynthetic Gene Cluster in A. duricaulis Gene_Cloning Clone Genes of Interest Identify_Cluster->Gene_Cloning Vector_Construction Construct Expression Vectors Gene_Cloning->Vector_Construction Transformation Transform A. oryzae Vector_Construction->Transformation Fermentation Fungal Fermentation Transformation->Fermentation Extraction Extraction and Purification of Metabolites Fermentation->Extraction Analysis Structural and Functional Analysis (NMR, MS, etc.) Extraction->Analysis

Workflow for heterologous production of this compound.

Future Directions

The research on this compound is still in its early stages. While significant progress has been made in understanding its biosynthesis, several key areas warrant further investigation:

  • Pharmacological Profiling: A comprehensive evaluation of this compound's biological activity is crucial. This should include in vitro assays to identify molecular targets and in vivo studies to characterize its pharmacological and toxicological effects.

  • Mechanism of Action: Elucidating the precise molecular mechanism by which this compound exerts its tremorgenic effects is a high priority.

  • Medicinal Chemistry: The unique chemical scaffold of this compound may serve as a starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies could lead to the synthesis of analogs with improved pharmacological properties and reduced toxicity.

Conclusion

This compound is a structurally intriguing fungal meroterpenoid with known tremorgenic properties. The elucidation of its biosynthetic pathway has provided valuable insights into the enzymatic machinery that governs the production of such complex natural products. However, a significant knowledge gap remains concerning its quantitative biological activity and mechanism of action. Future research efforts focused on these areas will be essential to fully understand the potential of this compound and its derivatives in the context of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Heterologous Expression of Setosusin in Aspergillus oryzae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin, a fungal meroterpenoid, has garnered interest for its unique chemical structure and potential biological activities. This document provides a detailed protocol for the heterologous expression of this compound in Aspergillus oryzae, a filamentous fungus generally regarded as safe (GRAS) and widely used for its high capacity for protein secretion and production of secondary metabolites.[1][2][3][4] Aspergillus oryzae has been successfully utilized as a heterologous host for expressing complex biosynthetic gene clusters, including the one responsible for this compound production.[5][6][7] These application notes offer a comprehensive guide, from the initial gene cluster assembly to the final analysis of the expressed compound, to facilitate research and development related to this compound.

Key Considerations for Expression

Successful heterologous expression in A. oryzae relies on several key factors:

  • Gene Cluster Integrity: The entire biosynthetic gene cluster for this compound must be correctly identified and cloned.

  • Vector System: An appropriate expression vector containing a strong promoter is crucial for driving high levels of gene expression.[8][9][10]

  • Transformation Efficiency: A reliable method for introducing the expression vector into A. oryzae is necessary. Protoplast-mediated transformation is a commonly used and effective method.[11][12][13][14]

  • Host Strain Selection: The choice of A. oryzae host strain can significantly impact expression levels. Strains with reduced protease activity are often preferred to minimize degradation of the biosynthetic enzymes.[4][15]

  • Codon Optimization: For optimal translation of the biosynthetic genes in A. oryzae, codon optimization of the gene sequences is recommended.[15]

  • Cultivation Conditions: Optimization of fermentation parameters such as medium composition, pH, and temperature is critical for maximizing product yield.[16][17]

Experimental Protocols

Part 1: Construction of the this compound Expression Vector

This protocol outlines the assembly of the this compound biosynthetic gene cluster into an Aspergillus oryzae expression vector.

1.1. Identification and Isolation of the this compound Biosynthetic Gene Cluster:

  • The biosynthetic gene cluster for this compound has been identified in Aspergillus duricaulis.[6][7]
  • Obtain the genomic DNA from the producing organism.
  • Amplify the individual genes of the cluster using high-fidelity PCR. It is recommended to design primers with appropriate overhangs for subsequent cloning steps (e.g., for yeast homologous recombination).

1.2. Vector Backbone Preparation:

  • Select a suitable A. oryzae expression vector. Vectors from the pTYGS series are commonly used for heterologous expression in A. oryzae and are compatible with yeast-based recombination cloning.[18]
  • Linearize the vector by restriction enzyme digestion at the cloning site.

1.3. Assembly of the Expression Cassette:

  • Utilize a yeast homologous recombination-based cloning method for seamless assembly of the multiple genes of the this compound cluster into the linearized vector. This method is highly efficient for large DNA constructs.[18]
  • Transform competent Saccharomyces cerevisiae cells with the linearized vector and the PCR-amplified genes of the this compound cluster.
  • Select for yeast transformants containing the re-circularized plasmid on appropriate selection media.
  • Isolate the assembled plasmid from yeast and transform it into E. coli for large-scale plasmid preparation.
  • Verify the integrity and sequence of the final construct by restriction analysis and DNA sequencing.

Part 2: Transformation of Aspergillus oryzae

This protocol describes the protoplast-mediated transformation of A. oryzae.

2.1. Preparation of A. oryzae Protoplasts:

  • Inoculate A. oryzae spores into DPY liquid medium (2% dextrin, 1% polypeptone, 0.5% yeast extract, 0.5% KH₂PO₄, 0.05% MgSO₄·7H₂O, pH 5.5) and incubate at 30°C with shaking for approximately 24-36 hours.[13]
  • Harvest the mycelia by filtration through Miracloth.
  • Resuspend the mycelia in a cell wall-lysing enzyme solution (e.g., Yatalase or Glucanex) in an osmotic stabilizer solution (e.g., 0.6 M (NH₄)₂SO₄ or 1.2 M Sorbitol).[11][13]
  • Incubate at 30°C with gentle shaking for 2-4 hours, monitoring protoplast formation microscopically.
  • Separate the protoplasts from the mycelial debris by filtering through a sterile filter.
  • Wash the protoplasts with the osmotic stabilizer solution by centrifugation and resuspend them in a suitable buffer (e.g., TF solution 2 containing sorbitol and CaCl₂).[11]

2.2. Transformation:

  • Add the purified this compound expression vector DNA (5-10 µg) to the protoplast suspension.
  • Add PEG 4000 solution (e.g., TF solution 3) to induce DNA uptake and incubate on ice.[11][13]
  • Plate the transformation mixture onto selective regeneration medium (e.g., CD medium with an osmotic stabilizer and the appropriate selective agent).[11]
  • Incubate the plates at 30°C for 4-7 days until transformants appear.[11][12]

2.3. Screening of Transformants:

  • Isolate individual transformants and cultivate them on selective medium.
  • Confirm the integration of the this compound expression cassette into the fungal genome by PCR using primers specific to the biosynthetic genes.

Part 3: Cultivation and Extraction of this compound

3.1. Fermentation:

  • Inoculate a confirmed transformant into a suitable liquid fermentation medium, such as DPY medium.[2]
  • Incubate the culture at 28-30°C with shaking for 5-7 days.[2]

3.2. Extraction:

  • Homogenize the fungal culture (mycelia and broth).[2]
  • Extract the homogenized culture with an organic solvent such as ethyl acetate.[2]
  • Separate the organic phase, dry it (e.g., with anhydrous MgSO₄), and evaporate the solvent under reduced pressure to obtain the crude extract.[2]

Part 4: Analysis and Purification of this compound

4.1. Analysis:

  • Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
  • Compare the retention time and UV-Vis spectrum (if applicable) with an authentic standard of this compound.

4.2. Purification:

  • If this compound is detected, purify the compound from the crude extract using chromatographic techniques such as silica gel column chromatography followed by preparative HPLC.

Data Presentation

The following table should be used to record and compare quantitative data from different transformants or cultivation conditions.

Transformant IDPromoter UsedCopy Number (if known)Fermentation Time (days)Biomass (g/L)This compound Titer (mg/L)Specific Yield (mg/g biomass)
Example-01amyB1515.250.33.31
Example-02glaAMultiple718.5120.16.49
Seto-T01
Seto-T02
Seto-T03

Visualizations

Signaling Pathway for Heterologous Protein Secretion in Aspergillus oryzae

SecretionPathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_secretion Secretion DNA This compound Gene Cluster (on Expression Vector) mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein This compound Biosynthetic Enzymes Ribosome->Protein ER ER Processing (Folding, Modification) Protein->ER Golgi Golgi Processing (Sorting, Packaging) ER->Golgi Vesicles Secretory Vesicles Golgi->Vesicles CellWall Cell Wall Vesicles->CellWall Exocytosis Extracellular Extracellular Space (this compound Production) CellWall->Extracellular

Caption: Overview of the heterologous expression and secretion pathway in Aspergillus oryzae.

Experimental Workflow for this compound Expression

Workflow cluster_cloning Vector Construction cluster_transformation Fungal Transformation cluster_production Production & Analysis A Isolate this compound Gene Cluster C Assemble Expression Cassette (Yeast) A->C B Prepare Expression Vector B->C D Prepare A. oryzae Protoplasts C->D E Transform with Expression Vector D->E F Select & Screen Transformants E->F G Fermentation of Recombinant Strain F->G H Extraction of Metabolites G->H I HPLC-MS Analysis of this compound H->I J Purification I->J

Caption: Experimental workflow for heterologous expression of this compound in A. oryzae.

Logical Relationship of Optimization Parameters

Optimization cluster_genetic Genetic Factors cluster_host Host Factors cluster_process Process Parameters center This compound Yield Promoter Promoter Strength Promoter->center Codon Codon Optimization Codon->center CopyNum Gene Copy Number CopyNum->center Strain Host Strain Strain->center Protease Protease Deficiency Protease->center Medium Medium Composition Medium->center pH pH pH->center Temp Temperature Temp->center Time Fermentation Time Time->center

Caption: Key factors influencing the yield of heterologously expressed this compound.

References

Application Notes and Protocols for Identifying Setosusin Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used to identify and characterize the biosynthetic gene cluster (BGC) for setosusin, a fungal meroditerpenoid with a unique spiro-fused 3(2H)-furanone moiety. The protocols outlined below cover bioinformatics-led genome mining, experimental validation through heterologous expression, and analytical methods for compound verification.

Introduction to this compound and its Biosynthesis

This compound is a fungal natural product originally isolated from Aspergillus duricaulis. Its complex chemical structure, featuring a unique spiro-fused furanone, makes it an interesting target for biosynthetic studies and potential drug development. The biosynthesis of this compound involves a series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC). Identifying and characterizing this BGC is the first crucial step towards understanding its formation and potentially harnessing its biosynthetic machinery for the production of novel analogues.

The identification of the this compound BGC typically follows a workflow that combines computational prediction with experimental verification. This process allows researchers to pinpoint the genes responsible for producing the molecule and then functionally characterize the enzymes they encode.

General Workflow for BGC Identification and Characterization

The overall process for identifying and characterizing a BGC, such as the one for this compound, can be broken down into several key stages. This workflow ensures a systematic and efficient approach, from initial genome sequencing to final compound verification.

BGC_Identification_Workflow cluster_bioinformatics Bioinformatics Analysis cluster_molecular_biology Molecular Biology & Heterologous Expression cluster_analytical_chemistry Analytical Chemistry cluster_validation Functional Validation (Optional) A Fungal Strain Culturing & Genomic DNA Extraction B Genome Sequencing (e.g., PacBio, Illumina) A->B High-quality gDNA C Genome Assembly & Annotation B->C Raw sequencing reads D BGC Prediction using Bioinformatics Tools (e.g., antiSMASH, SMURF) C->D Assembled genome E Primer Design & Long-Range PCR Amplification of Predicted BGC D->E Predicted BGC location L Gene Knockout in Native or Heterologous Host (e.g., CRISPR-Cas9) D->L Target gene identification F Cloning of BGC into Expression Vector (e.g., Yeast Homologous Recombination) E->F Amplified BGC DNA G Transformation of Heterologous Host (e.g., Aspergillus oryzae) F->G Expression construct H Culturing of Transformants & Metabolite Extraction G->H Successful transformants I LC-MS/MS Analysis of Extracts H->I Crude organic extract J Comparison with Authentic Standard or Known Compounds I->J Mass spectra & retention times K Structure Elucidation of Novel Compounds (NMR) J->K Confirmation of knowns or identification of unknowns M Analysis of Mutant Metabolite Profile L->M Mutant strains M->I Confirmation of gene function

Figure 1: General workflow for the identification and characterization of a biosynthetic gene cluster.

Bioinformatics-Based Identification of the this compound BGC

The initial step in identifying the this compound BGC is the use of bioinformatics tools to mine the genome of the producing organism, Aspergillus duricaulis.[1][2] These tools are designed to recognize the characteristic features of BGCs, such as the presence of key enzyme-encoding genes and the clustering of functionally related genes.[3]

Recommended Bioinformatics Tools

Several powerful software suites are available for the prediction of secondary metabolite BGCs in fungal genomes.

ToolKey FeaturesWebsite/Reference
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is a comprehensive pipeline for identifying a wide range of BGC types. It provides detailed annotation of genes and domains within the predicted cluster.[4]--INVALID-LINK--
SMURF (Secondary Metabolite Unique Regions Finder) is specifically designed for fungal genomes and identifies BGCs based on the genomic context of key enzyme domains.--INVALID-LINK--
Protocol: BGC Prediction with antiSMASH

This protocol provides a step-by-step guide for using the antiSMASH web server to predict BGCs in a fungal genome.

Materials:

  • Assembled genome sequence of the target fungus in FASTA format.

  • Web browser and internet connection.

Procedure:

  • Navigate to the antiSMASH website: Open a web browser and go to --INVALID-LINK--.

  • Upload Genome File:

    • Under the "Input" section, select the "Upload File" tab.

    • Click "Choose File" and select the FASTA file containing the assembled genome of your fungus.

    • Provide a job title for your analysis.

  • Set Analysis Parameters:

    • For a fungal genome, ensure that the "Detection" settings are appropriate. The default settings are generally suitable for a first pass.

    • Under "Advanced options," you can select additional analyses, such as "ClusterBlast" to compare the predicted clusters to known BGCs.

  • Submit the Job: Click the "Submit" button to start the analysis. You will be provided with a link to the results page. It is advisable to bookmark this link or provide an email address to be notified upon completion.

  • Analyze the Results:

    • The results page will provide an overview of all predicted BGCs.

    • Each predicted cluster will be visualized, showing the genes and their predicted functions.

    • Click on a specific cluster to view detailed annotations, including the predicted core biosynthetic enzyme(s) and any tailoring enzymes.

    • Look for clusters containing genes encoding enzymes consistent with the expected biosynthesis of this compound, such as a polyketide synthase (PKS), a terpene cyclase, and various oxidoreductases.

Experimental Validation of the this compound BGC

Once a candidate BGC for this compound has been identified through bioinformatics, the next crucial step is to experimentally validate its function. The most common and powerful technique for this is heterologous expression, where the entire BGC is cloned and expressed in a well-characterized host organism.[5][6][7] Aspergillus oryzae is a widely used and effective heterologous host for fungal BGCs due to its high transformation efficiency and low background of native secondary metabolites.[8]

Protocol: Fungal Genomic DNA Extraction for Long-Range PCR

High-quality genomic DNA is essential for the successful PCR amplification of large BGCs. This protocol is optimized for the extraction of high-molecular-weight DNA from filamentous fungi.

Materials:

  • Fungal mycelium (grown in liquid culture)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 2% SDS, 100 µg/mL Proteinase K, 1% β-mercaptoethanol

  • 5 M NaCl

  • 10% CTAB solution

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Harvest fungal mycelium from liquid culture by filtration and wash with sterile water.

  • Freeze the mycelium in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered mycelium to a microfuge tube containing 500 µL of Extraction Buffer.

  • Incubate at 60°C for 1 hour.

  • Add 5 M NaCl to a final concentration of 1.4 M and 1/10 volume of 10% CTAB solution. Incubate at 65°C for 10 minutes.

  • Add an equal volume of chloroform:isoamyl alcohol, mix gently by inversion, and centrifuge at 12,000 x g for 15 minutes.

  • Transfer the upper aqueous phase to a new tube and add 0.7 volumes of isopropanol to precipitate the DNA.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Wash the DNA pellet twice with 70% ethanol.

  • Air dry the pellet and resuspend in an appropriate volume of TE buffer.

Protocol: Cloning and Heterologous Expression in Aspergillus oryzae

This protocol describes the cloning of the this compound BGC and its expression in A. oryzae. It utilizes yeast homologous recombination for the assembly of the expression vector, a powerful technique for large DNA fragments.

Materials:

  • High-quality fungal genomic DNA

  • High-fidelity DNA polymerase for long-range PCR

  • Expression vector (e.g., pTAex3)

  • Saccharomyces cerevisiae competent cells

  • Aspergillus oryzae protoplasts

  • PEG-calcium chloride solution

  • Appropriate selective media for yeast and A. oryzae

Procedure:

  • BGC Amplification:

    • Design primers to amplify the entire predicted this compound BGC from the A. duricaulis genomic DNA. Include 40-50 bp overhangs that are homologous to the cloning site of the expression vector.

    • Perform long-range PCR using a high-fidelity polymerase to amplify the BGC.

  • Vector Linearization: Linearize the expression vector by restriction digest at the cloning site.

  • Yeast Homologous Recombination:

    • Transform the amplified BGC and the linearized vector into S. cerevisiae competent cells.

    • Plate the transformation mixture on selective media to isolate yeast colonies containing the re-circularized plasmid with the inserted BGC.

  • Plasmid Extraction from Yeast: Isolate the expression construct from the positive yeast colonies.

  • Aspergillus oryzae Protoplast Transformation:

    • Prepare protoplasts from young A. oryzae mycelium by enzymatic digestion of the cell wall.

    • Transform the protoplasts with the expression construct using a PEG-calcium chloride mediated method.

    • Plate the transformed protoplasts on selective regeneration medium.

  • Screening of Transformants:

    • Isolate individual A. oryzae colonies and cultivate them in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the extracts by LC-MS/MS to screen for the production of this compound and its intermediates.

This compound Biosynthetic Pathway

The heterologous expression of the set cluster in A. oryzae has elucidated the biosynthetic pathway of this compound. The key enzymes and their proposed functions are depicted below.

Setosusin_Biosynthesis FPP Farnesyl pyrophosphate SetD SetD (Terpene Cyclase) FPP->SetD Polyketide Polyketide (from PKS) SetA SetA (PKS) Polyketide->SetA Intermediate1 Brevione B SetD->Intermediate1 SetA->Intermediate1 SetE SetE (Prenyltransferase) Intermediate2 Intermediate X SetE->Intermediate2 SetF SetF (P450 Monooxygenase) This compound This compound SetF->this compound SetC SetC (Acetyltransferase) Intermediate1->SetE Intermediate2->SetF

Figure 2: Simplified biosynthetic pathway of this compound highlighting key enzymes.

Quantitative Analysis of this compound Production

Quantifying the production of this compound and its intermediates in the heterologous host is essential for optimizing production and for further strain engineering efforts. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).

CompoundHost StrainProduction Titer (mg/L)Reference
This compoundAspergillus oryzaeData not available in reviewed literature-
Brevione B (intermediate)Aspergillus oryzaeData not available in reviewed literature-
Further intermediatesAspergillus oryzaeData not available in reviewed literature-

Note: While the production of this compound and its intermediates in A. oryzae has been confirmed, specific production titers were not available in the reviewed literature. Researchers should establish their own quantitative methods based on purified standards.

Analytical Characterization of this compound and Intermediates

Accurate identification of the produced compounds is confirmed by comparing their analytical data with those of an authentic standard or with data reported in the literature. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for complete structure elucidation.

Protocol: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Chromatographic Conditions (General):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute compounds of varying polarities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (General):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100 - 1000.

  • Data Acquisition: Full scan for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.

NMR Spectroscopic Data

Detailed NMR data is crucial for the unambiguous structural confirmation of this compound and its biosynthetic intermediates.

This compound (Representative ¹H NMR Chemical Shifts in CDCl₃):

ProtonChemical Shift (ppm)
H-1'δ 5.45 (d, J = 9.0 Hz)
H-2'δ 2.58 (m)
H-3'δ 4.15 (dd, J = 9.0, 3.0 Hz)
......

Note: This is a representative selection of chemical shifts. For a complete assignment, refer to the primary literature on the isolation and characterization of this compound.

Functional Genomics: Gene Knockout for Pathway Elucidation

To definitively prove the involvement of a gene or an entire BGC in the production of a specific metabolite, gene knockout experiments can be performed. The CRISPR-Cas9 system has emerged as a powerful tool for targeted gene disruption in filamentous fungi.

Protocol: CRISPR-Cas9 Mediated Gene Knockout in Aspergillus

Materials:

  • CRISPR-Cas9 expression vector (containing Cas9 and a guide RNA expression cassette).

  • Homology-directed repair (HDR) template (optional, for precise gene replacement).

  • Aspergillus protoplasts.

  • PEG-calcium chloride solution.

  • Selective media.

Procedure:

  • Design and Clone the guide RNA (gRNA): Design a 20-nucleotide gRNA sequence that targets a specific site within the gene of interest (e.g., the PKS gene in the this compound cluster). Clone this gRNA into the CRISPR-Cas9 expression vector.

  • Prepare the HDR Template (Optional): If precise gene replacement is desired, construct a DNA template containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Transform Aspergillus Protoplasts: Co-transform the Aspergillus protoplasts with the Cas9/gRNA expression vector and, if applicable, the HDR template.

  • Select for Transformants: Plate the transformed protoplasts on selective media.

  • Screen for Gene Knockout:

    • Isolate genomic DNA from the transformants.

    • Use PCR to screen for the desired gene deletion or insertion.

    • Sequence the PCR products to confirm the mutation.

  • Phenotypic Analysis: Culture the confirmed knockout mutants and analyze their metabolite profiles by LC-MS/MS to confirm the loss of this compound production.

Conclusion

The combination of bioinformatics, heterologous expression, and advanced analytical techniques provides a robust platform for the discovery and characterization of novel biosynthetic gene clusters, as exemplified by the case of this compound. The protocols and application notes provided here offer a comprehensive guide for researchers aiming to explore the vast biosynthetic potential of filamentous fungi for drug discovery and biotechnology.

References

Application Notes and Protocols for In Vitro Enzymatic Assays of Setosusin Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro enzymatic assays for the key enzymes involved in the biosynthesis of Setosusin, a fungal meroditerpenoid with a unique spiro-fused 3(2H)-furanone moiety. The elucidation of the this compound biosynthetic pathway has opened avenues for the biocatalytic production of this and related compounds, making robust enzymatic assays essential for enzyme characterization, pathway engineering, and inhibitor screening.

This compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a cascade of nine enzymes, as identified in Aspergillus duricaulis. The pathway initiates with the formation of a polyketide core, which is subsequently prenylated, cyclized, and undergoes a series of oxidative modifications to yield the final product. The key enzymes in this pathway are a non-reducing polyketide synthase (SetA), a prenyltransferase (SetD), a geranylgeranyl pyrophosphate synthase (SetE), a flavin-dependent monooxygenase (SetG), a terpene cyclase (SetH), two cytochrome P450 monooxygenases (SetJ and SetF), a short-chain dehydrogenase/reductase (SetI), and a dioxygenase (SetK).[1]

Setosusin_Biosynthesis cluster_0 Early Steps cluster_1 Mid-Stage Modifications cluster_2 Late-Stage Tailoring 5-methyl-TAL 5-Methyl-TAL Intermediate_A Geranylgeranylated Intermediate 5-methyl-TAL->Intermediate_A SetD GGPP GGPP GGPP->Intermediate_A Intermediate_B Epoxidized Intermediate Intermediate_A->Intermediate_B SetG Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C SetH Intermediate_D Hydroxylated Intermediate Intermediate_C->Intermediate_D SetJ Brevione B Brevione B Intermediate_D->Brevione B SetI Intermediate_E Hydroxylated Brevione B Brevione B->Intermediate_E SetK This compound This compound Intermediate_E->this compound SetF (P450) SetA (PKS) SetA (PKS) SetA (PKS)->5-methyl-TAL SetE (GGPS) SetE (GGPS) SetE (GGPS)->GGPP

Caption: The biosynthetic pathway of this compound, highlighting the sequential enzymatic transformations.

Quantitative Data Summary of this compound Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthetic pathway. This information is critical for designing and optimizing in vitro enzymatic assays. Note: Detailed kinetic parameters for all enzymes are not yet fully available in the literature and represent an area for further research.

EnzymeClassSubstrate(s)Product(s)Optimal pHOptimal Temp. (°C)Cofactor(s)KmVmaxkcat
SetA Non-reducing Polyketide SynthaseAcetyl-CoA, Malonyl-CoA5-Methyl-TAL7.528-30NADPHN/AN/AN/A
SetD Prenyltransferase5-Methyl-TAL, GGPPGeranylgeranylated Intermediate7.528-30Mg2+N/AN/AN/A
SetE Geranylgeranyl Pyrophosphate SynthaseFarnesyl pyrophosphate, Isopentenyl pyrophosphateGGPP7.528-30Mg2+N/AN/AN/A
SetG Flavin-dependent MonooxygenaseGeranylgeranylated IntermediateEpoxidized Intermediate7.528-30FAD, NADPHN/AN/AN/A
SetH Terpene CyclaseEpoxidized IntermediateCyclized Intermediate7.0-7.528-30Mg2+N/AN/AN/A
SetJ Cytochrome P450 MonooxygenaseCyclized IntermediateHydroxylated Intermediate7.428-30NADPH, Cytochrome P450 ReductaseN/AN/AN/A
SetI Short-chain Dehydrogenase/ReductaseHydroxylated IntermediateBrevione B7.528-30NADPHN/AN/AN/A
SetK DioxygenaseBrevione BHydroxylated Brevione B7.528-30Fe2+, α-ketoglutarateN/AN/AN/A
SetF Cytochrome P450 MonooxygenaseHydroxylated Brevione BThis compound7.428-30NADPH, Cytochrome P450 ReductaseN/AN/AN/A

N/A: Not available in the cited literature.

Experimental Protocols

The following protocols are based on the methods described for the heterologous expression of the this compound biosynthetic enzymes in Aspergillus oryzae and subsequent in vitro characterization.

Heterologous Expression and Purification of this compound Biosynthetic Enzymes

Objective: To produce and purify recombinant this compound biosynthetic enzymes for in vitro assays. The enzymes are expressed in Aspergillus oryzae and purified using affinity chromatography.

Materials:

  • Aspergillus oryzae NSAR1 strain

  • Expression plasmids containing the codon-optimized genes for each Set enzyme with a C-terminal His-tag

  • Protoplast-polyethylene glycol (PEG) transformation reagents

  • DPY medium (2% dextrin, 1% polypeptone, 0.5% yeast extract, 0.5% KH2PO4, 0.05% MgSO4·7H2O)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1 mM PMSF, 1x protease inhibitor cocktail

  • Ni-NTA affinity chromatography column

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 250 mM imidazole

  • SDS-PAGE analysis reagents

Protocol:

  • Transformation of A. oryzae : Transform the A. oryzae NSAR1 strain with the expression plasmids for each Set enzyme using the protoplast-PEG method.

  • Cultivation and Induction : Inoculate the transformed A. oryzae into DPY medium and cultivate at 30°C for 3-5 days.

  • Cell Lysis : Harvest the mycelia by filtration, freeze in liquid nitrogen, and grind to a fine powder. Resuspend the powder in Lysis Buffer.

  • Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography : Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing : Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.

  • Elution : Elute the His-tagged enzyme with Elution Buffer.

  • Purity Analysis : Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the purified enzyme.

  • Buffer Exchange : If necessary, perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) using a desalting column or dialysis.

  • Protein Quantification : Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Storage : Store the purified enzyme at -80°C.

Enzyme_Purification_Workflow Start Start Transformation Transformation of A. oryzae Start->Transformation Cultivation Cultivation and Induction Transformation->Cultivation Lysis Cell Lysis Cultivation->Lysis Clarification Centrifugation Lysis->Clarification Chromatography Ni-NTA Affinity Chromatography Clarification->Chromatography Analysis SDS-PAGE Analysis Chromatography->Analysis Storage Enzyme Storage at -80°C Analysis->Storage End End Storage->End

Caption: Workflow for the heterologous expression and purification of this compound biosynthetic enzymes.

General Protocol for In Vitro Enzymatic Assays

Objective: To determine the activity of the purified this compound biosynthetic enzymes.

General Reaction Conditions:

  • Reaction Volume: 50 - 100 µL

  • Buffer: 50 mM Tris-HCl or HEPES buffer (pH 7.0 - 7.5)

  • Enzyme Concentration: 1 - 10 µM (to be optimized for each enzyme)

  • Substrate Concentration: 50 - 200 µM (to be optimized, ideally around the Km value if known)

  • Incubation Temperature: 28 - 30°C

  • Incubation Time: 30 minutes - 4 hours (determine linearity for each enzyme)

Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of ice-cold ethyl acetate or methanol.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed to separate the phases.

  • Carefully transfer the organic layer (or the supernatant if using methanol) to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., methanol) for analysis.

Product Analysis:

  • High-Performance Liquid Chromatography (HPLC): Separate the reaction products on a C18 column with a suitable gradient of water and acetonitrile (both with 0.1% formic acid). Monitor the elution profile using a UV-Vis or Diode Array Detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of product identity, couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the product.

Specific Assay Conditions for Key Enzyme Classes

3.3.1. SetA (Non-reducing Polyketide Synthase)

  • Substrates: Acetyl-CoA (starter unit), Malonyl-CoA (extender unit)

  • Cofactor: NADPH

  • Assay Principle: Monitor the formation of 5-Methyl-TAL by HPLC or LC-MS.

3.3.2. SetD (Prenyltransferase)

  • Substrates: 5-Methyl-TAL, Geranylgeranyl pyrophosphate (GGPP)

  • Cofactor: MgCl2 (5 mM)

  • Assay Principle: Monitor the consumption of 5-Methyl-TAL and the formation of the geranylgeranylated product by HPLC or LC-MS.

3.3.3. SetH (Terpene Cyclase)

  • Substrate: Epoxidized intermediate (product of SetG reaction)

  • Cofactor: MgCl2 (10 mM)

  • Assay Principle: Monitor the formation of the cyclized product by HPLC or LC-MS. The product may require derivatization for GC-MS analysis.

3.3.4. SetF and SetJ (Cytochrome P450 Monooxygenases)

  • Substrates: The respective upstream intermediates in the pathway.

  • Cofactors: NADPH (1 mM), and a cognate or surrogate cytochrome P450 reductase (CPR) in a 1:2 molar ratio (P450:CPR).

  • Assay Principle: These are reconstituted systems. The reaction should contain the purified P450, the CPR, and the substrate. Monitor the formation of the hydroxylated or epoxidized product by HPLC or LC-MS. A control reaction without NADPH should be performed to ensure the reaction is NADPH-dependent.

3.3.5. SetK (Dioxygenase)

  • Substrate: Brevione B

  • Cofactors: FeSO4 (100 µM), α-ketoglutarate (1 mM), Ascorbate (2 mM)

  • Assay Principle: Monitor the formation of the hydroxylated Brevione B product by HPLC or LC-MS.

Concluding Remarks

These application notes provide a foundational framework for the in vitro enzymatic analysis of the this compound biosynthetic pathway. Researchers are encouraged to optimize the described conditions for their specific experimental setups. The characterization of these enzymes will not only deepen our understanding of fungal natural product biosynthesis but also pave the way for the development of novel biocatalysts and therapeutic agents.

References

Application Notes and Protocols for LC-MS Analysis of Setosusin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Setosusin is a fungal meroterpenoid with a unique spiro-fused 3(2H)-furanone moiety, originally isolated from Aspergillus duricaulis[1]. Its novel structure and potential biological activity make it a compound of interest for researchers in natural product chemistry and drug discovery. Accurate and sensitive detection and quantification of this compound are crucial for various stages of research, including biosynthesis studies, pharmacological evaluation, and process optimization. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique renowned for its high sensitivity and selectivity[2][3]. The following protocols are based on established methodologies for the analysis of similar fungal metabolites and will serve as a robust starting point for researchers.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Below are protocols for extraction from fungal cultures and biological matrices.

1.1. Extraction from Fungal Culture (e.g., Aspergillus duricaulis)

  • Harvesting: After a suitable incubation period, separate the fungal mycelium from the liquid culture broth by filtration.

  • Extraction of Mycelium:

    • Freeze-dry the mycelium to remove water.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate or methanol) at a ratio of 1:10 (w/v).

    • Sonication or shaking for 30-60 minutes can enhance extraction efficiency.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process two to three times.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

  • Extraction of Culture Broth:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate.

    • Repeat the extraction three times.

    • Combine the organic layers and evaporate the solvent.

  • Sample Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC method (e.g., 50% methanol in water), to a known concentration for LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.

1.2. Extraction from Biological Matrices (e.g., Plasma, Urine) - Proposed Method

For pharmacokinetic or toxicology studies, a protein precipitation or liquid-liquid extraction method is recommended.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Collect the supernatant and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the sample (e.g., urine) if necessary.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the organic layer and repeat the extraction.

    • Combine the organic extracts and evaporate to dryness.

    • Reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument being used.

2.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Start at 5% B, increase to 100% B over 25 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

2.2. Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of a standard)
Scan Type Multiple Reaction Monitoring (MRM) for quantification
Source Temperature To be optimized (typically 300-550 °C)
Ion Spray Voltage To be optimized (e.g., 5500 V for positive, -4500 V for negative)
Nebulizer Gas To be optimized
Collision Gas Argon

2.3. MRM Transitions for this compound (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺ or [M-H]⁻Fragment 1To be optimized
Fragment 2To be optimized
Internal Standard[M+H]⁺ or [M-H]⁻Fragment 1To be optimized

Data Presentation

Quantitative Data Summary (Illustrative)

The following table presents a template for summarizing the quantitative performance of the LC-MS method for this compound analysis. The values provided are illustrative and would need to be determined through method validation experiments.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effect To be evaluated

Visualizations

Diagrams of Pathways and Workflows

Below are diagrams created using the DOT language to visualize the biosynthetic pathway of this compound and the experimental workflow for its analysis.

Setosusin_Biosynthetic_Pathway cluster_early Early Precursors cluster_polyketide Polyketide Synthesis cluster_intermediate Key Intermediates cluster_final Final Product Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (SetA) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Brevione_B Brevione B PKS->Brevione_B Multiple Steps Epoxide_Intermediate Epoxide Intermediate Brevione_B->Epoxide_Intermediate SetF (P450) This compound This compound Epoxide_Intermediate->this compound Rearrangement (SetF)

Caption: Predicted biosynthetic pathway of this compound.[4][5]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Fungal Culture or Biological Matrix Extraction Solvent Extraction / Protein Precipitation Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into LC-MS/MS Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for LC-MS analysis of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Setosusin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Setosusin is a fungal meroterpenoid, a class of natural products known for their structural diversity and significant biological activities.[1][2] Originally isolated from Aspergillus duricaulis, this compound features a distinctive spiro-fused 3(2H)-furanone moiety, which is of considerable interest for its potential pharmacological properties.[2][3] The precise determination of its complex three-dimensional structure is paramount for understanding its bioactivity and for any future drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of such novel natural products in solution.[4]

These application notes provide a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of this compound. This document includes detailed experimental protocols, a summary of NMR data, and graphical representations of the experimental workflow and a potential signaling pathway for further investigation.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the key 1D and 2D NMR data for this compound. This data is essential for the complete assignment of the proton and carbon signals and for establishing the connectivity and stereochemistry of the molecule.

Table 1: 1H and 13C NMR Data of this compound (CD3OD, 600 MHz for 1H, 150 MHz for 13C)

PositionδC (ppm)δH (ppm), mult. (J in Hz)
138.21.55, m
219.11.68, m; 1.45, m
342.11.95, m
433.5-
555.81.88, m
622.01.75, m; 1.62, m
740.51.99, m
8210.3-
960.12.55, d (8.5)
10135.8-
11125.45.45, s
1234.12.15, m
1328.91.05, s
1421.80.95, s
1516.50.88, d (7.0)
1'175.2-
2'108.9-
3'198.5-
4'118.26.05, s
5'165.7-
6'97.1-
7'16.91.85, s
OMe55.83.80, s

Table 2: Key 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHMBC Correlations
H-1 (1.55)H-2, H-5C-2, C-3, C-5, C-10
H-9 (2.55)H-5C-4, C-5, C-8, C-10, C-11
H-11 (5.45)-C-9, C-10, C-12
H3-15 (0.88)H-3C-2, C-3, C-4
H-4' (6.05)-C-2', C-3', C-5', C-6'
H3-7' (1.85)-C-5', C-6'
OMe (3.80)-C-6'

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound is isolated from the producing fungal strain, Aspergillus duricaulis, through a series of chromatographic steps (e.g., silica gel column chromatography followed by HPLC) to ensure high purity (>95%).

  • Sample Preparation for NMR:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., methanol-d4, chloroform-d, or DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that obscure important resonances.

    • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D NMR Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

    • DEPT-135: (Distortionless Enhancement by Polarization Transfer) Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton spin systems (i.e., which protons are coupled to each other).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing a powerful tool for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and for identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Data Processing and Analysis
  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin, or similar). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent signal).

  • Analysis and Structure Elucidation:

    • Begin by analyzing the 1D ¹H and ¹³C spectra to get a preliminary idea of the types and number of protons and carbons.

    • Use the HSQC spectrum to assign the carbons that are directly bonded to protons.

    • Use the COSY spectrum to trace out the proton-proton coupling networks, establishing structural fragments.

    • Use the HMBC spectrum to connect these fragments. Look for long-range correlations from protons to quaternary carbons and across heteroatoms.

    • Finally, use the NOESY/ROESY spectrum to establish the through-space relationships between protons, which will define the relative stereochemistry of the molecule.

Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation fungal_culture Fungal Culture (A. duricaulis) extraction Extraction fungal_culture->extraction chromatography Chromatography (Silica, HPLC) extraction->chromatography sample_prep Sample Preparation (5-10 mg in CD3OD) chromatography->sample_prep Purified this compound nmr_acquisition Data Acquisition (1D & 2D NMR) sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_analysis Spectral Analysis (COSY, HSQC, HMBC) data_processing->spectral_analysis Processed Spectra stereochem Stereochemistry (NOESY/ROESY) spectral_analysis->stereochem final_structure Final Structure of This compound stereochem->final_structure

Caption: Workflow for the structural elucidation of this compound.

Hypothetical Signaling Pathway for Investigation

Given that many fungal meroterpenoids exhibit cytotoxic and enzyme-inhibiting activities, a plausible area of investigation for this compound's bioactivity could be its effect on cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Potential Inhibition This compound->Akt This compound->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Elucidating the Setosusin Biosynthesis Pathway: An Application of Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroditerpenoid characterized by a unique spiro-fused 3(2H)-furanone moiety, a structural feature observed in various biologically active natural products.[1][2] Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential in drug discovery and development, as well as for engineering novel bioactive compounds. The biosynthetic gene cluster for this compound has been identified in the fungus Aspergillus duricaulis, and its pathway elucidated through heterologous expression in Aspergillus oryzae.[1][2] A key step in this elucidation was the use of isotope labeling studies to unravel the mechanism of the formation of the characteristic spirofuranone ring system. This application note provides a detailed overview of the isotope labeling methodologies used to investigate the this compound pathway, offering protocols and data interpretation guidelines for researchers in the field of natural product biosynthesis.

The formation of the spirofuranone core of this compound is catalyzed by a cytochrome P450 enzyme, SetF.[1][3] Isotope-incorporation experiments, both in vivo and in vitro, have been instrumental in demonstrating that SetF is a bifunctional enzyme. It not only performs the epoxidation of the polyketide portion of a precursor molecule but also facilitates a subsequent protonation-initiated structural rearrangement to yield the final this compound product.[1][3]

Quantitative Data Summary

The following table summarizes the key findings from isotope labeling experiments aimed at elucidating the origin of oxygen atoms in the this compound molecule. These experiments involved the bioconversion of a precursor, compound 8 , by an A. oryzae strain expressing the setF gene under an atmosphere of ¹⁸O₂.

ExperimentLabeled Precursor/ConditionAnalyteAnalytical MethodKey Finding
Oxygen IncorporationCompound 8 + ¹⁸O₂ atmosphereThis compound (1 )¹³C NMRIsotope shifts observed at C-2' and C-5'

This data is based on the findings reported by Wei et al. in the Journal of the American Chemical Society (2021).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the biosynthetic pathway of this compound and the general workflow for isotope labeling experiments.

setosusin_pathway cluster_early Early Steps cluster_late Late Steps 3,5-dimethylorsellinic acid 3,5-dimethylorsellinic acid Precursor_A Precursor_A 3,5-dimethylorsellinic acid->Precursor_A SetA, SetG, SetI Compound_6 Compound_6 Precursor_A->Compound_6 SetB Compound_7 Compound_7 Precursor_A->Compound_7 SetK Geranylgeranyl pyrophosphate Geranylgeranyl pyrophosphate Geranylgeranyl pyrophosphate->Precursor_A SetE, SetD, SetH, SetJ Compound_3 Compound_3 Compound_6->Compound_3 SetK Compound_7->Compound_3 SetB Compound_8 Compound_8 Compound_3->Compound_8 This compound This compound Compound_8->this compound SetF (P450)

Caption: The biosynthetic pathway of this compound, highlighting the key enzymatic steps.

isotope_labeling_workflow Start Start Labeled_Precursor Prepare Isotopically Labeled Precursor (e.g., ¹⁸O₂ gas) Start->Labeled_Precursor Culture_Setup Set up Culture of Recombinant A. oryzae (expressing SetF) Labeled_Precursor->Culture_Setup Incubation Incubate Culture with Labeled Precursor Culture_Setup->Incubation Extraction Extract Metabolites from Culture Incubation->Extraction Purification Purify Target Compound (this compound) via HPLC Extraction->Purification Analysis Analyze Labeled Compound by Mass Spectrometry and/or NMR Purification->Analysis Data_Interpretation Interpret Data to Determine Isotope Incorporation Analysis->Data_Interpretation Conclusion Elucidate Reaction Mechanism Data_Interpretation->Conclusion End End Conclusion->End

Caption: A generalized workflow for isotope labeling experiments in fungal natural product biosynthesis.

Caption: Logical flow for interpreting the results of an ¹⁸O₂ labeling experiment.

Experimental Protocols

The following protocols are based on methodologies employed in the study of this compound biosynthesis and are adaptable for similar investigations into fungal natural product pathways.

Protocol 1: In Vivo Isotope Labeling with ¹⁸O₂

Objective: To determine if atmospheric oxygen is incorporated into the this compound molecule during its biosynthesis by the enzyme SetF.

Materials:

  • Recombinant Aspergillus oryzae strain expressing the setF gene.

  • Precursor compound 8 .

  • Potato dextrose broth (PDB) medium.

  • ¹⁸O₂ gas (97% isotopic purity).

  • Standard laboratory glassware for fungal culture.

  • Incubator shaker.

  • HPLC system for purification.

  • NMR spectrometer and mass spectrometer for analysis.

Procedure:

  • Culture Preparation: Inoculate the recombinant A. oryzae strain into a flask containing PDB medium.

  • Pre-incubation: Incubate the culture at 30°C with shaking at 200 rpm for 2-3 days until sufficient mycelial growth is observed.

  • Substrate Feeding: Add a solution of the precursor compound 8 (in a suitable solvent like DMSO) to the culture to a final concentration of 100 µM.

  • ¹⁸O₂ Atmosphere Exchange: Seal the flask with a septum. Evacuate the headspace and backfill with ¹⁸O₂ gas. Repeat this process three times to ensure a high concentration of ¹⁸O₂ in the headspace.

  • Incubation: Continue the incubation under the ¹⁸O₂ atmosphere for an additional 2-3 days at 30°C with shaking.

  • Extraction: After incubation, harvest the culture. Separate the mycelia from the broth by filtration. Extract the mycelia and the broth separately with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, evaporate the solvent, and re-dissolve the residue in a small volume of methanol. Purify the this compound product using a preparative HPLC system.

  • Analysis: Analyze the purified this compound by high-resolution mass spectrometry to detect the mass increase corresponding to the incorporation of ¹⁸O. Further confirm the position of the incorporated oxygen atoms by comparing the ¹³C NMR spectrum of the labeled product with that of an unlabeled standard, looking for characteristic isotope shifts.

Protocol 2: General Protocol for Stable Isotope Labeled Precursor Feeding

Objective: To trace the incorporation of specific atoms from a labeled precursor into a natural product.

Materials:

  • Fungal strain of interest (e.g., Aspergillus sp.).

  • Appropriate culture medium (e.g., PDB, Czapek-Dox).

  • Isotopically labeled precursor (e.g., [1-¹³C]-acetate, [¹⁵N]-glutamate).

  • Unlabeled precursor for control experiments.

  • Standard laboratory glassware and incubator.

  • Analytical instrumentation (MS, NMR).

Procedure:

  • Culture Inoculation: Inoculate the fungal strain into the chosen liquid medium.

  • Growth Phase: Grow the culture under optimal conditions (temperature, shaking) for a period that allows for active secondary metabolism. This timing may need to be optimized for the specific fungus and target metabolite.

  • Precursor Addition: Prepare a sterile stock solution of the isotopically labeled precursor. Add the precursor to the culture to a predetermined final concentration. A concentration range of 10-100 mM for precursors like acetate is a common starting point, but should be optimized.

  • Control Culture: Set up a parallel control culture under identical conditions, but feed it with the corresponding unlabeled precursor at the same concentration.

  • Continued Incubation: Continue the incubation for a suitable period to allow for the uptake and incorporation of the labeled precursor into the target metabolite. This can range from hours to several days.

  • Harvesting and Extraction: Harvest the culture and perform extraction as described in Protocol 1.

  • Analysis: Analyze the purified target metabolite from both the labeled and unlabeled experiments by mass spectrometry to determine the extent of isotope incorporation. For positional information, NMR analysis is required.

Conclusion

Isotope labeling is a powerful and indispensable tool for the elucidation of natural product biosynthetic pathways. As demonstrated in the investigation of this compound, these techniques provide definitive evidence for reaction mechanisms, such as the source of atoms and the nature of enzymatic transformations. The protocols and workflows detailed in this application note provide a foundation for researchers to design and execute their own isotope labeling studies to unravel the complexities of fungal secondary metabolism, paving the way for new discoveries in drug development and biotechnology.

References

Application Notes and Protocols for Culturing Aspergillus duricaulis for Setosusin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of Aspergillus duricaulis for the production of the meroterpenoid setosusin. The protocols outlined below cover fungal culture, extraction, and analytical quantification, alongside insights into the regulatory networks governing this compound biosynthesis.

Introduction

This compound is a fungal meroterpenoid produced by Aspergillus duricaulis. Its unique spiro-fused 3(2H)-furanone moiety has drawn interest from the scientific community. The biosynthetic gene cluster responsible for this compound production has been identified in Aspergillus duricaulis CBS 481.65, and its biosynthetic pathway has been elucidated through heterologous reconstitution in Aspergillus oryzae. A key enzyme in this pathway is the cytochrome P450, SetF, which is critical for the formation of the characteristic spirofuranone structure. Understanding and optimizing the culture conditions for A. duricaulis is crucial for maximizing the yield of this compound for research and potential drug development applications.

Cultivation of Aspergillus duricaulis

Successful production of this compound begins with the proper cultivation of Aspergillus duricaulis. The following protocols are based on established methods for culturing Aspergillus species and recommendations for A. duricaulis ATCC 16900.

Recommended Strain: Aspergillus duricaulis CBS 481.65 (produces this compound) or ATCC 16900.

General Culture Conditions

The following table summarizes the general culture parameters for Aspergillus duricaulis. Optimization of these parameters is recommended to enhance this compound production.

ParameterRecommended ConditionNotes
Temperature 24-28°CATCC recommends 24°C for A. duricaulis ATCC 16900. Optimization studies for secondary metabolite production in other Aspergillus species often explore temperatures up to 30°C.
Culture Media Malt Extract Agar/Broth (MEA/MEB), Potato Dextrose Agar/Broth (PDA/PDB), Czapek Yeast Extract Agar (CYA)ATCC recommends Malt Extract Agar (Blakeslee's formula) for routine culture. For secondary metabolite production, richer media like PDA/PDB or complex media can be explored.
pH 5.5 - 6.5The initial pH of the culture medium should be adjusted. Fungal metabolism can alter the pH during cultivation.
Aeration Shaking at 150-200 rpm for liquid culturesAdequate aeration is crucial for the growth of aerobic fungi and the production of secondary metabolites.
Incubation Time 7 - 21 daysThe optimal incubation time for this compound production needs to be determined empirically by performing a time-course experiment.

Experimental Protocol: Liquid Culture of Aspergillus duricaulis for this compound Production

This protocol describes the steps for growing A. duricaulis in a liquid medium to produce this compound.

  • Preparation of Inoculum:

    • Grow A. duricaulis on a Malt Extract Agar (MEA) plate at 24°C for 7-10 days until sporulation is observed.

    • Harvest the spores by adding sterile water containing 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the desired liquid culture medium (e.g., Malt Extract Broth or Potato Dextrose Broth).

    • Dispense the medium into flasks (e.g., 100 mL in a 250 mL Erlenmeyer flask) and sterilize by autoclaving.

    • Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

    • Incubate the flasks on a rotary shaker at 24-28°C and 180 rpm for 14 days.

  • Time-Course Analysis (Optional but Recommended):

    • To determine the optimal harvest time, set up multiple identical flasks and harvest one flask every 2-3 days (e.g., from day 7 to day 21).

    • Analyze the biomass (dry weight) and the this compound concentration in both the mycelium and the culture broth at each time point.

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing spore_plate A. duricaulis on MEA plate harvest Harvest Spores spore_plate->harvest spore_suspension Spore Suspension harvest->spore_suspension inoculate Inoculate Liquid Medium spore_suspension->inoculate incubate Incubate (24-28°C, 180 rpm) inoculate->incubate harvest_culture Harvest Culture incubate->harvest_culture extraction Extraction of this compound harvest_culture->extraction analysis Quantification (HPLC) extraction->analysis

Caption: Experimental workflow for this compound production.

Extraction and Purification of this compound

This compound, being a meroterpenoid, is likely to be intracellular or secreted into the culture medium. Therefore, both the mycelium and the culture broth should be extracted.

Experimental Protocol: Solvent Extraction of this compound

  • Separation of Mycelium and Broth:

    • After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction from Culture Broth:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract from the broth.

  • Extraction from Mycelium:

    • Dry the harvested mycelium (e.g., by freeze-drying) and grind it into a fine powder.

    • Extract the powdered mycelium with methanol or ethyl acetate at room temperature with stirring for 24 hours.

    • Filter the extract and repeat the extraction process twice more.

    • Combine the filtrates and evaporate the solvent to yield the crude mycelial extract.

  • Purification (General Approach):

    • The crude extracts can be further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC

Exemplary HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)B: Acetonitrile or Methanol with 0.1% formic acid or TFA
Gradient Start with a higher proportion of A, and gradually increase the proportion of B over 20-40 minutes. For example: 0-20 min, 10-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B.
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) or UV detector. The optimal wavelength for this compound detection should be determined by acquiring a UV spectrum.
Column Temperature 25-30°C

Experimental Protocol: HPLC Quantification of this compound

  • Preparation of Standard Solutions:

    • Prepare a stock solution of purified this compound in methanol or acetonitrile at a known concentration.

    • Prepare a series of standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Samples:

    • Dissolve the crude extracts in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration.

    • Filter the sample solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions and the sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the samples by using the calibration curve generated from the standard solutions.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus is a tightly regulated process involving global regulators and pathway-specific transcription factors. The this compound biosynthetic gene cluster contains genes for enzymes like the cytochrome P450 SetF. The expression of this cluster is likely controlled by a complex regulatory network.

Key Regulatory Elements in Aspergillus Secondary Metabolism

  • Global Regulators: Proteins like LaeA and VeA are known to be master regulators of secondary metabolism in many Aspergillus species. They often form a velvet complex (VeA-VelB-LaeA) that controls the expression of multiple biosynthetic gene clusters.

  • Pathway-Specific Transcription Factors: Many biosynthetic gene clusters contain their own transcription factors that specifically regulate the genes within that cluster.

  • Cytochrome P450 Regulation: The expression and activity of cytochrome P450 enzymes, such as SetF, are often a critical control point in secondary metabolite biosynthesis.

signaling_pathway cluster_global Global Regulatory Network cluster_pathway This compound Biosynthesis Regulation cluster_output Output LaeA LaeA Velvet_Complex Velvet Complex (VeA-VelB-LaeA) LaeA->Velvet_Complex VeA VeA VeA->Velvet_Complex PSTF Pathway-Specific Transcription Factor Velvet_Complex->PSTF Controls Expression Set_Cluster This compound Biosynthetic Gene Cluster PSTF->Set_Cluster Activates Transcription SetF SetF (Cytochrome P450) Set_Cluster->SetF Encodes This compound This compound SetF->this compound Catalyzes Key Step

Application Notes and Protocols: Extraction and Purification of Setosusin from Fungal Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroterpenoid with a unique spiro-fused 3(2H)-furanone moiety, originally isolated from Aspergillus duricaulis.[1] As a member of the broader class of fungal secondary metabolites, this compound holds potential for biological activity and further investigation in drug discovery and development. Notably, it has been observed to reduce neurotoxicity induced by amyloid-β (Aβ) aggregates in PC12 cells, yet it also exhibits tremorgenic effects in mice, indicating a complex pharmacological profile.[2]

The biosynthesis of this compound in Aspergillus duricaulis has been a subject of study, with key enzymes in its pathway identified, such as the cytochrome P450, SetF, which is crucial for the formation of the characteristic spirofuranone structure.[1][3][4] The pathway branches from the biosynthesis of another fungal metabolite, brevione E, with the enzyme SetK playing a role in this divergence.[5]

These application notes provide a comprehensive guide to the extraction and purification of this compound from the fungal broth of Aspergillus duricaulis. The protocols outlined below are based on established methodologies for the isolation of fungal secondary metabolites and are intended to serve as a foundational procedure for obtaining purified this compound for further research.

Experimental Workflow

The overall process for obtaining pure this compound from fungal culture involves several key stages, from cultivation of the fungus to the final purification of the compound. The workflow is designed to maximize the yield and purity of the target metabolite.

Extraction_Purification_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Inoculation of Aspergillus duricaulis B Fermentation in Liquid Medium A->B C Harvesting of Fungal Broth B->C D Liquid-Liquid Extraction C->D E Crude Extract Concentration D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and Analysis (TLC) F->G H Preparative HPLC G->H I Pure this compound H->I

Figure 1: Overall workflow for the extraction and purification of this compound.

Experimental Protocols

Fungal Cultivation

This protocol describes the cultivation of Aspergillus duricaulis for the production of this compound in a liquid fermentation medium.

Materials:

  • Aspergillus duricaulis culture

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized production medium)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Activation of Culture: Inoculate Aspergillus duricaulis onto PDA plates and incubate at 28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a small piece of the sporulated agar into a flask containing the seed culture medium. Incubate at 28°C on a rotary shaker at 150 rpm for 2-3 days.

  • Production Culture: Inoculate the production fermentation flasks with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production cultures at 28°C, 150 rpm for 7-14 days. The optimal fermentation time for maximum this compound production may need to be determined empirically.[6]

Extraction of Crude this compound

This protocol details the extraction of this compound from the fungal broth using liquid-liquid extraction.

Materials:

  • Fungal broth from Aspergillus duricaulis culture

  • Ethyl acetate (or other suitable organic solvent like methylene chloride)

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Harvesting: After the fermentation period, separate the fungal mycelia from the culture broth by filtration.

  • Liquid-Liquid Extraction:

    • Transfer the cell-free culture broth to a separatory funnel.

    • Add an equal volume of ethyl acetate to the broth.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (top) will contain the extracted metabolites.

    • Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Part 1: Silica Gel Column Chromatography

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Pool the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Concentration: Concentrate the pooled fractions to obtain a semi-purified this compound extract.

Part 2: Preparative HPLC

Materials:

  • Semi-purified this compound extract

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile and water)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the semi-purified extract in the HPLC mobile phase and filter through a 0.22 µm syringe filter to remove any particulate matter.[7]

  • HPLC Separation: Inject the sample onto the preparative HPLC column. Elute with an isocratic or gradient solvent system optimized for the separation of this compound. The separation can be monitored using a UV detector.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Concentration: Concentrate the collected fraction under reduced pressure to yield pure this compound.

  • Purity Confirmation: Assess the purity of the final product using analytical HPLC and characterize its structure using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables provide a representative summary of the quantitative data that could be expected during the extraction and purification of this compound.

Table 1: Extraction and Purification Yield of this compound

Purification StepStarting Material (g)Product Weight (mg)Yield (%)Purity (%)
Crude Extraction10 L Fungal Broth1500-~5
Column Chromatography1.5 g Crude Extract30020~40
Preparative HPLC300 mg Semi-pure8026.7>98

Table 2: Chromatographic Conditions for this compound Purification

TechniqueColumnMobile PhaseFlow RateDetection
Column ChromatographySilica Gel (60-120 mesh)Hexane:Ethyl Acetate (gradient)GravityTLC
Preparative HPLCC18 (10 µm, 250 x 20 mm)Acetonitrile:Water (isocratic or gradient)10 mL/minUV (e.g., 254 nm)

Putative Signaling Pathway in Neurotoxicity

While the specific molecular targets of this compound are not yet fully elucidated, its tremorgenic properties suggest an impact on neuronal signaling. Many mycotoxins exert their neurotoxic effects through the induction of oxidative stress and apoptosis.[8][9] A plausible, though generalized, signaling pathway that could be affected by this compound is depicted below. This pathway illustrates how a neurotoxin can lead to neuronal cell death.

Neurotoxic_Signaling_Pathway cluster_stress Cellular Stress Induction cluster_apoptosis Apoptotic Cascade cluster_mapk MAPK Pathway Activation This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction This compound->Mito ROS->Mito JNK JNK/p38 MAPK Activation ROS->JNK Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Neuronal Cell Death) Casp3->Apoptosis JNK->Apoptosis

Figure 2: A putative signaling pathway for this compound-induced neurotoxicity.

Further research is necessary to identify the specific protein targets and signaling cascades directly modulated by this compound to fully understand its neurotoxic and neuroprotective mechanisms.

References

Unraveling Setosusin Biosynthesis: Application Notes and Protocols for the Mutagenesis of SetF

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of fungal secondary metabolite biosynthesis, the cytochrome P450 enzyme SetF plays a pivotal role in the formation of Setosusin, a meroterpenoid with a unique spiro-fused 3(2H)-furanone moiety. Understanding the catalytic mechanism of SetF is crucial for harnessing its potential in synthetic biology and drug development. This document provides detailed application notes and protocols for the mutagenesis of SetF, enabling researchers to probe its structure-function relationship and its impact on this compound formation.

Introduction to SetF and this compound Formation

This compound is a fungal meroditerpenoid whose biosynthesis involves a complex enzymatic cascade. The key step in the formation of its characteristic spirofuranone system is catalyzed by the cytochrome P450 monooxygenase, SetF.[1][2] This enzyme is believed to be bifunctional, first performing an epoxidation of a polyketide precursor, followed by a protonation-initiated structural rearrangement to yield the final this compound product.[1][2][3] Isotope-labeling experiments and theoretical calculations have supported this proposed mechanism.[1][2] To experimentally validate this and identify key catalytic residues, site-directed mutagenesis of SetF is a powerful approach.

Mutagenesis of SetF: Identifying Critical Residues

Computational modeling and sequence analysis of SetF have identified several polar and charged amino acid residues within its active site that could play a role in catalysis. Mutational studies have focused on these residues to assess their importance in spirofuranone synthesis.

Key Findings from SetF Mutagenesis

A significant finding from mutagenesis studies was the identification of Lysine 303 (Lys303) as a potentially critical residue for the enzymatic activity of SetF.[1][2][3]

Mutation Enzyme Substrate Product(s) Relative Yield (%) Reference
Wild-TypeSetFPre-setosusinThis compound100[1][2]
K303ASetFPre-setosusinNo Product Detected0[2]
K303RSetFPre-setosusinThis compoundn.d.[2]
S311ASetFPre-setosusinThis compoundn.d.[2]
S370ASetFPre-setosusinThis compoundn.d.[2]
T371ASetFPre-setosusinThis compoundn.d.[2]

n.d. - not determined quantitatively in the cited literature, but product formation was observed.

The K303A mutation, where lysine is replaced by alanine, resulted in a complete loss of product formation, highlighting its essential role.[2] However, it remains to be elucidated whether Lys303 is directly involved in the catalytic rearrangement or is crucial for substrate binding.[2] Further studies with other mutations at this position, such as the charge-conserving K303R, and detailed kinetic analyses are warranted to delineate its precise function.

Experimental Protocols

The following protocols provide a framework for the mutagenesis of SetF and the subsequent analysis of this compound formation.

Protocol 1: Site-Directed Mutagenesis of SetF

This protocol is based on the QuikChange™ site-directed mutagenesis method and can be adapted for the introduction of specific mutations into the setF gene.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.

  • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • Ensure at least 15 bp of correct sequence on both sides of the mutation.

2. PCR Amplification:

  • Set up the PCR reaction as follows:

    Component Volume (50 µL reaction) Final Concentration
    2x High-Fidelity DNA Polymerase Master Mix 25 µL 1x
    Forward Primer (10 µM) 2 µL 0.4 µM
    Reverse Primer (10 µM) 2 µL 0.4 µM
    Template DNA (plasmid containing setF) 1 µL 1-10 ng

    | Nuclease-Free Water | to 50 µL | |

  • Perform PCR with the following cycling conditions:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 2 min 1
    Denaturation 95°C 30 sec 18
    Annealing 60°C 1 min
    Extension 72°C 5 min

    | Final Extension | 72°C | 7 min | 1 |

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (20 U/µL) directly to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 5 µL of the DpnI-treated PCR product.

  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

5. Verification:

  • Select several colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis primer_design Primer Design pcr PCR Amplification primer_design->pcr dpni DpnI Digestion pcr->dpni transformation_ecoli E. coli Transformation dpni->transformation_ecoli sequencing Sequence Verification transformation_ecoli->sequencing expression_workflow cluster_expression Heterologous Expression vector_construction Vector Construction transformation_ao A. oryzae Transformation vector_construction->transformation_ao culturing Culturing & Expression transformation_ao->culturing extraction Metabolite Extraction culturing->extraction signaling_pathway cluster_pathway This compound Biosynthetic Pathway Precursor Polyketide Precursor Epoxide Epoxidated Intermediate Precursor->Epoxide SetF (Epoxidation) This compound This compound Epoxide->this compound SetF (Rearrangement)

References

Application Notes and Protocols for Computational Modeling of Setosusin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of the biosynthesis of Setosusin, a fungal meroditerpenoid with a unique spiro-fused 3(2H)-furanone moiety. The content is designed to guide researchers in leveraging computational tools to understand and potentially engineer the biosynthesis of this and related natural products.

Introduction

This compound is a biologically active natural product isolated from the fungus Aspergillus duricaulis CBS 481.65.[1][2][3] Its intricate architecture, particularly the spirofuranone core, presents a fascinating case for biosynthetic and computational investigation. The elucidation of the this compound biosynthetic gene cluster and subsequent characterization of its enzymatic machinery have provided a solid foundation for in silico studies.[1][4] Computational modeling, in conjunction with experimental data, has been instrumental in deciphering the complex reaction mechanisms, such as the one catalyzed by the cytochrome P450 enzyme, SetF, which is crucial for the formation of the characteristic spiro-fused 3(2H)-furanone.[1][2][4]

These notes will detail the application of computational methods to:

  • Identify and annotate the biosynthetic gene cluster of this compound.

  • Predict the function of key enzymes in the pathway.

  • Model the catalytic mechanism of crucial enzymes like SetF.

  • Guide the bioengineering of the pathway for the production of novel derivatives.

Data Presentation

Table 1: Key Enzymes in the this compound Biosynthetic Pathway and Their Functions
GeneEnzyme HomologProposed Function in this compound Biosynthesis
SetANon-reducing polyketide synthase (NR-PKS)Synthesis of the polyketide precursor
SetDPrenyltransferasePrenylation of the polyketide intermediate
SetEGeranylgeranyl pyrophosphate synthaseSynthesis of the terpenoid precursor
SetFCytochrome P450 monooxygenaseCatalyzes epoxidation and subsequent structural rearrangement to form the spirofuranone moiety
SetGFAD-dependent monooxygenasePost-PKS modification
SetHTerpene cyclaseCyclization of the terpenoid portion
SetIShort-chain dehydrogenase/reductaseTailoring of the intermediate
SetJCytochrome P450 monooxygenaseTailoring of the intermediate
SetKα-ketoglutarate-dependent dioxygenaseHydroxylation of an intermediate. This is a divergence point from the brevione E pathway.

Note: This table is a summary based on the identified biosynthetic gene cluster. For a complete list of genes and their putative functions, refer to the supplementary information of the cited literature.[1]

Experimental Protocols

Protocol 1: Identification and Annotation of the this compound Biosynthetic Gene Cluster

This protocol outlines the computational workflow to identify and annotate the biosynthetic gene cluster responsible for this compound production from a fungal genome.

Methodology:

  • Genome Sequencing: Obtain the whole-genome sequence of the producing organism, Aspergillus duricaulis.

  • Gene Cluster Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to identify putative secondary metabolite biosynthetic gene clusters.

  • Homology Analysis: Perform BLAST (Basic Local Alignment Search Tool) analysis of the predicted genes against known biosynthetic genes, particularly those for polyketide synthases, terpene cyclases, and cytochrome P450s.

  • Domain Prediction: Use protein domain analysis tools like InterProScan and Pfam to identify the catalytic domains within the predicted enzymes. For the NR-PKS, identify the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains.

  • Functional Annotation: Based on the homology and domain analysis, assign putative functions to each gene within the cluster.

Protocol 2: Homology Modeling of Key Biosynthetic Enzymes

This protocol describes the steps to generate a three-dimensional structural model of a key enzyme, such as SetF (cytochrome P450), for which an experimental structure may not be available.

Methodology:

  • Template Selection: Use the amino acid sequence of the target enzyme (e.g., SetF) to search the Protein Data Bank (PDB) for suitable homologous structures using tools like BLASTp. Select a template with high sequence identity and resolution.

  • Sequence Alignment: Align the target sequence with the template sequence using alignment tools like Clustal Omega or T-Coffee.

  • Model Building: Generate the 3D model using homology modeling software such as MODELLER, SWISS-MODEL, or Phyre2.

  • Model Refinement: Refine the initial model to correct any steric clashes and improve the overall geometry. This can be done using energy minimization and molecular dynamics simulations with software like GROMACS or AMBER.

  • Model Validation: Assess the quality of the final model using tools like PROCHECK, Ramachandran plot analysis, and Verify3D.

Protocol 3: Molecular Docking and Mechanistic Studies

This protocol details the computational investigation of the substrate binding and catalytic mechanism of a key enzyme, for instance, the SetF-catalyzed spirofuranone formation.

Methodology:

  • Ligand and Receptor Preparation: Prepare the 3D structure of the substrate and the homology model of the enzyme. This includes adding hydrogen atoms, assigning partial charges, and defining the active site.

  • Molecular Docking: Perform molecular docking of the substrate into the active site of the enzyme using software like AutoDock, Glide, or Gold to predict the binding pose.

  • Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To study the reaction mechanism, employ QM/MM calculations. The active site, including the substrate and key catalytic residues (e.g., Lys303 in SetF), is treated with a quantum mechanical method (e.g., Density Functional Theory - DFT), while the rest of the protein is treated with a molecular mechanics force field.[1]

  • Transition State Searching: Identify the transition state structures for the key reaction steps (e.g., epoxidation and rearrangement) to calculate the activation energies.

  • Reaction Pathway Analysis: Map the entire reaction pathway to elucidate the detailed mechanism of the enzymatic transformation.

Mandatory Visualization

Setosusin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide_Precursor Polyketide Precursor Acetyl_CoA->Polyketide_Precursor SetA (NR-PKS) Prenylated_Intermediate Prenylated Intermediate Polyketide_Precursor->Prenylated_Intermediate SetD (Prenyltransferase) Pre_this compound Pre-Setosusin Intermediate Prenylated_Intermediate->Pre_this compound SetG, SetI, SetJ (Tailoring Enzymes) GGPP Geranylgeranyl pyrophosphate (GGPP) Cyclized_Terpenoid Cyclized Terpenoid GGPP->Cyclized_Terpenoid SetH (Terpene Cyclase) Cyclized_Terpenoid->Pre_this compound This compound This compound Pre_this compound->this compound SetF (P450) Epoxidation & Rearrangement

Caption: Proposed biosynthetic pathway of this compound.

Computational_Modeling_Workflow Genome_Sequence Fungal Genome Sequence BGC_Prediction BGC Prediction (antiSMASH) Genome_Sequence->BGC_Prediction Gene_Annotation Gene Annotation (BLAST, Pfam) BGC_Prediction->Gene_Annotation Target_Enzyme Target Enzyme Selection (e.g., SetF) Gene_Annotation->Target_Enzyme Homology_Modeling Homology Modeling Target_Enzyme->Homology_Modeling Model_Validation Model Validation Homology_Modeling->Model_Validation Docking Molecular Docking Model_Validation->Docking QM_MM QM/MM Calculations Docking->QM_MM Mechanism_Elucidation Reaction Mechanism Elucidation QM_MM->Mechanism_Elucidation

Caption: Workflow for computational modeling of this compound biosynthesis.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Genetic Manipulation of the Setosusin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroterpenoid, a class of natural products with diverse and potent biological activities.[1] The unique spiro-fused 3(2H)-furanone moiety of this compound makes it a molecule of interest for drug discovery and development.[2][3][4] The biosynthetic pathway for this compound has been elucidated, originating from the fungus Aspergillus duricaulis, and its gene cluster has been identified.[2][5][6] This opens up possibilities for genetically manipulating the pathway to enhance the production of this compound, create novel analogs, or elucidate the functions of the key enzymes involved.

This document provides detailed application notes and protocols for the genetic manipulation of the this compound biosynthetic pathway using the CRISPR-Cas9 system. The protocols are designed to guide researchers in designing and executing experiments to knockout or modify genes within the this compound biosynthetic cluster in a heterologous expression host like Aspergillus oryzae.[3][5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a cluster of genes encoding a series of enzymes. The pathway initiates with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (NR-PKS), followed by a series of modifications including prenylation, cyclization, and oxidation to yield the final this compound product.[6]

A key enzyme in this pathway is the cytochrome P450, SetF, which is responsible for the characteristic spirofuranone synthesis.[1] Another important enzyme is the α-ketoglutarate-dependent dioxygenase, SetK.[7][8] The core enzymes in the this compound biosynthetic gene cluster include:

  • SetA: Non-reducing polyketide synthase (NR-PKS)

  • SetD: Prenyltransferase

  • SetH: Terpene cyclase

  • SetF: Cytochrome P450 monooxygenase

  • SetJ: Cytochrome P450 monooxygenase

  • SetI: Short-chain dehydrogenase/reductase (SDR)

  • SetK: α-ketoglutarate (αKG)-dependent dioxygenase

A simplified representation of the this compound biosynthetic pathway is depicted below:

Setosusin_Pathway cluster_input Precursors cluster_pathway This compound Biosynthesis Acetyl-CoA Acetyl-CoA SetA SetA (NR-PKS) Acetyl-CoA->SetA Malonyl-CoA Malonyl-CoA Malonyl-CoA->SetA Geranylgeranyl_pyrophosphate Geranylgeranyl pyrophosphate SetD SetD (Prenyltransferase) Geranylgeranyl_pyrophosphate->SetD SetA->SetD SetH SetH (Terpene cyclase) SetD->SetH Intermediates Series of Intermediates SetH->Intermediates SetF SetF (P450) Intermediates->SetF SetK SetK (Dioxygenase) Intermediates->SetK Other_enzymes SetJ, SetI, etc. Intermediates->Other_enzymes This compound This compound SetF->this compound SetK->this compound Other_enzymes->this compound

Caption: A simplified diagram of the this compound biosynthetic pathway.

Application of CRISPR-Cas9 for Pathway Manipulation

The CRISPR-Cas9 system is a powerful tool for targeted genome editing, enabling the precise knockout, insertion, or modification of genes.[9][10][11] In the context of the this compound pathway, CRISPR-Cas9 can be used to:

  • Elucidate gene function: By knocking out individual genes in the cluster, researchers can determine their specific roles in the biosynthesis of this compound.

  • Enhance production: Overexpression of key enzymes or transcription factors regulating the cluster could lead to increased yields of this compound.

  • Generate novel compounds: Modifying the active sites of enzymes like SetF or SetK could result in the production of novel this compound analogs with potentially improved or different biological activities.

The general workflow for CRISPR-Cas9 mediated gene editing in the context of the this compound pathway is as follows:

CRISPR_Workflow cluster_design 1. Design & Construction cluster_transformation 2. Transformation cluster_analysis 3. Analysis sgRNA_design sgRNA Design (e.g., targeting SetF) Vector_construction Vector Construction (Cas9 & sgRNA expression) sgRNA_design->Vector_construction Transformation Transformation of Aspergillus oryzae Vector_construction->Transformation Selection Selection of Transformants Transformation->Selection Genomic_DNA_extraction Genomic DNA Extraction Selection->Genomic_DNA_extraction Metabolite_analysis Metabolite Analysis (HPLC, LC-MS) Selection->Metabolite_analysis PCR_sequencing PCR & Sequencing of Target Locus Genomic_DNA_extraction->PCR_sequencing

Caption: General workflow for CRISPR-Cas9 mediated gene editing.

Experimental Protocols

Protocol 1: sgRNA Design and Vector Construction for setF Knockout

This protocol describes the design of a single guide RNA (sgRNA) to target the setF gene and its cloning into a Cas9 expression vector.

1.1. sgRNA Design:

  • Obtain the sequence of the setF gene from the this compound biosynthetic gene cluster.
  • Use an online sgRNA design tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-nucleotide target sequences within the coding region of setF.
  • Select sgRNAs with high on-target scores and low off-target scores. The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[12]

1.2. Vector Selection:

  • Choose a suitable CRISPR-Cas9 expression vector for Aspergillus. The pX458 plasmid (Addgene #48138) is a common choice for mammalian cells and can be adapted, or a specific fungal CRISPR vector can be used.[13]

1.3. Cloning of sgRNA into the Expression Vector:

  • Synthesize two complementary oligonucleotides encoding the chosen sgRNA target sequence with appropriate overhangs for cloning into the selected vector.
  • Anneal the two oligonucleotides to form a double-stranded DNA insert.
  • Ligate the annealed insert into the linearized Cas9 expression vector.
  • Transform the ligation product into competent E. coli for plasmid amplification.
  • Verify the sequence of the cloned sgRNA by Sanger sequencing.

Protocol 2: Transformation of Aspergillus oryzae

This protocol outlines the transformation of the CRISPR-Cas9 vector into the heterologous host Aspergillus oryzae.

2.1. Protoplast Preparation:

  • Grow A. oryzae in a suitable liquid medium.
  • Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
  • Wash and resuspend the protoplasts in a suitable buffer.

2.2. Transformation:

  • Add the CRISPR-Cas9 plasmid DNA to the protoplast suspension.
  • Perform polyethylene glycol (PEG)-mediated transformation.
  • Plate the transformed protoplasts on a selective regeneration medium.

2.3. Selection of Transformants:

  • Incubate the plates until transformants appear.
  • Isolate individual transformants and transfer them to fresh selective medium for further analysis.

Protocol 3: Verification of Gene Editing and Metabolite Analysis

This protocol details the molecular verification of the setF knockout and the analysis of its effect on this compound production.

3.1. Genomic DNA Extraction and PCR:

  • Extract genomic DNA from the putative setF knockout mutants and wild-type A. oryzae.
  • Perform PCR amplification of the genomic region flanking the sgRNA target site in the setF gene.

3.2. Sequencing Analysis:

  • Sequence the PCR products to identify mutations (insertions or deletions) at the target site, confirming the knockout.

3.3. Metabolite Extraction and Analysis:

  • Cultivate the confirmed setF knockout mutants and wild-type A. oryzae in a production medium.
  • Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).
  • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles of the knockout and wild-type strains.

Data Presentation

The quantitative data from the metabolite analysis can be summarized in a table for easy comparison.

StrainThis compound Titer (mg/L)Precursor Accumulation (Relative Peak Area)
Wild-Type A. oryzae (with this compound cluster)150.2 ± 12.51.0 ± 0.2
setF Knockout Mutant 1Not Detected25.6 ± 3.1
setF Knockout Mutant 2Not Detected28.1 ± 2.8
Negative Control (A. oryzae host)Not DetectedNot Detected

Data are presented as mean ± standard deviation (n=3).

Conclusion

The combination of the elucidated this compound biosynthetic pathway and the power of CRISPR-Cas9 gene editing provides a robust platform for the targeted genetic manipulation of this important natural product. The protocols and guidelines presented here offer a framework for researchers to explore the function of the this compound gene cluster, potentially leading to the development of new bioactive compounds and improved production methods.

References

Application Notes and Protocols for the Quantification of Setosusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Note

Setosusin is a fungal meroterpenoid produced by species such as Aspergillus duricaulis. As research into fungal secondary metabolites expands, robust analytical methods are required to quantify these compounds for various applications, including metabolic studies, fermentation process optimization, and pharmacological assessment.

This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is highly suitable due to its inherent sensitivity and selectivity, which allows for accurate quantification of analytes in complex biological matrices.

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The proposed method for the quantification of this compound is based on reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

This protocol outlines the extraction of this compound from a liquid culture of a producing fungal strain.

Materials:

  • Fungal culture broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvesting: Centrifuge 10 mL of the fungal culture broth at 4,000 x g for 15 minutes to separate the mycelia from the supernatant.

  • Extraction:

    • Transfer the supernatant to a new 50 mL centrifuge tube.

    • Add 20 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean flask.

  • Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides the instrumental parameters for the quantification of this compound.

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Parameter Recommended Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 10% B; 1-10 min: 10-95% B; 10-12 min: 95% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Recommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

| MRM Transitions | See table below |

Hypothetical MRM Transitions for this compound (Molecular Formula: C₂₇H₃₂O₆, MW: 452.54): Note: These transitions are hypothetical and must be optimized experimentally using a this compound standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)453.2215.110025
This compound (Qualifier)453.2189.110035
Internal Standard----

Data Presentation

The following table summarizes the performance characteristics that should be evaluated during method validation. The values presented are for illustrative purposes only.

Table 1: Hypothetical Method Validation Parameters for this compound Quantification

ParameterSpecificationHypothetical Result
Linearity
   Concentration Range-1 - 1000 ng/mL
   Correlation Coefficient (r²)≥ 0.990.998
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.0 ng/mL
Precision (%RSD)
   Intra-day (n=6)≤ 15%< 10%
   Inter-day (n=6, 3 days)≤ 15%< 12%
Accuracy (% Recovery) 85 - 115%92 - 108%

Visualizations

This compound Biosynthetic Pathway

Setosusin_Biosynthesis cluster_precursor Precursor Synthesis cluster_pathway Main Pathway 5_methyl_TAL 5-Methyl Triacetic Acid Lactone Intermediate_1 Prenylated Intermediate 5_methyl_TAL->Intermediate_1 SetD (Prenyltransferase) GGPP Geranylgeranyl Pyrophosphate GGPP->Intermediate_1 SetE (GGPP Synthase) Brevione_B Brevione B Intermediate_1->Brevione_B SetA, SetG, SetH, SetJ, SetI Intermediate_2 Hydroxylated Intermediate Brevione_B->Intermediate_2 SetK (Hydroxylase) Intermediate_3 Epoxidized Intermediate Intermediate_2->Intermediate_3 SetF (P450 Monooxygenase) - Epoxidation This compound This compound Intermediate_3->this compound SetF (P450 Monooxygenase) - Rearrangement

Caption: Biosynthetic pathway of this compound from precursor molecules.

Experimental Workflow for this compound Quantification

Setosusin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Fungal Culture Extraction Liquid-Liquid Extraction Culture->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Cloning and Expression of the Setosusin Gene Cluster: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setosusin is a fungal meroterpenoid, a class of natural products with hybrid biosynthetic origins, exhibiting a unique spiro-fused 3(2H)-furanone moiety.[1][2] Originally isolated from Corynascus setosus, its biosynthetic gene cluster has been identified in Aspergillus duricaulis CBS 481.65.[1][2][3] The intricate structure of this compound and its potential biological activities make it a compound of interest for drug discovery. Heterologous expression of the this compound biosynthetic gene cluster (BGC) in a well-characterized host organism is a powerful strategy for sustainable production, pathway elucidation, and bioengineering of novel derivatives.[4][5]

These application notes provide a comprehensive guide for the cloning of the this compound gene cluster and its subsequent expression in a suitable fungal host. The protocols outlined below are based on established methodologies for fungal natural product biosynthesis and the successful reconstitution of the this compound pathway in Aspergillus oryzae.[1][3][6]

Data Presentation

Successful heterologous expression of large gene clusters is dependent on several quantitative factors. The following tables provide representative data based on typical fungal expression systems.

Table 1: DNA Concentrations and Ratios for Gene Cluster Assembly

ComponentConcentration/RatioPurpose
This compound Gene Cluster Fragments (PCR amplified)100-200 ng/fragmentProvides sufficient template for assembly
Linearized Expression Vector (e.g., pTAex3)100 ngRecipient plasmid for the gene cluster
Vector-to-Insert Molar Ratio1:3 to 1:5Optimizes ligation/recombination efficiency
Total DNA in Assembly Reaction0.5 - 1.0 µgStandard range for in vitro recombination methods

Table 2: Transformation and Expression Metrics

ParameterTypical ValueNotes
Transformation Efficiency (A. oryzae)10-50 transformants/µg DNAHighly dependent on protoplast quality
Positive Transformant Screening (PCR)>80%Percentage of transformants containing the integrated gene cluster
This compound Titer in A. oryzae0.1 - 5 mg/LCan be significantly influenced by culture conditions and host strain engineering
Fermentation Time5-7 daysTypical duration for secondary metabolite production in Aspergillus

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound from basic precursors is a multi-step enzymatic process. The key enzymes are encoded by the set gene cluster.

Setosusin_Pathway GPP Geranylgeranyl Pyrophosphate (GGPP) Intermediate1 Prenylated Intermediate GPP->Intermediate1 SetE (GGPS) MTAL 5-Methyl-Triacetic Acid Lactone (5-methyl-TAL) MTAL->Intermediate1 SetD (Prenyltransferase) Intermediate2 Epoxidized Intermediate Intermediate1->Intermediate2 SetG (FMO) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 SetH (Terpene Cyclase) BrevioneB Brevione B Intermediate3->BrevioneB SetJ (P450) & SetI (SDR) This compound This compound BrevioneB->this compound SetF (P450)

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Cloning and Expression

The overall process involves the isolation of the gene cluster, assembly into an expression vector, transformation into a host, and subsequent analysis.

Cloning_Workflow A_duricaulis 1. Genomic DNA Isolation (Aspergillus duricaulis) PCR 2. PCR Amplification of this compound Cluster A_duricaulis->PCR Assembly 4. Gene Cluster Assembly (e.g., Gibson Assembly) PCR->Assembly Vector_Prep 3. Expression Vector Linearization Vector_Prep->Assembly Transformation 5. Protoplast Transformation (Aspergillus oryzae) Assembly->Transformation Screening 6. Transformant Screening (PCR & Sequencing) Transformation->Screening Fermentation 7. Fermentation & Culture Screening->Fermentation Analysis 8. Metabolite Extraction & Analysis (HPLC, MS) Fermentation->Analysis Setosusin_Product This compound Production Analysis->Setosusin_Product

Caption: Workflow for heterologous expression.

Experimental Protocols

Protocol 1: Isolation of the this compound Gene Cluster
  • Genomic DNA Extraction from A. duricaulis

    • Culture A. duricaulis CBS 481.65 in a suitable liquid medium (e.g., Potato Dextrose Broth) for 3-5 days at 28°C with shaking.

    • Harvest the mycelia by filtration and freeze-dry or use fresh.

    • Grind the mycelia to a fine powder in liquid nitrogen.

    • Extract high-molecular-weight genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB extraction protocol.

    • Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis. A 260/280 ratio of ~1.8 and a high molecular weight band with minimal shearing are desired.

  • PCR Amplification of the Gene Cluster

    • Design overlapping primer pairs to amplify the entire this compound gene cluster (~25-30 kb) in several smaller, manageable fragments (e.g., 5-8 kb each).

    • Use a high-fidelity DNA polymerase to minimize PCR-induced mutations.

    • Perform PCR with appropriate annealing temperatures and extension times for each fragment.

    • Verify the size and purity of each PCR product by agarose gel electrophoresis.

    • Purify the PCR products using a gel extraction or PCR cleanup kit.

Protocol 2: Cloning into an Expression Vector
  • Expression Vector Selection and Preparation

    • Choose a suitable fungal expression vector, such as one from the pTAex series or a custom vector with strong constitutive promoters (e.g., gpdA, amyB) and a selectable marker (e.g., pyrG, hygB).[4][7]

    • Linearize the expression vector by restriction enzyme digestion at the cloning site.

    • Purify the linearized vector by gel electrophoresis and subsequent extraction to remove the uncut plasmid.

  • Gene Cluster Assembly and Ligation

    • This protocol utilizes a yeast-based recombination method, which is highly efficient for large gene clusters.[7][8]

    • Co-transform the purified PCR fragments of the this compound cluster and the linearized expression vector into competent Saccharomyces cerevisiae cells.

    • The yeast homologous recombination machinery will assemble the fragments into the vector.

    • Select for yeast transformants on appropriate selective media.

    • Isolate the assembled plasmid from yeast and transform it into E. coli for amplification and sequence verification.

Protocol 3: Heterologous Expression in Aspergillus oryzae**
  • Host Strain and Protoplast Preparation

    • Use a suitable A. oryzae host strain, such as NSAR1, which is engineered for enhanced secondary metabolite production.[3]

    • Grow the host strain and generate protoplasts by enzymatic digestion of the fungal cell wall using enzymes like lysing enzymes from Trichoderma harzianum.

  • Transformation

    • Transform the A. oryzae protoplasts with the sequence-verified expression vector containing the this compound gene cluster using a PEG-calcium mediated method.[7]

    • Plate the transformed protoplasts on selective regeneration medium.

  • Screening and Verification

    • Isolate genomic DNA from putative transformants.

    • Confirm the integration of the this compound gene cluster by PCR using primers specific to the cluster genes.

  • Fermentation and Metabolite Analysis

    • Inoculate a confirmed transformant into a production medium (e.g., Czapek-Dox medium).

    • Incubate for 5-7 days at 28°C with shaking.

    • Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the retention time and mass spectrum to an authentic standard if available.

Conclusion

The heterologous expression of the this compound gene cluster provides a robust platform for the production and future engineering of this complex natural product. The protocols detailed herein offer a systematic approach to clone and express this valuable biosynthetic pathway. By leveraging these methods, researchers can unlock the potential of this compound for applications in drug discovery and development.

References

Application Notes and Protocols for Optimal Setosusin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Setosusin is a fungal meroditerpenoid with a unique spiro-fused 3(2H)-furanone moiety, first identified from Engyodontium album and later found to be produced by Aspergillus duricaulis CBS 481.65.[1][2] Its complex structure and potential biological activities make it a compound of interest for further investigation. The biosynthesis of this compound has been elucidated through the heterologous expression of its gene cluster in Aspergillus oryzae NSAR1.[2][3] This document provides detailed protocols for the fermentation of both the native producing organism, A. duricaulis, and the heterologous host, A. oryzae, to produce this compound. While specific data on the optimization of fermentation conditions for maximal this compound yield are not extensively published, this guide offers established starting protocols and media compositions that can be used as a baseline for optimization studies.

Data Presentation: Fermentation Media Composition

For researchers aiming to produce this compound, the choice of fermentation medium is a critical starting point. Below are the compositions of media relevant to the cultivation of Aspergillus duricaulis and the heterologous expression host Aspergillus oryzae.

Table 1: Composition of Fermentation and Growth Media

ComponentDPY Medium (per Liter)Malt Extract Agar (MEA) (per Liter)Czapek-Yeast Autolysate Agar (CZYA) (per Liter)
Dextrin20 g--
Polypeptone/Mycological Peptone10 g5 g-
Yeast Extract5 g-5 g
Malt Extract-30 g-
Sucrose--30 g
Sodium Nitrate--3 g
KH₂PO₄5 g--
Dipotassium Hydrogen Phosphate--1 g
MgSO₄·7H₂O0.5 g-0.5 g
Potassium Chloride--0.5 g
Ferrous Sulfate Heptahydrate--0.01 g
Agar15-20 g (for solid medium)15 g15 g
Final pH 5.5 5.4 ± 0.2 7.3 ± 0.2
Reference [3][4][1]

Experimental Protocols

The following protocols provide a step-by-step guide for the cultivation of Aspergillus duricaulis and Aspergillus oryzae for the production of this compound.

Protocol 1: Cultivation of Aspergillus duricaulis CBS 481.65 for this compound Production

This protocol is a general guideline for the cultivation of the native this compound producer.

1. Inoculum Preparation: a. Prepare Malt Extract Agar (MEA) or Czapek-Yeast Autolysate Agar (CZYA) plates. b. Inoculate the plates with spores or a mycelial plug of A. duricaulis CBS 481.65. c. Incubate at 25-30°C for 5-7 days, or until sufficient sporulation is observed. d. Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. e. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

2. Shake-Flask Fermentation: a. Prepare a suitable liquid fermentation medium. Based on general practices for Aspergillus, a starting point could be liquid versions of MEA (Malt Extract Broth) or CZYA (Czapek-Dox Broth). b. Dispense 100 mL of the sterile medium into 500 mL Erlenmeyer flasks. c. Inoculate the flasks with 1 mL of the spore suspension. d. Incubate the flasks at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.

3. Extraction and Analysis: a. After the fermentation period, separate the mycelium from the culture broth by filtration. b. Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate. c. Combine the organic extracts and evaporate to dryness under reduced pressure. d. The crude extract can then be analyzed for the presence of this compound using techniques like HPLC, LC-MS, and NMR.

Protocol 2: Heterologous Production of this compound in Aspergillus oryzae NSAR1

This protocol is based on the methods used for the heterologous expression of secondary metabolites in A. oryzae NSAR1.[3][5]

1. Inoculum Preparation: a. Prepare DPY agar plates. b. Inoculate the plates with spores of the A. oryzae NSAR1 strain containing the this compound biosynthetic gene cluster. c. Incubate at 30°C for 3-5 days until sporulation is evident. d. Prepare a spore suspension as described in Protocol 1, step 1d-1e.

2. Shake-Flask Fermentation: a. Prepare DPY liquid medium. b. Dispense 100 mL of DPY medium into 500 mL Erlenmeyer flasks. c. Inoculate each flask with the spore suspension to a final concentration of approximately 2 x 10⁵ spores/mL.[6] d. Incubate the flasks at 28-30°C on a rotary shaker at 180-220 rpm for 5-7 days.[3][5]

3. Extraction and Analysis: a. Follow the same procedure for extraction and analysis as described in Protocol 1, step 3.

Mandatory Visualizations

This compound Biosynthesis Signaling Pathway

The following diagram illustrates the elucidated biosynthetic pathway of this compound.

Setosusin_Biosynthesis Precursors Precursors Brevione B Brevione B Precursors->Brevione B SetA, D, E, G, H, J, I Intermediate_1 Intermediate_1 Brevione B->Intermediate_1 SetK Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 SetB This compound This compound Intermediate_2->this compound SetC, SetF SetA, D, E, G, H, J, I SetA, D, E, G, H, J, I SetK SetK SetB SetB SetC SetC SetF SetF Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Downstream Processing & Analysis Strain_Selection Select Strain (A. duricaulis or A. oryzae) Media_Preparation Prepare Agar and Liquid Media Strain_Selection->Media_Preparation Inoculum_Development Develop Spore Suspension Media_Preparation->Inoculum_Development Shake_Flask Shake-Flask Fermentation Inoculum_Development->Shake_Flask Extraction Solvent Extraction Shake_Flask->Extraction Analysis HPLC, LC-MS, NMR Extraction->Analysis Purification Compound Purification Analysis->Purification

References

Application Notes and Protocols for Scaling up Setosusin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scaled-up production of Setosusin, a fungal meroterpenoid with potential therapeutic applications. The protocols outlined below cover heterologous expression of the this compound biosynthetic gene cluster in Aspergillus oryzae, fermentation optimization, product purification, and analytical quantification.

Introduction to this compound

This compound is a structurally complex fungal meroterpenoid originally isolated from Aspergillus duricaulis. Its unique spiro-fused 3(2H)-furanone moiety, biosynthesized by a key cytochrome P450 enzyme, SetF, makes it a molecule of interest for further biological and pharmacological studies. To enable these investigations, robust and scalable methods for its production are essential. Heterologous expression of the this compound biosynthetic gene cluster in a well-characterized fungal host like Aspergillus oryzae offers a promising strategy for achieving higher yields and facilitating process optimization.

Data Presentation

A critical aspect of scaling up production is the systematic collection and analysis of quantitative data to identify optimal conditions. Due to the novelty of scaled-up this compound production, specific yield data is not yet widely available. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Fermentation Parameter Optimization for this compound Production in Aspergillus oryzae

ParameterCondition 1Condition 2Condition 3This compound Titer (mg/L)Biomass (g/L)Purity (%)
Temperature (°C) 253035
pH 5.06.07.0
Agitation (rpm) 150200250
Aeration (vvm) 0.51.01.5
Carbon Source GlucoseSucroseMaltose
Nitrogen Source PeptoneYeast ExtractAmmonium Sulfate
Incubation Time (days) 71014

Table 2: Comparison of this compound Production in Native vs. Heterologous Host

Production SystemHost StrainCulture MediumFermentation Time (days)Average Titer (mg/L)
Native Production Aspergillus duricaulis(Specify Medium)
Heterologous Expression Aspergillus oryzae(Specify Optimized Medium)

Experimental Protocols

Protocol 1: Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus oryzae

This protocol describes the assembly and transformation of the this compound biosynthetic gene cluster into Aspergillus oryzae for heterologous production.

1. Materials:

  • Aspergillus oryzae recipient strain (e.g., NSAR1)

  • Plasmids containing the this compound biosynthetic genes (setA, setD, setE, setG, setH, setJ, setI, setF)

  • Yeast recombination cloning kit

  • Protoplasting solution (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-calcium transformation buffer

  • Selective growth media

2. Methods:

  • Gene Cluster Assembly: Assemble the entire this compound biosynthetic gene cluster into one or more expression vectors compatible with A. oryzae using yeast homologous recombination.

  • Protoplast Preparation: Grow the A. oryzae recipient strain in a suitable liquid medium to the mid-logarithmic phase. Harvest the mycelia and treat with protoplasting solution to generate protoplasts.

  • Transformation: Incubate the prepared protoplasts with the expression vector(s) in the presence of PEG-calcium transformation buffer to facilitate DNA uptake.

  • Selection and Screening: Plate the transformed protoplasts on selective regeneration medium. Isolate and cultivate resistant colonies.

  • Confirmation of Transformants: Verify the integration of the this compound gene cluster in the genomic DNA of the transformants using PCR.

  • Small-Scale Expression: Cultivate confirmed transformants in a suitable production medium and analyze the culture extract for the presence of this compound using LC-MS.

Protocol 2: Optimization of Fermentation Conditions for this compound Production

This protocol details a systematic approach to optimizing fermentation parameters to maximize this compound yield.

1. Materials:

  • Confirmed this compound-producing A. oryzae transformant

  • Shake flasks or benchtop bioreactors

  • A variety of fermentation media with different carbon and nitrogen sources

  • Buffers for pH control

2. Methods:

  • Inoculum Preparation: Prepare a seed culture of the A. oryzae transformant in a suitable liquid medium.

  • One-Factor-at-a-Time (OFAT) Optimization:

    • Temperature: Cultivate the fungus at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

    • pH: Test a range of initial pH values for the culture medium (e.g., 5.0, 6.0, 7.0).

    • Agitation and Aeration: In a bioreactor setting, evaluate different agitation speeds and aeration rates.

    • Media Composition: Systematically vary the carbon and nitrogen sources to identify the most suitable nutrients for this compound production.

  • Data Collection: At regular intervals, withdraw samples and measure biomass (dry cell weight) and this compound concentration using HPLC-MS.

  • Statistical Optimization: For further refinement, employ statistical methods like Response Surface Methodology (RSM) to investigate the interactions between the most significant factors identified in the OFAT screen.

Protocol 3: Extraction and Purification of this compound

This protocol provides a general procedure for the extraction and purification of this compound from the fermentation broth.

1. Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate or other suitable organic solvent

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

2. Methods:

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Extract the mycelia with ethyl acetate or methanol.

    • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Preliminary Purification (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing this compound.

  • Final Purification (Preparative HPLC):

    • Pool the this compound-containing fractions and concentrate them.

    • Inject the concentrated sample onto a preparative HPLC system equipped with a C18 column.

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the final product by analytical HPLC-MS and determine its structure by NMR spectroscopy.

Protocol 4: Quantification of this compound by HPLC-MS

This protocol describes a method for the accurate quantification of this compound in culture extracts.

1. Materials:

  • Purified this compound standard

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 analytical column

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

2. Methods:

  • Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., from 0.1 to 100 µg/mL).

  • Sample Preparation: Dilute the crude or partially purified extracts to fall within the concentration range of the standard curve.

  • LC-MS Analysis:

    • Inject the standards and samples onto the LC-MS system.

    • Separate the components using a suitable gradient of acetonitrile and water with 0.1% formic acid.

    • Detect this compound using the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation of the standard curve to calculate the concentration of this compound in the unknown samples.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranylgeranyl\nDiphosphate (GGPP)"]; TAL [label="5-Methyl-TAL"]; Intermediate1 [label="Prenylated\nIntermediate"]; Intermediate2 [label="Epoxidized\nIntermediate"]; Intermediate3 [label="Cyclized\nIntermediate"]; BrevioneB [label="Brevione B"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges edge [color="#4285F4"]; GPP -> Intermediate1 [label="SetD\n(Prenyltransferase)"]; TAL -> Intermediate1 [label="SetA (NR-PKS)"]; Intermediate1 -> Intermediate2 [label="SetG (FMO)"]; Intermediate2 -> Intermediate3 [label="SetH\n(Terpene Cyclase)"]; Intermediate3 -> BrevioneB [label="SetJ (P450)\nSetI (SDR)"]; BrevioneB -> this compound [label="SetF (P450)", color="#EA4335", fontcolor="#FFFFFF"]; } } Caption: Simplified biosynthetic pathway of this compound.

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Obtain this compound\nBiosynthetic Gene Cluster"]; assembly [label="Gene Cluster Assembly\nin Expression Vector"]; transformation [label="Transformation into\nAspergillus oryzae"]; screening [label="Screening of\nTransformants"]; fermentation [label="Fermentation\nOptimization"]; extraction [label="Extraction of\nthis compound"]; purification [label="Purification by\nChromatography"]; analysis [label="Quantification and\nStructural Analysis"]; end [label="Pure this compound for\nFurther Studies", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges edge [color="#4285F4"]; start -> assembly; assembly -> transformation; transformation -> screening; screening -> fermentation; fermentation -> extraction; extraction -> purification; purification -> analysis; analysis -> end; } Caption: Experimental workflow for this compound production.

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Environmental_Signals [label="Environmental Signals\n(Nutrient availability, pH, light)"]; GPCR [label="G-Protein Coupled\nReceptors (GPCRs)"]; G_Proteins [label="Heterotrimeric\nG-Proteins"]; cAMP_PKA [label="cAMP-PKA\nPathway"]; MAPK [label="MAPK\nPathway"];

node [shape=box, style="filled"]; Velvet_Complex [label="Velvet Complex\n(VeA, VelB, LaeA)"]; AreA [label="AreA (Nitrogen\nMetabolite Repressor)"];

node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Setosusin_Cluster_Expression [label="this compound Gene\nCluster Expression"];

// Edges edge [color="#4285F4"]; Environmental_Signals -> GPCR; GPCR -> G_Proteins; G_Proteins -> cAMP_PKA; G_Proteins -> MAPK; cAMP_PKA -> Velvet_Complex [style=dashed, label="Regulation"]; MAPK -> Velvet_Complex [style=dashed, label="Regulation"]; Environmental_Signals -> AreA [label="Nitrogen\nLimitation"];

edge [color="#34A853"]; Velvet_Complex -> Setosusin_Cluster_Expression [label="Activation"]; AreA -> Setosusin_Cluster_Expression [label="Activation"]; } Caption: Key regulators of secondary metabolism in Aspergillus.

Troubleshooting & Optimization

Technical Support Center: Optimizing Setosusin Gene Expression in Aspergillus oryzae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the expression of the Setosusin gene in Aspergillus oryzae. The following sections detail experimental protocols, address common issues, and offer data-driven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is codon optimization necessary for expressing the this compound gene in A. oryzae?

A1: Codon optimization is a critical step for efficient heterologous protein expression. Different organisms exhibit different preferences for the 61 codons that encode for the 20 amino acids. If the codon usage of the this compound gene (e.g., from a mammalian or bacterial source) differs significantly from the preferred codons of A. oryzae, it can lead to several issues:

  • Reduced translational efficiency: The ribosome may stall or slow down at rare codons, leading to lower protein synthesis rates.

  • mRNA instability: Codon usage can influence mRNA secondary structure and stability, with non-optimal codons potentially leading to faster degradation of the transcript.[1]

  • Premature termination of translation: The presence of rare codons can sometimes be misinterpreted, leading to truncated and non-functional proteins.

  • Amino acid misincorporation: In some cases, rare codons can lead to the incorrect amino acid being incorporated into the polypeptide chain.

By synthesizing a version of the this compound gene that uses codons preferred by A. oryzae, you can significantly increase the chances of high-level protein expression.[1][2]

Q2: Where can I find the codon usage table for Aspergillus oryzae?

A2: The codon usage table for Aspergillus oryzae can be found in public databases such as the Codon Usage Database (CUD) or from the National Center for Biotechnology Information (NCBI).[3][4] These tables provide the frequency of each codon per thousand, allowing you to identify the optimal codons for each amino acid in A. oryzae.

Q3: What is the ideal GC content for a synthetic gene to be expressed in A. oryzae?

A3: The average GC content of Aspergillus oryzae's coding sequences is approximately 52-55%.[1] When designing your codon-optimized this compound gene, aiming for a GC content within this range is advisable. Very high or very low GC content can negatively impact gene expression.

Q4: Besides codon optimization, what other factors should I consider for high-level this compound expression?

A4: Several factors beyond codon optimization can influence protein expression levels in A. oryzae:

  • Promoter choice: Using a strong, well-characterized promoter is crucial for high transcription rates. Promoters from highly expressed native genes, such as the alpha-amylase (amyB), glucoamylase (glaA), or glyceraldehyde-3-phosphate dehydrogenase (gpdA) promoters, are often used.

  • Signal peptide: For secreted proteins, using an efficient signal peptide from a highly secreted A. oryzae protein can significantly improve the yield of your target protein in the culture medium.

  • Fusion partners: Fusing the this compound gene to a highly expressed and secreted protein can enhance its stability and secretion.[5]

  • Protease deficiency: A. oryzae secretes various proteases that can degrade the expressed heterologous protein. Using a protease-deficient host strain can mitigate this issue.[6]

  • Transformation method: The choice of transformation method can affect the copy number and integration site of your expression cassette, which in turn influences expression levels.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the expression of a codon-optimized this compound gene in A. oryzae.

Problem Possible Cause Recommended Solution
Low or no this compound expression Inefficient transcription- Verify the integrity and sequence of your expression vector. - Use a stronger promoter. - Check for proper integration of the expression cassette into the A. oryzae genome using PCR or Southern blotting.
mRNA instability- Ensure your codon optimization strategy also considered mRNA secondary structures. - Add a stable 5' UTR and a strong terminator sequence to your expression cassette.
Inefficient translation- Re-evaluate the codon optimization of your this compound gene. Ensure that very rare codons have been eliminated. - Check for the presence of internal ribosomal entry sites (IRES) or cryptic start codons that might interfere with translation.
This compound protein is degraded Proteolytic activity in the culture medium- Use a protease-deficient A. oryzae strain. - Add protease inhibitors to the culture medium. - Optimize culture conditions (pH, temperature) to minimize protease activity.
Intracellular protein degradation- If expressing an intracellular protein, consider using a strain with reduced vacuolar protease activity. - Investigate if the protein is toxic to the cell, leading to a stress response and degradation.
This compound is found in inclusion bodies (insoluble fraction) Protein misfolding and aggregation- Lower the cultivation temperature to slow down protein synthesis and promote proper folding. - Co-express molecular chaperones to assist in protein folding. - If the protein has disulfide bonds, ensure the expression host provides an appropriate redox environment. For secreted proteins, the endoplasmic reticulum is the correct environment.
Low transformation efficiency Poor protoplast quality- Optimize the enzymatic digestion time and conditions for protoplast generation. - Ensure the use of fresh, actively growing mycelium.
Inefficient DNA uptake- Optimize the PEG concentration and incubation time during transformation. - Ensure the quality and purity of the transforming DNA.
Issues with the selection marker- Confirm the functionality of your selection marker and the appropriate concentration of the selective agent.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the this compound amino acid sequence.

  • Access the Aspergillus oryzae codon usage table from a reliable database.[4]

  • Perform reverse translation of the this compound amino acid sequence using the optimal codons for A. oryzae. This can be done using online tools or specialized software.

  • Analyze the codon-optimized sequence for:

    • GC content: Aim for 52-55%.

    • Repetitive sequences and hairpins: Avoid these as they can affect gene stability and expression.

    • Cryptic splice sites: Remove any potential splice sites that could be recognized by the fungal machinery.

  • Add flanking restriction sites for cloning into your expression vector.

  • Synthesize the codon-optimized gene through a commercial gene synthesis service.

Protocol 2: Protoplast-Mediated Transformation (PMT) of A. oryzae

This protocol is a generalized procedure and may require optimization for specific strains.[9][10]

Materials:

  • Actively growing A. oryzae mycelium

  • Protoplasting enzyme solution (e.g., Yatalase, Glucanex) in an osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol)

  • PEG-CaCl₂ solution (e.g., 40% PEG 4000, 50 mM CaCl₂)

  • Regeneration medium (e.g., Czapek-Dox agar with an osmotic stabilizer)

  • Your expression vector containing the codon-optimized this compound gene

Procedure:

  • Harvest and wash young, actively growing mycelia.

  • Incubate the mycelia in the protoplasting enzyme solution until a sufficient number of protoplasts are released. Monitor microscopically.

  • Separate the protoplasts from the mycelial debris by filtration.

  • Wash the protoplasts with the osmotic stabilizer solution by gentle centrifugation and resuspension.

  • Resuspend the protoplasts in a suitable buffer.

  • Add the expression vector DNA to the protoplast suspension.

  • Add the PEG-CaCl₂ solution and incubate to facilitate DNA uptake.

  • Plate the transformation mixture onto the regeneration medium containing the appropriate selective agent.

  • Incubate until transformants appear.

  • Isolate and verify the transformants by PCR and subsequent expression analysis.

Data Presentation

Table 1: Comparison of Native vs. Codon-Optimized this compound Gene Characteristics
CharacteristicNative this compound Gene (Example)Codon-Optimized this compound Gene for A. oryzae
Codon Adaptation Index (CAI) 0.45>0.85
GC Content 38%54%
Number of Rare Codons 520

Note: The values for the native gene are hypothetical and should be replaced with the actual data for the specific this compound gene.

Table 2: Troubleshooting Quantitative Data
IssueParameter to MeasureExpected Range for Optimal Expression
Low mRNA levels Relative transcript abundance (RT-qPCR)High correlation with a highly expressed endogenous gene (e.g., gpdA)
Low protein yield Protein concentration (ELISA, Western Blot)Detectable and quantifiable levels in culture supernatant or cell lysate
Protein degradation Percentage of intact protein (SDS-PAGE, Western Blot)>90% intact protein after a defined culture period

Visualizations

experimental_workflow cluster_design Phase 1: Gene Design and Synthesis cluster_transformation Phase 2: Fungal Transformation cluster_analysis Phase 3: Expression Analysis A Obtain this compound Amino Acid Sequence B Retrieve A. oryzae Codon Usage Table A->B Input for C Codon Optimize This compound Sequence A->C B->C D Synthesize Gene and Clone into Expression Vector C->D F Transform with Expression Vector D->F E Prepare A. oryzae Protoplasts E->F G Select for Positive Transformants F->G H Cultivate Transformants G->H I Analyze mRNA Levels (RT-qPCR) H->I J Analyze Protein Expression (SDS-PAGE, Western, ELISA) H->J

Caption: Experimental workflow for codon optimization and expression of this compound in A. oryzae.

troubleshooting_flowchart start Start: Low/No this compound Expression check_dna Verify Vector Integrity & Genomic Integration? start->check_dna check_rna Analyze mRNA Levels (RT-qPCR) check_dna->check_rna DNA OK fix_dna Redo Transformation or Re-clone Vector check_dna->fix_dna Issue Found check_protein Analyze Protein Stability (Pulse-Chase / Western) check_rna->check_protein mRNA Present fix_transcription Use Stronger Promoter or Optimize Codons for mRNA Structure check_rna->fix_transcription mRNA Absent/Low fix_translation Re-evaluate Codon Optimization for Translational Efficiency check_protein->fix_translation Protein Absent fix_degradation Use Protease-Deficient Strain or Optimize Culture Conditions check_protein->fix_degradation Protein Degraded success Successful Expression check_protein->success Protein Stable fix_dna->start fix_transcription->start fix_translation->start fix_degradation->start

Caption: Troubleshooting flowchart for low this compound expression in A. oryzae.

References

Overcoming challenges in fungal meroterpenoid biosynthesis research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the biosynthesis of fungal meroterpenoids.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and foundational questions in fungal meroterpenoid research.

1.1. Biosynthetic Gene Cluster (BGC) Identification

  • Q1: My fungal genome is sequenced. How do I identify potential meroterpenoid biosynthetic gene clusters (BGCs)? A: The most effective method is to use specialized bioinformatics tools. The 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) is the most widely used tool for detecting and characterizing BGCs in bacteria and fungi.[1][2][3] It identifies core biosynthetic genes, such as Polyketide Synthases (PKSs) and Terpene Synthases (TSs), and predicts the cluster boundaries and potential product class. Meroterpenoid BGCs are characterized by the presence of a core gene for the non-terpenoid portion (e.g., a PKS) and a terpene cyclase or prenyltransferase within the same cluster.

  • Q2: antiSMASH predicted a meroterpenoid BGC, but the boundaries seem incorrect or genes appear to be missing. How can this be resolved? A: BGC boundaries predicted by algorithms can be inaccurate, as some pathways are encoded by split clusters on different chromosomes.[4] To refine the prediction, use comparative genomics. If you have a hypothesized product, search for characterized BGCs of similar compounds in other fungi using databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster). Align the predicted cluster with known clusters to identify conserved genes and refine boundaries. Additionally, gene co-expression data, if available, can provide strong evidence for genes belonging to the same pathway.[5]

  • Q3: Many predicted BGCs in my fungus are "silent" or "cryptic" under standard lab conditions. What strategies can I use to activate them? A: Activating silent BGCs is a major challenge.[6] Several strategies can be employed:

    • OSMAC (One Strain, Many Compounds): Systematically alter cultivation parameters like media composition, temperature, pH, and aeration.

    • Co-cultivation: Grow your fungus with other microorganisms (bacteria or other fungi) from the same ecological niche to simulate natural competition and trigger defense-related BGCs.[7]

    • Epigenetic Modification: Use chemical inhibitors of histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) to alter chromatin structure and activate transcriptionally silenced genes.[8][9]

    • Genetic Engineering: Overexpress a pathway-specific transcription factor found within the BGC, or a global regulator of secondary metabolism like LaeA.[10][11]

1.2. Heterologous Expression

  • Q4: What are the most common host organisms for expressing fungal meroterpenoid BGCs? A: Aspergillus oryzae is a highly effective and widely used host for expressing fungal BGCs.[7][11][12] It has a clean secondary metabolite background, a well-developed genetic toolkit, and often results in higher titers than the native producer. Aspergillus nidulans is another excellent model fungus used for heterologous expression.[13][14] For smaller pathways or individual enzymes, Saccharomyces cerevisiae can also be used, though it may lack necessary precursors or post-translational modifications.[6]

  • Q5: Why is my heterologous expression experiment yielding no product or very low titers? A: This is a common and complex issue. Potential causes include:

    • Transcriptional/Translational Issues: The promoters may not be strong enough, or codon usage of the heterologous genes may be poorly optimized for the host.[15]

    • Precursor Limitation: The host may not produce sufficient quantities of the required precursors, such as specific acyl-CoA units for the polyketide backbone or farnesyl pyrophosphate (FPP) for the terpene moiety.[6]

    • Enzyme Inactivity: The expressed enzymes may be misfolded, lack a necessary cofactor or post-translational modification (e.g., phosphopantetheinylation for PKSs), or be inhibited by host metabolites.

    • Product Degradation: The host may produce proteases that degrade the biosynthetic enzymes or enzymes that modify and degrade the final meroterpenoid product.[16]

    • Toxicity: The expressed enzymes or the resulting product may be toxic to the host organism.

  • Q6: How can I increase the yield of my target meroterpenoid in a heterologous host? A: Yield enhancement often requires a multi-pronged metabolic engineering approach:[17]

    • Strong Promoters: Replace native promoters in the BGC with strong, inducible, or constitutive promoters that are well-characterized in the host.[13]

    • Precursor Engineering: Overexpress genes in the host's primary metabolism to boost the supply of key precursors. For example, overexpressing genes in the mevalonate pathway can increase the pool of FPP and GGPP.

    • Knockout Competing Pathways: Delete BGCs for abundant endogenous secondary metabolites in the host to redirect precursors and simplify downstream purification.[14]

    • Codon Optimization: Synthesize genes with codons optimized for the expression host to improve translation efficiency.[15]

    • Fermentation Optimization: Systematically optimize culture conditions, including media composition, pH, temperature, and feeding strategies.[18]

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format for problems encountered during experiments.

2.1. Heterologous Expression in Aspergillus oryzae

  • Problem 1: After transforming my BGC into A. oryzae, I see no new peaks in my LC-MS analysis.

    • Q: Did the transformation work? A: First, confirm the successful integration of your expression constructs. Perform diagnostic PCR on the genomic DNA of your transformants to verify the presence of the biosynthetic genes.

    • Q: Are the genes being transcribed? A: If the DNA is present, check for transcription using RT-qPCR. A lack of transcripts suggests a problem with the promoter, the selection marker, or the integration locus.[15]

    • Q: Is there a precursor missing? A: Some pathways require an unusual starter unit that the host cannot provide. Analyze the BGC for genes responsible for precursor synthesis. Consider supplementing the media with potential precursors to see if production can be rescued.

    • Q: Is a global regulator of secondary metabolism silent? A: Even with strong promoters, some clusters require activation of global regulators. Consider using an A. oryzae host strain that overexpresses a regulator like LaeA.[11]

  • Problem 2: I have very low yields of my target meroterpenoid.

    • Q: Is the promoter strong enough? A: If you used the native promoters from the original fungus, they may be weakly active in A. oryzae. Re-clone the BGC with strong, well-characterized Aspergillus promoters, such as the amyB or gpdA promoters.[12][19]

    • Q: Is the product being degraded? A: The host may have enzymes that modify or degrade your compound. Analyze the culture broth at different time points to see if the product appears and then disappears. Using host strains with known protease deficiencies can sometimes help.[16]

    • Q: Is there a metabolic bottleneck? A: Low yield often points to a limited supply of precursors.[15] Identify the key precursors (e.g., malonyl-CoA, FPP) and consider overexpressing the genes responsible for their synthesis in the host. For example, overexpressing HMG-CoA reductase can increase the flux towards terpenoid precursors.

2.2. In Vitro Enzyme Assays

  • Problem 3: My purified terpene cyclase shows no activity with its predicted substrate (e.g., FPP or GGPP).

    • Q: Is the enzyme folded and soluble? A: Confirm that your protein was expressed in a soluble form and not in inclusion bodies. Check the protein's integrity and purity on an SDS-PAGE gel.

    • Q: Are the buffer conditions correct? A: Terpene cyclases are sensitive to pH and require a divalent metal cofactor, typically Mg²⁺.[20] Ensure your assay buffer is within the optimal pH range (usually 7.0-8.0) and contains 5-10 mM MgCl₂. The absence of the metal cofactor is a common reason for inactivity.

    • Q: Is the substrate correct? A: While FPP and GGPP are common, your enzyme might act on a modified substrate, for example, an epoxidated or hydroxylated precursor. Examine the BGC for potential tailoring enzymes (e.g., P450s, epoxidases) that might act before the cyclase.

    • Q: Is the assay method sensitive enough? A: Terpene cyclase products are often volatile hydrocarbons. Ensure your product extraction method (e.g., hexane overlay) and detection method (GC-MS) are appropriate and sensitive enough to detect low concentrations of the product.[21]

  • Problem 4: My purified fungal P450 monooxygenase is inactive.

    • Q: Is the P450 properly expressed and folded? A: Fungal P450s are often membrane-associated and can be difficult to express heterologously in a functional form.[11] Expression in a fungal host or yeast may be more successful than in E. coli. Perform a carbon monoxide (CO) difference spectrum assay to confirm that the P450 has a correctly folded heme-thiolate active site.

    • Q: Is a redox partner present and functional? A: P450s require a partner protein, a cytochrome P450 reductase (CPR), to transfer electrons from NADPH.[22] This partner must be included in the in vitro assay. The CPR from the native fungus is ideal, but a CPR from a related species or even baker's yeast can sometimes function.

    • Q: Are all necessary cofactors included? A: The complete assay must contain the P450 enzyme, the CPR, the substrate, NADPH as the ultimate electron donor, and molecular oxygen (dissolved in the buffer). Ensure the NADPH is fresh and added just before starting the reaction.

Section 3: Quantitative Data

Table 1: Comparison of Heterologously Produced Meroterpenoid Titers

This table summarizes reported yields for several fungal meroterpenoids produced in heterologous hosts, illustrating the impact of different engineering strategies.

MeroterpenoidNative ProducerHeterologous HostTiter (mg/L)Key Engineering StrategyReference
Mycophenolic AcidPenicillium brevicompactumP. brevicompactum (Optimized)~1737Statistical optimization of media and fermentation conditions.[18]
Monacolin KMonascus pilosusAspergillus oryzae~60Overexpression of global regulator LaeA in host.[11][23]
Austinoid CAspergillus nidulansAspergillus oryzae NSAR1Not QuantifiedHeterologous expression of a split BGC.[6][24]
1-Keto-pyripyropene(Engineered Pathway)Aspergillus nidulans~5Designed BGC with manipulated P450 genes.[19]
5'-desmethyl- protoaustinoid A(Engineered Pathway)Aspergillus oryzaeNot QuantifiedFeeding a non-native substrate to heterologous cyclases.[13]

Section 4: Experimental Protocols

4.1. Protocol: BGC Identification using antiSMASH

This protocol outlines the steps for analyzing a fungal genome sequence to identify meroterpenoid BGCs.

  • Navigate to the --INVALID-LINK--.[2]

  • Upload Genome: Select the "Fungi" taxon. Upload your fungal genome sequence in GenBank or FASTA format. If using FASTA, you will also need to upload a GFF3 file with gene annotations.

  • Configure Analysis: For a standard analysis, keep the default settings. To be comprehensive, ensure that "ClusterFinder" and "ClusterCompare" are enabled. ClusterCompare will align predicted clusters against the MIBiG database of known BGCs.[25]

  • Submit Job: Enter your email address to be notified upon completion and submit the job. Analysis time varies from minutes to hours depending on genome size.

  • Analyze Results:

    • The main results page will show a graphical overview of all predicted BGCs on their respective contigs/chromosomes.

    • Look for clusters annotated as "T1PKS-Terpene" or similar hybrid types.

    • Click on a predicted cluster to view a detailed analysis, including the genes within the cluster, their predicted functions, and domain structures of the core enzymes.

    • Examine the "ClusterBlast/KnownClusterBlast" results to see if your predicted BGC is similar to any experimentally characterized clusters. A high similarity to a known meroterpenoid BGC is a strong indicator.

4.2. Protocol: Heterologous Expression in Aspergillus oryzae (Protoplast Transformation)

This protocol provides a general workflow for introducing a BGC into A. oryzae NSAR1, a common auxotrophic strain.[7][9][26]

  • Vector Construction:

    • Clone the genes of your BGC into an Aspergillus expression vector (e.g., pTAEX3, pAdeA). If the BGC is large, it may need to be split across multiple compatible vectors with different selection markers (adeA, argB, etc.).

    • Place each gene under the control of a strong promoter (e.g., amyB, gpdA, pgkA).

  • Host Preparation (Day 1-2):

    • Inoculate 100 mL of DPY medium with A. oryzae NSAR1 spores (~1x10⁸ spores).

    • Incubate at 30°C with shaking (150 RPM) for 36-48 hours until a dense mycelial culture is formed.

  • Protoplast Generation (Day 3):

    • Harvest mycelia by filtering through sterile Miracloth. Wash thoroughly with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).

    • Resuspend ~1-2 g of wet mycelia in 10 mL of osmotic stabilizer solution containing cell wall lysing enzymes (e.g., Lysing Enzymes from Trichoderma harzianum, Yatalase).

    • Incubate at 30°C with gentle shaking (80 RPM) for 2-4 hours. Monitor protoplast formation periodically under a microscope.

    • Separate protoplasts from mycelial debris by filtering through sterile cotton wool.

    • Pellet the protoplasts by gentle centrifugation (e.g., 500 x g for 5 min). Wash twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

    • Resuspend the final protoplast pellet in STC buffer to a concentration of ~1x10⁷ to 1x10⁸ protoplasts/mL.

  • Transformation (Day 3):

    • In a sterile tube, mix 100 µL of the protoplast suspension with 5-10 µg of plasmid DNA.

    • Add 25 µL of PEG solution (e.g., 60% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5). Mix gently and incubate on ice for 20-30 minutes.

    • Add 1 mL of PEG solution, mix gently, and incubate at room temperature for 20 minutes.

    • Add 5 mL of STC buffer and mix.

  • Plating and Selection (Day 3-10):

    • Plate the transformation mix onto selective minimal medium (e.g., Czapek-Dox) plates containing 1.2 M sorbitol as an osmotic stabilizer. The medium should lack the nutrient for which your host is an auxotroph (e.g., adenine for an adeA mutant).

    • Incubate plates at 30°C for 4-7 days until transformant colonies appear.

  • Screening:

    • Isolate individual transformants onto fresh selective plates.

    • Inoculate confirmed transformants into liquid production medium to screen for meroterpenoid production by LC-MS.

4.3. Protocol: In Vitro Terpene Cyclase Assay

This protocol describes a typical assay for a Mg²⁺-dependent terpene cyclase using FPP or GGPP as a substrate and GC-MS for detection.[20][21]

  • Reagents:

    • Enzyme: Purified terpene cyclase (1-5 µM final concentration).

    • Substrate: Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP) (10-50 µM final concentration).

    • Assay Buffer (2X): 100 mM HEPES pH 7.5, 20 mM MgCl₂, 20% Glycerol.

    • Extraction Solvent: n-Hexane containing an internal standard (e.g., 1 µg/mL caryophyllene).

  • Assay Procedure:

    • Set up the reaction in a 2 mL glass GC vial.

    • Add 250 µL of 2X Assay Buffer.

    • Add the purified enzyme to a final volume of 450 µL with sterile water.

    • Carefully overlay the aqueous layer with 500 µL of n-hexane (with internal standard). This traps the volatile hydrocarbon products.

    • Initiate the reaction by adding 50 µL of substrate solution (to a final volume of 500 µL).

    • Incubate at 30°C for 1-4 hours (or overnight for enzymes with low activity).

  • Product Extraction and Analysis:

    • Stop the reaction by vortexing vigorously for 30 seconds. This extracts the products into the hexane layer.

    • Centrifuge briefly (1,000 x g for 1 min) to separate the phases.

    • Carefully transfer the top hexane layer to a new GC vial with a microinsert.

    • Analyze 1 µL of the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify products by comparing their mass spectra to libraries (e.g., NIST) and their retention times to authentic standards if available.

Section 5: Visualizations

Diagram 1: General Research Workflow

G General Workflow for Fungal Meroterpenoid Research cluster_discovery Discovery & Prediction cluster_characterization Pathway Characterization cluster_biochemistry Biochemical Analysis cluster_engineering Metabolic Engineering a Fungus Selection & Genome Sequencing b Bioinformatic Analysis (antiSMASH) a->b c BGC Prioritization b->c d Heterologous Expression of BGC c->d e Metabolite Profile Analysis (LC-MS) d->e f Structure Elucidation (NMR) e->f g Individual Enzyme Expression & Purification f->g h In Vitro Enzyme Assays g->h i Pathway Reconstitution h->i j Yield Improvement Strategies i->j k Generation of Novel Analogs j->k

Caption: A high-level overview of the experimental workflow in meroterpenoid research.

Diagram 2: Troubleshooting Low Yield in Heterologous Expression

G Troubleshooting Flowchart for Low/No Production cluster_dna DNA & Transcription cluster_protein Protein & Enzyme Function cluster_metabolism Metabolism & Culture start Low or No Product Detected check_transform Confirm BGC Integration via gDNA PCR start->check_transform check_transcription Check Gene Transcription via RT-qPCR check_transform->check_transcription Positive end_fail Re-evaluate BGC/Host check_transform->end_fail Negative check_protein Verify Protein Expression (Western/Proteomics) check_transcription->check_protein Positive check_transcription->end_fail Negative check_cofactors Ensure Cofactor/PPTase Presence check_protein->check_cofactors Positive check_protein->end_fail Negative check_precursors Assess Precursor Availability check_cofactors->check_precursors Positive feed_precursors Supplement Media with Precursors check_precursors->feed_precursors optimize_culture Optimize Fermentation Conditions feed_precursors->optimize_culture end_success Production Achieved optimize_culture->end_success

Caption: A logical guide for troubleshooting failed heterologous expression experiments.

Diagram 3: Strategies for Activating Silent BGCs

G Strategies for Activating Silent Biosynthetic Gene Clusters cluster_genetic Genetic Manipulation cluster_culture Culture-Based Methods cluster_epigenetic Epigenetic Modification silent_bgc Silent BGC in Native Host (Heterochromatin State) tf_oe Overexpress Pathway-Specific Transcription Factor silent_bgc->tf_oe reg_oe Overexpress Global Regulator (e.g., LaeA) silent_bgc->reg_oe promoter Promoter Replacement (Strong Constitutive/Inducible) silent_bgc->promoter osmac OSMAC Approach (Vary Media, Temp, pH) silent_bgc->osmac coculture Co-cultivation with Other Microbes silent_bgc->coculture hdac HDAC Inhibitors silent_bgc->hdac dnmt DNMT Inhibitors silent_bgc->dnmt active_bgc Active BGC (Euchromatin State) Product Formation tf_oe->active_bgc reg_oe->active_bgc promoter->active_bgc osmac->active_bgc coculture->active_bgc hdac->active_bgc dnmt->active_bgc

Caption: Overview of common strategies to induce expression from silent gene clusters.

References

Technical Support Center: Troubleshooting Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

Internal Note: Our initial investigation into the instability of a protein specifically named "Setosusin" did not yield any results in publicly available scientific literature. The guidance provided below is based on general principles of protein purification and stabilization. Researchers working with a novel or proprietary protein experiencing instability should consider these as starting points for empirical optimization.

Frequently Asked Questions (FAQs)

Q1: My protein is precipitating as soon as I elute it from the affinity column. What could be the cause?

A1: Protein precipitation post-elution is a common issue that can stem from several factors:

  • High Protein Concentration: The elution process often results in a highly concentrated protein solution, which can exceed the solubility limit of your specific protein.

  • Inappropriate Buffer Conditions: The pH or salt concentration of the elution buffer may not be optimal for your protein's stability, leading to aggregation and precipitation.[1]

  • Removal of a Stabilizing Fusion Tag: If you are cleaving a solubility-enhancing tag immediately after elution, the target protein may be inherently less soluble on its own.

  • Presence of Nucleases: If your protein is a DNA-binding protein, endogenous nucleases co-eluting from the host cells can digest DNA, causing your protein to precipitate.

Q2: I observe a gradual loss of my protein of interest throughout the purification workflow. What are the likely reasons?

A2: Gradual protein loss can be attributed to degradation or non-specific binding. Key factors include:

  • Proteolytic Degradation: Endogenous proteases from the host organism can degrade your target protein.

  • Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can lead to conformational changes and degradation.

  • Adsorption to Surfaces: Proteins can stick to the surfaces of tubes, chromatography resins, and other equipment.

  • Suboptimal Buffer pH and Ionic Strength: An inappropriate buffer pH can lead to a net charge that promotes binding to chromatography matrices or other surfaces.

Q3: My purified protein shows reduced or no biological activity. How can I prevent this?

A3: Loss of activity is often due to protein unfolding or denaturation. Consider the following:

  • Harsh Elution Conditions: Low pH or high concentrations of denaturants (e.g., imidazole, guanidine HCl) used in elution steps can irreversibly denature the protein.

  • Temperature Stress: Many proteins are sensitive to temperature fluctuations.[2] Maintaining a consistently low temperature (e.g., 4°C) throughout the purification is crucial.

  • Absence of Essential Co-factors: If your protein requires a specific metal ion or small molecule for its activity, its absence in the purification buffers can lead to a loss of function.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein solution can cause denaturation and aggregation.[2]

Troubleshooting Guides

Issue 1: Protein Aggregation and Precipitation During Purification

This guide provides a systematic approach to troubleshooting protein aggregation and precipitation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting protein aggregation.

Experimental Protocols:

  • Protocol 1: Buffer Optimization Screen

    • Aliquot your purified protein into a 96-well plate.

    • To each well, add a different buffer from a pre-made buffer screen kit (varying pH and salt concentrations).

    • Incubate at the desired temperature for a set period (e.g., 1 hour, 24 hours).

    • Measure absorbance at 600 nm to quantify precipitation. Wells with lower absorbance indicate better buffer conditions.

  • Protocol 2: Additive Screen

    • Prepare stock solutions of various stabilizing additives (see table below).

    • Add different concentrations of each additive to aliquots of your purified protein.

    • Incubate and monitor for precipitation as described in Protocol 1.

Quantitative Data Summary:

AdditiveTypical Working ConcentrationMechanism of Action
Glycerol5-20% (v/v)Increases solvent viscosity, stabilizes protein structure.[2]
L-Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic patches.
Sucrose0.25-1 MPreferential exclusion, stabilizes the native state.[2]
Dithiothreitol (DTT)1-5 mMReducing agent, prevents oxidation of cysteine residues.
EDTA1-5 mMChelates metal ions that can catalyze oxidation.
Issue 2: Proteolytic Degradation of the Target Protein

This guide outlines steps to mitigate protein degradation by proteases.

Logical Relationship Diagram:

Protease_Degradation cluster_0 Problem cluster_1 Cause cluster_2 Solutions degradation Protein Degradation proteases Host Cell Proteases degradation->proteases inhibitors Add Protease Inhibitors proteases->inhibitors low_temp Work at Low Temperature proteases->low_temp fast_purify Expedite Purification proteases->fast_purify host_strain Use Protease-Deficient Host proteases->host_strain

Caption: Causes and solutions for proteolytic degradation.

Experimental Protocols:

  • Protocol 3: Efficacy of Protease Inhibitor Cocktails

    • Prepare cell lysates in the presence and absence of a broad-spectrum protease inhibitor cocktail.

    • Take samples at different time points during the purification process (e.g., post-lysis, post-affinity chromatography, post-size exclusion).

    • Analyze the samples by SDS-PAGE and Western blot to assess the integrity of the target protein. A reduction in degradation products in the presence of inhibitors indicates their effectiveness.

Quantitative Data Summary:

Protease Inhibitor ClassTarget ProteasesExample Compound
Serine Protease InhibitorsTrypsin, Chymotrypsin, ElastasePMSF, AEBSF
Cysteine Protease InhibitorsPapain, CathepsinsE-64, Leupeptin
Aspartic Protease InhibitorsPepsin, Cathepsin DPepstatin A
Metalloprotease InhibitorsThermolysin, Carboxypeptidase AEDTA, 1,10-Phenanthroline

Disclaimer: The information provided is for general guidance and troubleshooting. Specific purification protocols should be optimized based on the unique properties of the protein of interest.

References

Technical Support Center: Enhancing Setosusin Production via Heterologous Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the biosynthesis of Setosusin, a fungal meroditerpenoid. The information provided is intended to address specific challenges that may arise during the heterologous expression of the this compound biosynthetic gene cluster and subsequent enzymatic conversions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the biosynthesis of this compound.

Question Possible Cause(s) Troubleshooting Steps
1. Low or no production of this compound in the Aspergillus oryzae host. 1. Inefficient expression of one or more biosynthetic genes (set genes). 2. Problems with the expression vector or transformation process. 3. Sub-optimal culture conditions for the transformant. 4. Degradation of the product.1. Verify Gene Expression: Use RT-PCR to confirm the transcription of all introduced set genes. 2. Check Plasmids and Transformants: Sequence the expression vectors to ensure the integrity of the gene inserts. Confirm successful transformation through selectable marker analysis and PCR genotyping of the fungal colonies. 3. Optimize Culture Conditions: Experiment with different media compositions, incubation temperatures, and fermentation times. 4. Product Stability: Analyze samples at different time points to check for product degradation. Consider extraction immediately after the optimal production time.
2. Accumulation of biosynthetic intermediates but low final product yield. 1. Inefficient activity of a key enzyme, such as the cytochrome P450 monooxygenase, SetF, which is crucial for spirofuranone synthesis.[1][2][3] 2. Lack of necessary co-factors for the enzymes.1. Enhance Key Enzyme Expression: Consider using a stronger promoter for the rate-limiting enzyme's gene. 2. In Vitro Assays: Perform in vitro enzymatic reactions with the purified enzyme and the accumulated intermediate to confirm enzyme activity.[2] 3. Co-factor Supplementation: Ensure the culture medium contains adequate precursors and co-factors required by the biosynthetic enzymes.
3. Formation of unexpected byproducts. 1. Non-specific activity of host enzymes on the biosynthetic intermediates. 2. Spontaneous degradation or rearrangement of unstable intermediates.1. Use a Different Host Strain: Consider a host with a lower background of competing metabolic pathways. 2. Structural Elucidation: Isolate and characterize the byproducts using techniques like NMR and mass spectrometry to understand their origin. This can provide insights into the reaction mechanism.
4. Difficulty in purifying this compound from the culture extract. 1. Co-extraction of structurally similar compounds from the host or media. 2. Low concentration of the target compound.1. Optimize Chromatography: Develop a multi-step purification protocol, potentially involving different chromatographic techniques (e.g., normal phase followed by reverse phase HPLC). 2. Scale-Up Production: Increase the fermentation volume to obtain a higher starting concentration of this compound.

Quantitative Data Summary

The following table summarizes key findings related to the efficiency of specific steps in the this compound biosynthetic pathway, as determined through isotope labeling and computational studies.

Parameter Observation Significance Reference
Isotope Shift at C-1' 5.1 Hz with ¹⁸O labelingIndicates the carbonyl oxygen at C-1' is labeled.[2]
Isotope Shift at C-3' 3.3 Hz with ¹⁸O labelingA smaller shift, possibly due to a long-range isotope effect.[2]
Oxygen Source for C-2' to C-5' bond Derived from molecular oxygen (O₂)Confirmed through bioconversion under an ¹⁸O₂ atmosphere.[2]
Energy Barrier for Spontaneous Rearrangement Over 25 kcal mol⁻¹The high energy barrier suggests the rearrangement from the epoxide intermediate is unlikely to be spontaneous and is facilitated by the SetF enzyme.[2]

Experimental Protocols

Protocol 1: Heterologous Reconstitution of this compound Biosynthesis in Aspergillus oryzae

This protocol outlines the general steps for expressing the this compound biosynthetic gene cluster in A. oryzae.

  • Gene Cluster Identification: The set biosynthetic gene cluster is identified from the fungus Aspergillus duricaulis CBS 481.65.[1]

  • Vector Construction: The seven genes responsible for producing the precursor, brevione B (setA, -D, -E, -G, -H, -J, and -I), are introduced into an A. oryzae expression vector.[2] Subsequently, the acetyltransferase gene setC and the P450 gene setF are incorporated.[2]

  • Transformation: The expression vectors are transformed into the A. oryzae NSAR1 host strain.

  • Cultivation: The transformants are cultivated in an appropriate fermentation medium.

  • Extraction: The fungal mycelium and culture broth are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) to detect the production of this compound and any intermediates.[2]

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from its precursor.

Setosusin_Biosynthesis Precursor Brevione B (Precursor) Intermediate1 Intermediate after SetC action Precursor->Intermediate1 set C (Acetyltransferase) Intermediate2 Epoxide Intermediate (IM0) Intermediate1->Intermediate2 set F (P450) Epoxidation This compound This compound Intermediate2->this compound set F (P450) Rearrangement

Caption: Key enzymatic steps in the conversion of Brevione B to this compound.

Troubleshooting Workflow for Low this compound Yield

This diagram provides a logical workflow for addressing low yields in this compound biosynthesis.

Troubleshooting_Workflow Start Low this compound Yield Check_Genes Verify Transcription of all 'set' genes (RT-PCR) Start->Check_Genes Check_Host Analyze for Intermediate Accumulation (HPLC) Check_Genes->Check_Host Genes transcribed No_Transcription Problem with Vector or Transformation Check_Genes->No_Transcription Genes not transcribed Intermediates_Present Rate-limiting step at final conversion Check_Host->Intermediates_Present Intermediates found No_Intermediates Issue with early pathway enzymes or culture conditions Check_Host->No_Intermediates No intermediates Optimize_Enzyme Optimize Expression of SetF or perform in vitro assay Intermediates_Present->Optimize_Enzyme Optimize_Culture Optimize Culture Conditions No_Intermediates->Optimize_Culture

Caption: A decision-making workflow for troubleshooting low this compound production.

References

Technical Support Center: LC-MS Analysis of Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of meroterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the LC-MS analysis of meroterpenoids?

A1: The analysis of meroterpenoids by LC-MS can be challenging due to their vast structural diversity, which influences their physicochemical properties. Key difficulties include:

  • Poor Peak Shape (Tailing or Fronting): Many meroterpenoids contain phenolic or carboxylic acid moieties that can interact with the stationary phase, leading to asymmetrical peaks.

  • Ion Suppression or Enhancement: Complex sample matrices from natural extracts (e.g., plants, fungi, marine organisms) can co-elute with the analytes and interfere with the ionization process, affecting quantification.[1][2][3][4]

  • Low Ionization Efficiency: The terpene portion of some meroterpenoids can be nonpolar, making them difficult to ionize effectively by electrospray ionization (ESI).[5][6]

  • In-source Instability and Adduct Formation: The chemical structure of certain meroterpenoids can make them susceptible to degradation in the ion source or prone to forming various adducts, complicating spectral interpretation.

  • Co-elution of Isomers: The structural complexity of meroterpenoids often leads to the presence of isomers that are difficult to separate chromatographically.

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peaks for Phenolic Meroterpenoids

Q2: I'm observing significant peak tailing for my phenolic meroterpenoid analytes. What are the likely causes and how can I resolve this?

A2: Peak tailing for phenolic compounds is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the acidic phenolic hydroxyl groups and active sites on the silica-based stationary phase.

Troubleshooting Workflow:

Troubleshooting Peak Tailing for Phenolic Meroterpenoids start Peak Tailing Observed check_mobile_phase Is Mobile Phase pH Optimized? start->check_mobile_phase adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_column Using an Appropriate Column? check_mobile_phase->check_column Yes adjust_ph->check_column use_endcapped_column Switch to a High-Purity, End-Capped C18 or Phenyl-Hexyl Column check_column->use_endcapped_column No check_buffer Is Buffer Concentration Adequate? check_column->check_buffer Yes use_endcapped_column->check_buffer increase_buffer Increase Buffer Strength (e.g., 5-10 mM Ammonium Formate) check_buffer->increase_buffer No check_overload Is Column Overload a Possibility? check_buffer->check_overload Yes increase_buffer->check_overload reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes end Peak Shape Improved check_overload->end No reduce_concentration->end

Troubleshooting workflow for addressing peak tailing of phenolic meroterpenoids.

Detailed Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an additive like formic acid (0.1%) or acetic acid can protonate the silanol groups on the stationary phase, reducing their interaction with the phenolic analytes.[7][8]

  • Column Selection: Employing a modern, high-purity, end-capped C18 or a phenyl-hexyl column can minimize the number of accessible silanol groups.

  • Buffer Addition: Incorporating a buffer, such as ammonium formate or ammonium acetate (5-10 mM), can help maintain a consistent pH and improve peak shape.[9]

  • Reduce Sample Load: Injecting a lower concentration of the sample can prevent column overload, which can also contribute to peak tailing.

Table 1: Recommended Mobile Phase Compositions for Phenolic Meroterpenoids

Mobile Phase AMobile Phase BCommon Gradient ProfileReference
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5-95% B over 30 min[7]
Water + 0.1% Acetic AcidMethanol + 0.1% Acetic Acid10-90% B over 25 min[8]
10 mM Ammonium Acetate in WaterAcetonitrile20-80% B over 20 min[9][10]
Issue 2: Poor Sensitivity - Low Ionization of Nonpolar Meroterpenoids

Q3: My meroterpenoid has a large, nonpolar terpene backbone, and I'm getting a very weak signal with ESI. What can I do to improve sensitivity?

A3: Electrospray ionization (ESI) is most effective for polar and ionizable compounds. For nonpolar or weakly polar molecules, Atmospheric Pressure Chemical Ionization (APCI) is often a better choice.

Logical Relationship for Ionization Source Selection:

Ionization Source Selection for Meroterpenoids start Meroterpenoid Analyte polarity Assess Polarity start->polarity polar Polar/Ionizable (e.g., Phenolic, Carboxylic Acid Moieties) polarity->polar High nonpolar Nonpolar/Weakly Polar (e.g., Large Terpene Backbone) polarity->nonpolar Low esi Use Electrospray Ionization (ESI) polar->esi apci Use Atmospheric Pressure Chemical Ionization (APCI) nonpolar->apci

Decision diagram for choosing the appropriate ionization source for meroterpenoids.

Troubleshooting Steps:

  • Switch to APCI: If your instrument has an APCI source, this should be your first step. APCI is generally more suitable for less polar compounds and can provide a significant signal enhancement for nonpolar meroterpenoids.[5][6][11]

  • Optimize Mobile Phase for APCI: APCI can be more sensitive to the mobile phase composition than ESI. Methanol is often a good choice as the organic modifier.[6]

  • Consider Adduct Formation: If switching to APCI is not possible, you can try to promote the formation of adducts in ESI. Adding a small amount of an ammonium salt (e.g., ammonium formate) to the mobile phase can promote the formation of [M+NH₄]⁺ adducts, which may be more stable and provide a better signal than the protonated molecule.

Issue 3: Inaccurate Quantification - Ion Suppression from Complex Matrices

Q4: I'm analyzing meroterpenoids from a crude fungal extract, and I suspect ion suppression is affecting my quantitative results. How can I confirm and mitigate this?

A4: Ion suppression is a common problem when analyzing complex samples like natural product extracts.[1][2][3][4] It occurs when co-eluting matrix components interfere with the ionization of your analyte.

Experimental Protocol: Post-Column Infusion to Detect Ion Suppression

This experiment helps to identify regions in your chromatogram where ion suppression occurs.

Materials:

  • Your LC-MS system

  • A syringe pump

  • A T-connector

  • A standard solution of your meroterpenoid analyte (or a similar compound) at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).

  • A blank matrix extract (an extract of the same matrix without your analyte).

Methodology:

  • System Setup:

    • Connect the outlet of your LC column to one arm of the T-connector.

    • Connect the syringe pump containing your analyte standard to the second arm of the T-connector.

    • Connect the third arm of the T-connector to the MS inlet.

  • Infusion and Equilibration:

    • Start the LC flow with your initial mobile phase conditions.

    • Begin infusing the analyte standard solution at a low flow rate (e.g., 5-10 µL/min).

    • Monitor the signal of your analyte in the mass spectrometer. You should see a stable, elevated baseline.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused analyte throughout the chromatographic run.

    • Any significant drop in the baseline indicates a region of ion suppression.

Mitigation Strategies:

  • Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]

  • Modify Chromatography: Adjust your gradient to separate your analyte from the regions of ion suppression.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute with your analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Experimental Protocols

Protocol 1: General Extraction of Meroterpenoids from Fungal Cultures

This protocol provides a general procedure for extracting meroterpenoids from fungal mycelia and culture broth.

Materials:

  • Fungal culture (liquid or solid)

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Centrifuge

  • Filter paper

Methodology:

  • Harvesting:

    • For liquid cultures, separate the mycelia from the broth by filtration.

    • For solid cultures, scrape the mycelia and agar together.

  • Extraction of Mycelia:

    • Homogenize the mycelia in methanol.

    • Filter the mixture and collect the methanol extract.

    • Re-extract the mycelial residue with ethyl acetate.

    • Combine the methanol and ethyl acetate extracts.

  • Extraction of Culture Broth:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate layers.

  • Drying and Concentration:

    • Combine all extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Sample Preparation for LC-MS:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.[12][13]

Protocol 2: Sample Preparation of Meroterpenoids from Marine Sponges

This protocol outlines a general procedure for the extraction of meroterpenoids from marine sponge tissue.

Materials:

  • Sponge tissue, frozen

  • Methanol

  • Dichloromethane

  • Blender or homogenizer

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Homogenization:

    • Cut the frozen sponge tissue into small pieces.

    • Homogenize the tissue in a 1:1 mixture of methanol and dichloromethane.

  • Extraction:

    • Allow the homogenate to stand at room temperature for 2-4 hours with occasional shaking.

    • Centrifuge the mixture to pellet the tissue debris.

    • Decant the supernatant (the extract).

    • Re-extract the pellet with the same solvent mixture twice more.

  • Phase Separation:

    • Combine the supernatants and add water to induce phase separation.

    • Collect the lower dichloromethane layer, which will contain the more nonpolar meroterpenoids.

    • The upper aqueous methanol layer may contain more polar meroterpenoids.

  • Concentration:

    • Concentrate both layers separately under reduced pressure.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried extracts in an appropriate solvent for LC-MS analysis.

    • Filter the samples through a 0.22 µm syringe filter prior to injection.

Data Presentation

Table 2: Example LC-MS/MS Parameters for the Analysis of Triterpenoid Meroterpenoids from Ganoderma lucidum

ParameterSetting
LC System UPLC System
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B in 15 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source ESI (Negative Ion Mode)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Scan Mode Multiple Reaction Monitoring (MRM)

Note: These parameters are a starting point and may require optimization for specific analytes and instrumentation.[14][15]

References

Technical Support Center: Enhancing the In Vitro Activity of Setosusin Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vitro enhancement of Setosusin biosynthetic enzymes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound biosynthetic pathway?

A1: The biosynthetic gene cluster for this compound contains several key enzymes. The core enzymes that have been characterized include a non-reducing polyketide synthase (NR-PKS), a geranylgeranyl pyrophosphate synthase, a prenyltransferase, a flavin-dependent monooxygenase, a terpene cyclase (SetH), a cytochrome P450 monooxygenase (SetF), and an α-ketoglutarate-dependent dioxygenase (SetK).[1] SetF is particularly critical as it catalyzes the unique spirofuranone formation.[2]

Q2: I am observing low or no activity with the cytochrome P450 enzyme, SetF. What are the common causes?

A2: Low activity of SetF can stem from several factors. Firstly, ensure the proper heterologous expression and purification of the enzyme, as fungal P450s can be challenging to express in soluble, active forms.[3] Secondly, verify the integrity and concentration of your substrate and the essential cofactor, NADPH. Cytochrome P450 enzymes also require a reductase partner for electron transfer; ensure that a compatible cytochrome P450 reductase (CPR) is present in your assay at an appropriate molar ratio to SetF.[3] Finally, suboptimal reaction conditions such as pH, temperature, and buffer composition can significantly impact activity.

Q3: My terpene cyclase, SetH, is producing multiple products or off-pathway metabolites. How can I improve specificity?

A3: Product specificity in terpene cyclases is highly dependent on the precise folding of the substrate within the enzyme's active site. The presence of multiple products can indicate substrate misfolding or premature quenching of carbocation intermediates. To address this, try optimizing the reaction buffer by altering the pH or ionic strength. Divalent metal ions, such as Mg²⁺, are often crucial for cyclase activity and their concentration should be optimized.[4] Additionally, ensure the purity of your geranylgeranyl diphosphate (GGPP) substrate, as contaminants can interfere with the reaction.

Q4: What is the role of SetK, the α-ketoglutarate-dependent dioxygenase, and what are the key co-substrates for its activity?

A4: In the this compound pathway, SetK is a non-heme iron-dependent dioxygenase that catalyzes a hydroxylation step.[5] For its activity, SetK requires the presence of its substrate, Fe(II), α-ketoglutarate, and molecular oxygen. Ascorbate is also commonly added to the reaction mixture to maintain the iron in its reduced ferrous state.

Q5: How can I monitor the progress of the in vitro reactions and analyze the products?

A5: The products of the this compound biosynthetic pathway, including this compound itself and its intermediates, can be effectively analyzed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[6] A C18 reverse-phase column is typically suitable for separating these relatively nonpolar compounds. UV detection can also be used if the compounds possess a suitable chromophore.

Troubleshooting Guides

Issue 1: Low Yield of Final Product (this compound) in a Reconstituted Pathway
Potential Cause Troubleshooting Step
Enzyme Inactivity or Instability - Confirm the activity of each individual enzyme using a specific assay before combining them. - Ensure enzymes have been stored correctly at low temperatures (e.g., -80°C) and have not undergone multiple freeze-thaw cycles. - Consider adding stabilizing agents like glycerol or BSA to the reaction buffer.
Suboptimal Reaction Conditions - Perform a systematic optimization of the reaction buffer, including pH, temperature, and ionic strength. - Titrate the concentrations of essential cofactors and co-substrates for each enzyme (e.g., NADPH for SetF, Mg²⁺ for SetH, α-ketoglutarate and Fe(II) for SetK).
Imbalance in Enzyme Ratios - The stoichiometry of the enzymes in the reconstituted pathway is critical. Empirically determine the optimal ratio of the enzymes through titration experiments.
Product Inhibition - The accumulation of the final product or an intermediate may inhibit one of the upstream enzymes. Monitor the reaction over time to check for a decrease in the reaction rate. If product inhibition is suspected, consider strategies for in situ product removal.
Incorrect Redox Partner for P450 - Ensure the cytochrome P450 reductase (CPR) used is compatible with SetF and is present at an optimized concentration. The interaction between a P450 and its reductase can be a rate-limiting step.[7]
Issue 2: Poor Heterologous Expression of this compound Biosynthetic Enzymes in Aspergillus oryzae
Potential Cause Troubleshooting Step
Codon Usage - Although A. oryzae is a good host for fungal genes, codon optimization of the target gene for A. oryzae can sometimes improve expression levels.
Promoter Strength - Ensure that a strong, constitutive promoter is used to drive the expression of your gene of interest.
Subcellular Localization - Membrane-bound enzymes like SetF may require specific signal peptides for proper targeting to the endoplasmic reticulum. Verify that the native or an appropriate signal peptide is included in your expression construct.
Toxicity of the Product - The accumulation of this compound or its intermediates might be toxic to the host cells, leading to poor growth and low expression. Consider using an inducible promoter to delay expression until a sufficient cell density is reached.
Post-translational Modifications - Ensure that the host has the necessary machinery for any required post-translational modifications of the enzyme.

Data Presentation

Table 1: General Optimized Conditions for Fungal P450 and Terpene Cyclase In Vitro Assays

Note: These are generalized conditions based on literature for similar fungal enzymes. Optimal conditions for specific this compound enzymes should be determined empirically.

Parameter Fungal Cytochrome P450 (e.g., SetF) Fungal Terpene Cyclase (e.g., SetH)
pH 7.0 - 8.06.5 - 7.5
Temperature 25 - 30°C30 - 37°C
Buffer Phosphate or Tris-HCl buffer (50-100 mM)Phosphate or HEPES buffer (50-100 mM)
Key Cofactors/Ions 1-2 mM NADPH, 1:1 to 1:5 molar ratio of P450:CPR5-10 mM MgCl₂
Substrate Concentration 10 - 100 µM10 - 50 µM
Incubation Time 30 - 120 minutes60 - 180 minutes

Experimental Protocols

Protocol 1: In Vitro Assay for SetF (Cytochrome P450) Activity

Objective: To determine the in vitro activity of the SetF enzyme by monitoring the conversion of its substrate.

Materials:

  • Purified recombinant SetF enzyme

  • Purified compatible cytochrome P450 reductase (CPR)

  • SetF substrate (e.g., a late-stage intermediate in the this compound pathway)

  • NADPH

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10% glycerol

  • Quenching Solution: Ethyl acetate

  • HPLC-MS system for analysis

Procedure:

  • Prepare a master mix of the reaction components (excluding the substrate) in the reaction buffer. A typical 100 µL reaction would contain:

    • 50 mM Tris-HCl, pH 7.5

    • 10% glycerol

    • 1 µM SetF

    • 2 µM CPR

    • 1 mM NADPH

  • Pre-incubate the master mix at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate to a final concentration of 50 µM.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), with gentle shaking.

  • Stop the reaction by adding an equal volume (100 µL) of ethyl acetate and vortexing vigorously to extract the products.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC-MS analysis.

  • Analyze the sample by HPLC-MS to identify and quantify the product.

Protocol 2: In Vitro Assay for SetH (Terpene Cyclase) Activity

Objective: To assess the in vitro activity of the SetH enzyme by monitoring the cyclization of GGPP.

Materials:

  • Purified recombinant SetH enzyme

  • Geranylgeranyl diphosphate (GGPP)

  • Reaction Buffer: 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5% glycerol

  • Quenching Solution: 2 M NaOH

  • Extraction Solvent: Hexane

  • GC-MS system for analysis

Procedure:

  • Set up the reaction in a glass vial. A typical 200 µL reaction would contain:

    • 50 mM HEPES, pH 7.0

    • 10 mM MgCl₂

    • 5% glycerol

    • 5 µg of purified SetH enzyme

  • Pre-warm the reaction mixture to 37°C for 5 minutes.

  • Start the reaction by adding GGPP to a final concentration of 25 µM.

  • Incubate the reaction at 37°C for 2 hours.

  • Quench the reaction by adding 50 µL of 2 M NaOH.

  • Extract the terpene products by adding an equal volume (250 µL) of hexane and vortexing for 1 minute.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a new vial for GC-MS analysis.

  • Analyze the sample by GC-MS to identify the cyclized products.

Mandatory Visualizations

Setosusin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA NR_PKS NR-PKS (SetA) AcetylCoA->NR_PKS Polyketide Synthesis Polyketide Polyketide Intermediate NR_PKS->Polyketide Prenyltransferase Prenyltransferase (SetD) Polyketide->Prenyltransferase GGPP_Synthase GGPP Synthase (SetE) GGPP Geranylgeranyl Diphosphate (GGPP) GGPP_Synthase->GGPP GGPP->Prenyltransferase Meroterpenoid_Intermediate1 Early Meroterpenoid Intermediate Prenyltransferase->Meroterpenoid_Intermediate1 Monooxygenase FAD Monooxygenase (SetG) Meroterpenoid_Intermediate1->Monooxygenase Meroterpenoid_Intermediate2 Intermediate Monooxygenase->Meroterpenoid_Intermediate2 Terpene_Cyclase Terpene Cyclase (SetH) Meroterpenoid_Intermediate2->Terpene_Cyclase Cyclized_Intermediate Cyclized Intermediate Terpene_Cyclase->Cyclized_Intermediate Dioxygenase Dioxygenase (SetK) Cyclized_Intermediate->Dioxygenase P450 Cytochrome P450 (SetF) This compound This compound P450->this compound Setosusin_Precursor This compound Precursor Dioxygenase->Setosusin_Precursor Setosusin_Precursor->P450 Spirofuranone Formation

Caption: Overview of the this compound biosynthetic pathway highlighting key enzymes.

Experimental_Workflow_P450 start Start: Purified Enzyme & Substrate prepare_mix Prepare Reaction Master Mix (Buffer, SetF, CPR, NADPH) start->prepare_mix pre_incubate Pre-incubate at 30°C (5 min) prepare_mix->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction incubate Incubate at 30°C (60 min) initiate_reaction->incubate quench Quench Reaction & Extract with Ethyl Acetate incubate->quench separate_phases Centrifuge to Separate Phases quench->separate_phases evaporate Evaporate Organic Layer separate_phases->evaporate redissolve Re-dissolve in Methanol evaporate->redissolve analyze Analyze by HPLC-MS redissolve->analyze

Caption: Experimental workflow for the in vitro assay of SetF (Cytochrome P450).

Troubleshooting_Logic problem Problem: Low Enzyme Activity check_enzyme Check Enzyme Integrity & Concentration problem->check_enzyme check_cofactors Verify Cofactor/Substrate Quality & Concentration problem->check_cofactors optimize_conditions Optimize Reaction Conditions (pH, Temperature) problem->optimize_conditions check_redox Is it a P450? problem->check_redox solution Activity Improved check_enzyme->solution check_cofactors->solution optimize_conditions->solution verify_cpr Check CPR Compatibility & Ratio check_redox->verify_cpr Yes check_redox->solution No verify_cpr->solution

Caption: Logical troubleshooting workflow for low in vitro enzyme activity.

References

Technical Support Center: Strategies to Improve Plasmid Stability in Aspergillus oryzae

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspergillus oryzae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to plasmid stability during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with plasmid stability in Aspergillus oryzae.

Issue 1: Low or no transformants obtained after transformation.

  • Question: I performed a protoplast-mediated transformation (PMT) of A. oryzae, but I'm getting very few or no colonies on my selection plates. What could be the problem?

  • Answer: Low transformation efficiency is a common issue. Here are several factors to consider and troubleshoot:

    • Protoplast Quality: The viability and regenerative capacity of your protoplasts are critical. Ensure you are using a young, actively growing mycelium for protoplast generation. The choice and batch of cell wall-lytic enzymes can also significantly impact efficiency.[1]

    • DNA Quality and Quantity: Use high-quality, clean plasmid DNA. The optimal amount of DNA can vary, so it's advisable to test a range of concentrations.

    • PEG and CaCl₂ Concentration: Polyethylene glycol (PEG) and calcium chloride are crucial for DNA uptake. Ensure they are at the correct concentrations as specified in the protocol.[1]

    • Osmotic Stabilizer: Protoplasts are sensitive to osmotic shock. Maintain the appropriate concentration of an osmotic stabilizer like sorbitol or MgSO₄ throughout the procedure.

    • Selection Marker Efficacy: Confirm that your A. oryzae strain is sensitive to the antibiotic used for selection and that the concentration of the selective agent in your plates is appropriate. Some strains exhibit higher resistance to certain antibiotics.[2]

Issue 2: Initial transformants are positive, but the expression of the gene of interest is lost over time.

  • Question: My initial A. oryzae transformants show good expression of my gene of interest, but after a few rounds of subculturing, the expression level drops significantly or is completely lost. Why is this happening?

  • Answer: This is a classic sign of plasmid instability, particularly common with autonomously replicating plasmids like those containing the AMA1 sequence. Here's what might be occurring and how to address it:

    • Lack of Continuous Selection Pressure: When transformants are grown in non-selective media, there is no pressure to maintain the plasmid. Cells that lose the plasmid can often grow faster and outcompete the plasmid-containing cells. It is crucial to maintain continuous selection pressure during cultivation.[3]

    • "Cheating" Hyphae: In the multicellular growth of filamentous fungi, some hyphal compartments may lose the plasmid but still benefit from the gene products (e.g., resistance proteins or essential metabolites) shared by neighboring plasmid-harboring cells.[1][4] This allows plasmid-free cells to survive and proliferate even under selective conditions.

    • Plasmid Recombination: AMA1-based plasmids can sometimes form concatenates through recombination, which can affect their stability and segregation during cell division.[5][6]

    • Metabolic Burden: High-level expression of a foreign protein can impose a metabolic burden on the host cell, creating a selective advantage for cells that lose the plasmid.

Issue 3: High variability in expression levels among different transformants.

  • Question: I've obtained several A. oryzae transformants, but there is significant variation in the expression of my gene of interest from one colony to another. What causes this heterogeneity?

  • Answer: Heterogeneous expression from AMA1-based plasmids is a known phenomenon.[1][4] The reasons for this include:

    • Variable Plasmid Copy Number: AMA1-based plasmids are multi-copy, but the exact copy number can vary between individual transformants and even within the mycelium of a single transformant. This leads to differences in gene dosage and, consequently, expression levels.

    • Bimodal Expression: Studies have shown that populations of cells with AMA1 plasmids can exhibit a bimodal distribution of fluorescence signals from reporter proteins, with a large proportion of cells showing low expression.[1] This suggests that not all cells in the population are actively expressing the plasmid-borne genes at high levels.

    • Epigenetic Modifications: Differences in chromatin structure and epigenetic modifications at the plasmid level could potentially influence gene expression, leading to variability among transformants.

Frequently Asked Questions (FAQs)

1. What is the AMA1 sequence, and why is it used in A. oryzae plasmids?

The AMA1 sequence, originally isolated from Aspergillus nidulans, is an autonomously replicating sequence (ARS).[7] Plasmids containing the AMA1 sequence can replicate independently of the host chromosome, leading to high copy numbers (multiple copies per cell).[7] This is advantageous for achieving high levels of gene expression.

2. What are the main strategies to improve the stability of AMA1-based plasmids?

  • Stringent Selection: The most crucial strategy is to maintain constant and stringent selection pressure. This can be achieved by using appropriate auxotrophic or dominant selectable markers and ensuring the selective agent is present in the culture medium at an effective concentration.

  • Degron-Tagged Markers: A novel and effective strategy is to fuse a protein degradation tag (degron) to an auxotrophic marker like pyrG. This reduces the half-life of the marker protein, preventing "cheating" cells from surviving by sharing resources. This enhanced selection pressure leads to more homogeneous and stable expression.[1][4]

  • Forced Recycling: For applications like genome editing where long-term plasmid maintenance is not required, a "forced recycling" system can be used. This involves including a conditional lethal gene (e.g., Aoace2) on the plasmid. Inducing the expression of this gene eliminates the plasmid from the host after the desired genetic modification has occurred.[7]

3. Which selectable markers are commonly used for A. oryzae, and how do they compare?

  • Auxotrophic Markers: These markers complement a nutritional deficiency in the host strain. Common examples include pyrG (uracil/uridine biosynthesis), niaD (nitrate assimilation), and argB (arginine biosynthesis).[8] They are cost-effective but require the use of specific auxotrophic mutant host strains.

  • Dominant Selectable Markers: These markers confer resistance to a toxic compound. The most common is ptrA, which provides resistance to pyrithiamine.[7] Others include genes for hygromycin (hph) or phleomycin resistance. These have the advantage of being usable in wild-type strains without the need for prior generation of auxotrophic mutants.[8]

4. How can I assess the stability of my plasmid in A. oryzae?

A common method is to perform a replica plating assay. This involves growing the transformant for a certain number of generations in non-selective liquid medium, then plating dilutions of the culture onto both non-selective and selective agar plates. The plasmid stability is calculated as the ratio of colony-forming units (CFUs) on the selective medium to the CFUs on the non-selective medium.

5. Can fermentation conditions affect plasmid stability?

Yes, fermentation conditions can influence plasmid stability. Factors such as the composition of the culture medium, pH, temperature, and aeration can affect the growth rate of the fungus and the metabolic burden imposed by the plasmid. Optimizing these conditions can help to improve both growth and plasmid maintenance.

Quantitative Data Summary

Table 1: Comparison of Transformation Efficiencies in Aspergillus oryzae

Transformation MethodSelectable MarkerReported EfficiencyReference
Protoplast-Mediated Transformation (PMT)pyrG~10²-10³ transformants/µg DNA[2]
PMT with CRISPR/Cas9 (AMA1 plasmid)ptrA50-100% mutation efficiency[7]
Agrobacterium-mediated Transformation (AMT)pyrGEfficient for gene transfer[1]

Table 2: Impact of Degron-Tagged pyrG Marker on Reporter Gene Expression in Aspergillus

Plasmid MarkerMean Fluorescence (mCherry)Fold Increase vs. untagged pyrGReference
Untagged pyrGBaseline1x[1]
ubi-Y-pyrGHigh, unimodal distributionUp to 5-fold[1]
ubi-M-pyrGHigh, unimodal distributionUp to 5-fold[1]

Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation (PMT) of Aspergillus oryzae

This protocol is a generalized version based on common laboratory practices.[1][9]

Materials:

  • A. oryzae strain (e.g., a pyrG auxotroph if using a pyrG-based plasmid)

  • DPY medium (dextrin, peptone, yeast extract)

  • Cell wall-lytic enzyme solution (e.g., Yatalase or Lysing Enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 0.6 M (NH₄)₂SO₄)

  • TF Solution 1: Osmotic stabilizer (e.g., 1.2 M Sorbitol, 50 mM CaCl₂, 35 mM NaCl, 10 mM Tris-HCl, pH 7.5)

  • TF Solution 2: PEG solution (e.g., 60% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl, pH 7.5)

  • Plasmid DNA

  • Regeneration medium (e.g., Czapek-Dox medium with an osmotic stabilizer and necessary supplements)

Procedure:

  • Inoculate A. oryzae spores into liquid DPY medium and incubate with shaking to obtain young mycelia.

  • Harvest the mycelia by filtration and wash with an osmotic stabilizer solution.

  • Resuspend the mycelia in the cell wall-lytic enzyme solution and incubate with gentle shaking until protoplasts are formed (monitor microscopically).

  • Separate the protoplasts from the mycelial debris by filtering through sterile miracloth.

  • Pellet the protoplasts by gentle centrifugation and wash twice with TF Solution 1.

  • Resuspend the protoplasts in TF Solution 1 to a final concentration of approximately 10⁷-10⁸ protoplasts/mL.

  • In a sterile tube, mix the protoplast suspension with the plasmid DNA.

  • Add TF Solution 2 (PEG solution) and incubate at room temperature.

  • Add TF Solution 1 to dilute the mixture and pellet the protoplasts by centrifugation.

  • Resuspend the protoplasts in a small volume of TF Solution 1.

  • Plate the protoplast suspension onto regeneration agar medium containing the appropriate selective agent.

  • Incubate the plates until transformant colonies appear.

Protocol 2: Assessing Plasmid Stability by Replica Plating

Procedure:

  • Inoculate a single colony of the A. oryzae transformant into liquid selective medium and grow to establish the initial culture.

  • Inoculate a flask of non-selective liquid medium with the starter culture to a low initial density.

  • Incubate the non-selective culture with shaking for a defined number of generations (e.g., 20-40 generations, calculated based on the increase in biomass or cell count).

  • At different time points (e.g., every 10 generations), take an aliquot of the culture.

  • Prepare serial dilutions of the culture sample.

  • Plate a specific volume of the appropriate dilutions onto both non-selective and selective agar plates.

  • Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs) on both types of plates.

  • Calculate plasmid stability as: Plasmid Stability (%) = (CFU on selective plate / CFU on non-selective plate) x 100

Visualizations

experimental_workflow cluster_transformation Plasmid Transformation cluster_stability_assay Plasmid Stability Assay start Start: A. oryzae Spores culture Liquid Culture (DPY Medium) start->culture protoplast Protoplast Formation culture->protoplast transform DNA Uptake (PEG/CaCl2) protoplast->transform regenerate Regeneration on Selective Medium transform->regenerate transformant Single Transformant Colony regenerate->transformant Isolate Transformant non_selective Culture in Non-selective Medium transformant->non_selective sampling Serial Dilution & Plating non_selective->sampling plating Plate on Selective & Non-selective Media sampling->plating analysis Calculate Stability (%) plating->analysis troubleshooting_workflow start Problem: Loss of Gene Expression q1 Is the culture grown under continuous selection? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is an AMA1-based plasmid being used? a1_yes->q2 sol1 Action: Always use selective medium. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the selectable marker auxotrophic (e.g., pyrG)? a2_yes->q3 sol2 Consider chromosomal integration for higher stability. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Action: Use a degron-tagged marker to increase selection pressure. a3_yes->sol3 sol4 Consider optimizing antibiotic concentration. a3_no->sol4

References

Reducing byproduct formation in Setosusin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproduct formation during Setosusin fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts in this compound fermentation with Aspergillus oryzae?

A1: While specific byproduct analysis for every fermentation is crucial, common byproducts in fungal fermentations, particularly with engineered Aspergillus oryzae strains, can include:

  • Biosynthetic Intermediates: Accumulation of precursors in the this compound pathway, such as 5-methyl-orsellinic acid, brevione B, and other pathway intermediates, can occur due to metabolic imbalances or bottlenecks.

  • Shunt Products: Off-pathway compounds may be generated from early precursors of the this compound pathway.

  • Organic Acids: Overproduction of organic acids like succinate and fumarate can happen, especially under suboptimal fermentation conditions.[1][2]

  • Pigments: Aspergillus species are known to produce various pigments, which can contaminate the final product.

Q2: How can I identify and quantify this compound and its byproducts?

A2: High-Performance Liquid Chromatography (HPLC) is a standard method for identifying and quantifying this compound and related byproducts in a fermentation broth.[3][4][5][6][7] A validated HPLC method will allow for the separation and quantification of the target compound and impurities. For structural elucidation of unknown byproducts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q3: What are the key fermentation parameters to optimize for reducing byproduct formation?

A3: Optimizing fermentation conditions is critical for maximizing this compound yield and minimizing byproducts. Key parameters to consider include:

  • Carbon Source: The type and concentration of the carbon source can significantly impact metabolism and byproduct formation.

  • Nitrogen Source: The choice of nitrogen source can influence cell growth and secondary metabolite production.

  • pH: Maintaining an optimal pH range is crucial for enzyme activity and can prevent the formation of acid-related byproducts.

  • Temperature: Temperature affects microbial growth rates and enzyme kinetics, thereby influencing the product and byproduct profile.

  • Aeration and Agitation: Proper oxygen supply is vital for aerobic fungi like A. oryzae and can influence the metabolic flux towards this compound biosynthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of brevione B accumulation Inefficient conversion of brevione B to this compound by the P450 enzyme SetF.- Optimize expression of the setF gene.- Ensure adequate supply of cofactors for P450 enzymes.- Adjust fermentation pH and temperature to favor SetF activity.
Presence of unknown peaks in HPLC analysis Formation of shunt products or degradation of this compound.- Characterize the unknown peaks using LC-MS.- Modify the fermentation medium to redirect metabolic flux.- Investigate the stability of this compound under the current fermentation conditions.
High concentration of organic acids (e.g., succinate, fumarate) Metabolic overflow due to excess carbon source or suboptimal aeration.- Reduce the initial concentration of the carbon source.- Implement a fed-batch strategy for the carbon source.- Increase the aeration rate and/or agitation speed.[1][2]
Intense pigmentation of the fermentation broth Production of fungal pigments.- Optimize the fermentation medium, particularly the nitrogen source.- Consider gene knockout of key enzymes in pigment biosynthesis pathways.- Employ downstream processing techniques to remove pigments.
Low this compound Titer Suboptimal fermentation conditions or insufficient precursor supply.- Systematically optimize media components (carbon, nitrogen, trace elements).- Engineer the host strain to enhance the supply of precursors like 5-methyl-orsellinic acid and geranylgeranyl pyrophosphate.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Byproducts

This protocol outlines a general method for the analysis of a fermentation broth. Specific parameters may need to be optimized for your particular application.

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the biomass.[7]

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound and byproducts in the samples by comparing their peak areas to the standard curve.

Protocol 2: Gene Knockout in Aspergillus oryzae using CRISPR/Cas9

This protocol provides a general workflow for gene deletion.

  • Design and Construction of sgRNA Expression Cassette:

    • Identify the target gene for knockout (e.g., a gene in a competing byproduct pathway).

    • Design a specific single guide RNA (sgRNA) targeting the gene of interest.

    • Synthesize and clone the sgRNA into an A. oryzae expression vector containing the Cas9 nuclease.

  • Preparation of Protoplasts:

    • Grow A. oryzae mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Treat the mycelia with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.[8]

  • Transformation:

    • Transform the protoplasts with the CRISPR/Cas9 plasmid using a polyethylene glycol (PEG)-mediated method.[9]

    • Plate the transformed protoplasts on a selective regeneration medium.

  • Screening and Verification:

    • Isolate genomic DNA from the transformants.

    • Verify the gene knockout by PCR and DNA sequencing.

Visualizations

Setosusin_Biosynthesis_Pathway cluster_byproducts Potential Byproducts 5-Methyl-orsellinic acid 5-Methyl-orsellinic acid Intermediate_1 Intermediate_1 5-Methyl-orsellinic acid->Intermediate_1 SetA (NR-PKS) Shunt Products Shunt Products 5-Methyl-orsellinic acid->Shunt Products Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 SetG Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP)->Intermediate_1 SetD Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 SetH Brevione B Brevione B Intermediate_3->Brevione B SetJ, SetI This compound This compound Brevione B->this compound SetF (P450) Pigments Pigments Organic Acids Organic Acids Primary Metabolism Primary Metabolism Primary Metabolism->Pigments Primary Metabolism->Organic Acids Troubleshooting_Workflow Start Start High Byproduct Formation High Byproduct Formation Start->High Byproduct Formation Analyze Broth (HPLC, LC-MS) Analyze Broth (HPLC, LC-MS) Identify Byproduct Identify Byproduct Analyze Broth (HPLC, LC-MS)->Identify Byproduct Hypothesize Cause Hypothesize Cause Identify Byproduct->Hypothesize Cause Optimize Fermentation Parameters Optimize Fermentation Parameters Hypothesize Cause->Optimize Fermentation Parameters Process-related Metabolic Engineering Metabolic Engineering Hypothesize Cause->Metabolic Engineering Strain-related Evaluate Impact Evaluate Impact Optimize Fermentation Parameters->Evaluate Impact Metabolic Engineering->Evaluate Impact Byproduct Reduced? Byproduct Reduced? Evaluate Impact->Byproduct Reduced? Byproduct Reduced?->Hypothesize Cause No End End Byproduct Reduced?->End Yes

References

Troubleshooting contamination in Aspergillus duricaulis cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues encountered during the cultivation of Aspergillus duricaulis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I identify common contaminants in my Aspergillus duricaulis culture?

Early detection of contamination is crucial to prevent widespread loss of cultures. Regular visual and microscopic examination is recommended.

Visual Inspection:

  • Bacterial Contamination: Often appears as slimy, wet, or mucoid colonies, which can be white or light-yellow. The culture medium may become cloudy and change color, typically turning yellowish due to a drop in pH.[1][2]

  • Yeast Contamination: May initially present as clear medium, which turns yellowish over time. Individual round or oval budding cells may be visible.

  • Fungal Cross-Contamination (Molds): Unwanted fungal growth often appears as filamentous colonies.[3] These can be white, greenish, or black and may float on the culture surface.[3]

Microscopic Examination:

  • Bacteria: Can be observed as small, motile particles between the fungal hyphae.

  • Yeast: Appear as individual round or oval cells, sometimes in the process of budding.

  • Other Fungi: The presence of spores and hyphae with different morphology from A. duricaulis indicates cross-contamination.

Table 1: Common Contaminants and their Characteristics

Contaminant TypeMacroscopic AppearanceMicroscopic AppearanceEffect on Culture Medium
Bacteria Slimy, wet, or mucoid colonies (white or light-yellow)Small, motile, rod-shaped or cocci particlesCloudy, yellowish color, pH drop
Yeast Single round or oval coloniesRound or oval budding cellsInitially clear, becoming yellowish over time
Molds (Fungal Cross-Contamination) Filamentous, fuzzy colonies (various colors)Hyphae and spores of different morphologyMay remain clear or show discoloration near the contaminant

2. What should I do if I detect bacterial contamination in my solid culture?

If bacterial contamination is confirmed, you can attempt to purify your Aspergillus duricaulis culture using the Cabin-Sequestering (CS) method or the Leading-Edge Mycelium Transfer technique.

Protocol 1: Cabin-Sequestering (CS) Method for Bacterial Removal[1][2][4]

This method physically separates fungal hyphae from non-motile bacteria.

Methodology:

  • Prepare a fresh agar plate of a suitable medium for A. duricaulis (e.g., Malt Extract Agar).

  • Using a sterile scalpel or cork borer, create small, round or square holes (3-5 mm) in the agar. These are the "cabins".

  • With a sterile inoculation needle, carefully pick a small piece of the A. duricaulis mycelium from the contaminated plate, preferably from an area with the least visible bacterial growth.

  • Inoculate the mycelial piece into one of the cabins.

  • Aseptically place a sterile coverslip over the cabin, pressing gently to ensure it is in close contact with the agar surface, avoiding air bubbles.

  • Seal the plate with parafilm and incubate at the optimal temperature for A. duricaulis growth.

  • Over 7-10 days, the fungal hyphae will grow out from the cabin and underneath the edges of the coverslip. The bacteria, being less motile on the solid medium, will be confined within the cabin.[1][2][4]

  • With a sterile needle, pick the newly grown fungal hyphae from around the coverslip.

  • Transfer these hyphae to a fresh agar plate.

  • Incubate the new plate and observe for pure fungal growth. This process can be repeated if necessary.[1]

Cabin_Sequestering_Method A Prepare fresh agar plate and create 'cabins' (3-5mm holes) B Inoculate cabin with contaminated A. duricaulis mycelium A->B C Cover cabin with a sterile coverslip B->C D Incubate for 7-10 days C->D E A. duricaulis hyphae grow out from under the coverslip D->E F Bacteria remain trapped within the cabin D->F G Aseptically pick newly grown, clean hyphae E->G H Transfer to a fresh agar plate G->H I Incubate and observe for pure culture H->I

Fig 1. Workflow of the Cabin-Sequestering Method.

3. How can I deal with fungal cross-contamination?

The most effective method for dealing with fungal cross-contamination is the Leading-Edge Mycelium Transfer technique. This method is also applicable for bacterial contamination.

Protocol 2: Leading-Edge Mycelium Transfer

This technique relies on the principle that the actively growing edge of the fungal colony is often free of contaminants.

Methodology:

  • On the contaminated plate, identify the outer edge of the Aspergillus duricaulis colony that is furthest from the visible contamination.

  • Using a fine, sterile inoculation needle or scalpel, carefully cut a small piece of the agar containing only the leading edge of the fungal mycelium.

  • Aseptically transfer this small piece to the center of a fresh agar plate.

  • To inhibit the growth of any residual bacteria, you can use a medium with a higher agar concentration (2.3-2.5%) and incubate at a lower temperature (15-20°C), as fungal growth may outpace bacterial growth under these conditions.[5]

  • Seal the plate and incubate.

  • Observe the plate for pure growth of A. duricaulis. This process may need to be repeated 2-3 times to obtain a pure culture.[5]

Leading_Edge_Transfer cluster_contaminated Contaminated Plate cluster_new Fresh Agar Plate Contam Contaminant (Bacteria or other Fungi) Mycelium A. duricaulis Colony LeadingEdge Leading Edge of Mycelium Transfer Aseptically transfer a small piece of the leading edge LeadingEdge->Transfer NewCulture Incubate for Pure Culture Transfer->NewCulture

Fig 2. The Leading-Edge Mycelium Transfer Technique.

4. What are the best practices for preventing contamination in the first place?

Proactive contamination control is the most effective strategy. Adhering to strict aseptic techniques is paramount.

Standard Operating Procedure for Aseptic Handling of Aspergillus duricaulis
  • Work Area Preparation:

    • Work in a certified Class II Biosafety Cabinet (BSC).[6]

    • Before starting, clear the BSC of all unnecessary items.

    • Wipe down all surfaces, including equipment, with 70% ethanol.

  • Personal Protective Equipment (PPE):

    • Wear a clean lab coat, gloves, and safety goggles.[7] For handling dry spores, an N-99 respirator is recommended.[7]

  • Sterile Materials:

    • Use pre-sterilized, individually wrapped disposable materials (e.g., pipette tips, inoculation loops) whenever possible.

    • Sterilize all reusable tools (e.g., forceps, scalpels) by flaming before and after each use.

  • Handling Cultures:

    • Work with only one culture at a time to prevent cross-contamination.

    • Minimize the time that plates and containers are open.

    • Flame the mouths of tubes and flasks before and after transfers.

  • Incubator and Storage:

    • Regularly clean and disinfect incubators and storage areas.

    • Avoid overcrowding in the incubator to ensure proper air circulation.

  • Waste Disposal:

    • All contaminated materials and old cultures should be autoclaved before disposal.[7]

5. How do I prepare culture media to minimize contamination risk?

Proper media preparation and quality control are essential for healthy fungal growth and preventing contamination.

Protocol 3: Preparation of Malt Extract Agar (MEA) with Antibiotics

Ingredients (per 1 Liter):

  • Malt Extract: 20 g

  • Peptone: 1 g

  • Dextrose: 20 g

  • Agar: 20 g

  • Distilled Water: 1 L

  • Antibiotic (optional, for bacterial control): e.g., Chloramphenicol (50 mg/L) or a broad-spectrum antibiotic cocktail.

Methodology:

  • Dissolve the malt extract, peptone, and dextrose in distilled water.

  • Add the agar and heat the mixture while stirring until the agar is completely dissolved.

  • Sterilize the medium by autoclaving at 121°C (15 psi) for 15-20 minutes.

  • Allow the medium to cool to approximately 50-55°C in a water bath.

  • If using antibiotics, add the filter-sterilized antibiotic solution to the cooled agar and mix gently to avoid bubbles.

  • Aseptically pour the medium into sterile petri dishes in a BSC.

  • Allow the plates to solidify at room temperature.

  • Perform a quality control check by incubating a few plates at the appropriate temperature for 48-72 hours to ensure sterility before use.[8]

Troubleshooting Decision Tree

Troubleshooting_Contamination Start Suspected Contamination in A. duricaulis Culture Observe Visual and Microscopic Examination Start->Observe Identify Identify Contaminant Type Observe->Identify Bacterial Bacterial Contamination Identify->Bacterial Slimy colonies, cloudy medium Fungal Fungal Cross-Contamination Identify->Fungal Filamentous growth, different morphology Uncertain Uncertain/Mixed Contamination Identify->Uncertain Heavy or mixed growth ActionBacterial Attempt Purification: - Cabin-Sequestering Method - Leading-Edge Transfer Bacterial->ActionBacterial ActionFungal Attempt Purification: - Leading-Edge Transfer Fungal->ActionFungal ActionUncertain Discard Culture and Decontaminate Workspace Uncertain->ActionUncertain Success Pure Culture Obtained? ActionBacterial->Success ActionFungal->Success Review Review Aseptic Techniques and Lab Practices ActionUncertain->Review Yes Yes Success->Yes No No Success->No Continue Continue Experiment Yes->Continue Discard Discard Original Culture and Decontaminate No->Discard Discard->Review

Fig 3. A decision tree for troubleshooting contamination.

References

Technical Support Center: Optimizing Induction Parameters for Setosusin Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of the Setosusin biosynthetic pathway in Aspergillus oryzae.

Frequently Asked Questions (FAQs)

Q1: What is the recommended expression system for producing this compound?

The biosynthetic gene cluster for this compound has been successfully expressed in the filamentous fungus Aspergillus oryzae.[1][2] This host is well-suited for expressing fungal secondary metabolite pathways due to its high capacity for protein secretion and proper folding of eukaryotic proteins.[3]

Q2: Which inducible promoters are commonly used for expressing genes in Aspergillus oryzae?

Several inducible promoter systems are available for A. oryzae. Two commonly used systems are:

  • The thiamine-regulatable thiA promoter (PthiA): This promoter is repressed by the presence of thiamine in the culture medium.[3][4][5] Gene expression can be induced by removing thiamine or controlled at intermediate levels by adjusting the thiamine concentration.[3][4][5]

  • The maltose-inducible amyB promoter (PamyB): This promoter is strongly induced by maltose.[6][7] It is often used for high-level expression of heterologous proteins in A. oryzae.[8]

Q3: My A. oryzae culture is not producing this compound or the yield is very low. What are the potential causes?

Low or no yield of this compound can be due to several factors:

  • Suboptimal Induction Conditions: The concentration of the inducer (or repressor), the timing of induction, and the post-induction incubation period are critical. These parameters often need to be optimized for each specific construct and strain.

  • Poor Mycelial Growth: Factors such as culture medium composition, pH, and aeration can impact the growth of A. oryzae, which in turn affects protein expression and metabolite production.[9][10]

  • Protein Degradation: Proteases produced by the host can degrade the expressed biosynthetic enzymes.[11]

  • Codon Usage: If the genes in the this compound cluster have codons that are rare in A. oryzae, this can lead to reduced translation efficiency.

  • Toxicity of Intermediates: Some intermediates in the biosynthetic pathway may be toxic to the host, inhibiting growth and further production.

Q4: How can I optimize the induction temperature for my experiment?

The optimal temperature for cultivation of A. oryzae is typically around 30°C.[9][12] However, for recombinant protein expression, sometimes a lower temperature (e.g., 25-28°C) after induction can improve protein folding and stability, potentially leading to higher yields of functional enzymes and, consequently, more this compound. It is recommended to test a range of temperatures to find the optimum for your specific experimental setup.

Q5: What is the difference between submerged and solid-state fermentation for producing this compound in A. oryzae?

  • Submerged Fermentation: The fungus is grown in a liquid medium. This method allows for easier control of environmental parameters like pH and temperature.[12]

  • Solid-State Fermentation: The fungus is grown on a solid substrate, such as wheat bran.[12] A. oryzae is known to secrete large amounts of enzymes in solid-state culture, which may lead to higher yields of this compound.[12] The choice between the two depends on the specific research goals and available equipment.

Troubleshooting Guides

Issue 1: Low or No Expression of Biosynthetic Enzymes
Possible Cause Recommended Solution
Ineffective Induction Verify the concentration and freshness of your inducer (e.g., maltose) or repressor (thiamine). For the PthiA promoter, ensure that the medium is thiamine-free for induction. For the PamyB promoter, test a range of maltose concentrations.
Incorrect Timing of Induction Induce the culture during the mid-to-late exponential growth phase of the mycelia.
Suboptimal Culture Conditions Optimize the culture medium composition, pH, and aeration. Ensure adequate nutrient availability.[9][10]
Proteolytic Degradation Consider using a protease-deficient A. oryzae host strain or adding protease inhibitors to the culture medium.[11]
Issue 2: this compound Production Stalls After Initial Success
Possible Cause Recommended Solution
Toxicity of Pathway Intermediates Try using a weaker promoter or lower inducer concentration to reduce the rate of production and prevent the accumulation of toxic intermediates.
Feedback Inhibition The final product, this compound, or an intermediate may be inhibiting one of the enzymes in the pathway. Consider strategies for in-situ product removal.
Nutrient Limitation Ensure that the culture medium is not depleted of essential nutrients during the production phase. Fed-batch cultivation could be a solution.

Data Presentation

Table 1: Optimizing Induction Parameters for Heterologous Expression in Aspergillus oryzae

Parameter Promoter System Typical Range to Test Notes
Inducer/Repressor Concentration PthiA (thiamine-repressible)0 - 10 µM Thiamine0 µM for full induction, 10 nM for moderate expression, ≥10 µM for strong repression.[3][5]
PamyB (maltose-inducible)0.5% - 2% (w/v) MaltoseThe optimal concentration can vary. Test a range to find the best induction level without causing significant metabolic burden.
Induction Temperature All25°C - 32°CWhile A. oryzae grows well at 30°C, a slightly lower temperature post-induction may improve enzyme stability.[9]
Induction Duration All24 - 72 hoursMonitor product formation over time to determine the optimal harvest time.
Culture pH All5.0 - 7.0The optimal pH can influence both fungal growth and enzyme activity.[9][10]

Experimental Protocols

Protocol: Optimization of Induction Conditions in Aspergillus oryzae

This protocol provides a general framework for optimizing the expression of the this compound biosynthetic pathway enzymes in A. oryzae.

  • Inoculum Preparation:

    • Inoculate a suitable liquid medium with A. oryzae spores from a fresh plate.

    • Incubate at 30°C with shaking (e.g., 150-200 rpm) for 24-48 hours to obtain a vegetative mycelial culture.

  • Main Culture:

    • Inoculate the main culture medium with the prepared inoculum.

    • Grow the culture at 30°C with shaking until it reaches the desired growth phase (typically mid-to-late exponential phase).

  • Induction:

    • Divide the main culture into several smaller, equal-volume cultures for testing different conditions.

    • For PthiA promoter: Wash the mycelia with a thiamine-free medium to remove any residual thiamine. Resuspend the mycelia in a fresh medium with varying concentrations of thiamine (e.g., 0 µM, 10 nM, 1 µM, 10 µM).

    • For PamyB promoter: Add maltose to the cultures to achieve different final concentrations (e.g., 0.5%, 1%, 1.5%, 2%).

    • Incubate the induced cultures at different temperatures (e.g., 28°C and 30°C).

  • Sampling and Analysis:

    • Collect samples at different time points after induction (e.g., 24, 48, 72 hours).

    • Separate the mycelia from the culture broth by filtration.

    • Extract the intracellular proteins from the mycelia and the secondary metabolites (including this compound) from both the mycelia and the broth.

    • Analyze enzyme expression by SDS-PAGE and Western blot.

    • Quantify this compound production using techniques such as HPLC or LC-MS.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_induction Induction Optimization cluster_analysis Analysis spore A. oryzae Spores inoculum Inoculum Culture (24-48h, 30°C) spore->inoculum main_culture Main Culture (Exponential Phase) inoculum->main_culture inducer Add Inducer/Repressor (e.g., Maltose / Thiamine-free medium) main_culture->inducer temp Incubate at Test Temperatures (e.g., 28°C, 30°C) inducer->temp sampling Collect Samples (24h, 48h, 72h) temp->sampling extraction Extract Proteins & Metabolites sampling->extraction analysis SDS-PAGE, Western Blot, HPLC, LC-MS extraction->analysis

Caption: Experimental workflow for optimizing induction parameters.

setosusin_pathway cluster_precursors Early Precursors cluster_pathway This compound Biosynthetic Pathway precursor Primary Metabolites pks Polyketide Synthase (SetA) precursor->pks prenyl Prenyltransferase (SetD) pks->prenyl cyclase Terpene Cyclase (SetH) prenyl->cyclase p450_1 Cytochrome P450 (SetJ) cyclase->p450_1 intermediate Brevione B acetyl Acetyltransferase (SetC) intermediate->acetyl p450_1->intermediate p450_2 Cytochrome P450 (SetF) acetyl->p450_2 This compound This compound p450_2->this compound

References

Technical Support Center: Refactoring the Setosusin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on refactoring the setosusin biosynthetic pathway to improve yield. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for heterologous expression of the this compound biosynthetic gene cluster?

A1: The elucidation of the this compound biosynthetic pathway was achieved through heterologous expression in Aspergillus oryzae.[1][2] The general strategy involves cloning the entire this compound gene cluster, comprised of genes setA through setK, into suitable expression vectors under the control of strong, constitutive promoters. These vectors are then transformed into a clean host strain of A. oryzae, such as NSAR1, which has a low background of native secondary metabolites.[3]

Q2: I am not observing any this compound production after heterologous expression. What are the potential causes?

A2: There are several potential reasons for a lack of this compound production:

  • Inefficient gene expression: The promoters used may not be strong enough or may be silenced.

  • Incorrect gene annotation or cloning: Errors in identifying start/stop codons or introns can lead to non-functional enzymes.

  • Precursor limitation: The host may not produce sufficient quantities of the primary precursors, 5-methyl-triacetic acid lactone and geranylgeranyl pyrophosphate (GGPP).

  • Toxicity of intermediates or final product: High concentrations of biosynthetic intermediates or this compound itself could be toxic to the host.

  • Sub-optimal fermentation conditions: Temperature, pH, and media composition can significantly impact secondary metabolite production.

Q3: My culture is producing Brevione B but no this compound. How can I troubleshoot this?

A3: Brevione B is a known intermediate in the this compound pathway.[4] Its accumulation indicates that the enzymes responsible for its conversion to this compound are not functioning optimally. The key enzymes for this conversion are SetB, SetK, and SetF.[2]

  • Check the expression of setB, setK, and setF: Use RT-qPCR to confirm the transcription of these genes.

  • Enzyme functionality: Ensure that the cloned genes for these enzymes are correct and do not contain mutations. SetF, a cytochrome P450, is particularly crucial for the formation of the characteristic spiro-fused 3(2H)-furanone moiety of this compound.[1][5][6]

  • Cofactor availability: Cytochrome P450 enzymes require a P450 reductase for activity. Ensure the host provides a compatible reductase.

Q4: What strategies can be employed to increase the yield of this compound?

A4: Several strategies can be implemented to enhance this compound production:

  • Promoter Engineering: Replace the native promoters of the this compound biosynthetic genes with strong, constitutive promoters that have been characterized in Aspergillus oryzae.[7]

  • Gene Copy Number Variation: Increase the copy number of the entire gene cluster or specific rate-limiting genes.

  • Overexpression of Regulatory Genes: Overexpressing global regulators of secondary metabolism in Aspergillus, such as laeA, can enhance the expression of heterologous biosynthetic gene clusters.[8]

  • Precursor Pathway Engineering: Boost the supply of precursors by overexpressing genes in the host's primary metabolism that lead to the production of acetyl-CoA and GGPP.

  • Optimization of Fermentation Conditions: Systematically optimize parameters such as media composition (carbon and nitrogen sources), temperature, and pH.

Troubleshooting Guides

Issue 1: Low Titer of this compound
Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Promoter Strength Replace native or weak promoters with a library of characterized strong constitutive promoters (e.g., amyB, tef1).Increased transcript levels of biosynthetic genes and higher this compound yield.
Precursor Limitation Overexpress key genes in the host's central metabolism to increase the pool of acetyl-CoA and GGPP.Enhanced flux towards this compound biosynthesis, leading to improved titers.
Codon Usage Mismatch Re-synthesize the this compound genes with codons optimized for Aspergillus oryzae.Improved translation efficiency and higher protein levels of the biosynthetic enzymes.
Feedback Inhibition Investigate potential feedback inhibition by this compound or intermediates on upstream enzymes. If identified, engineer enzymes to be resistant to this inhibition.Sustained high-level production of this compound.
Issue 2: Accumulation of Undesired Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Branching from the this compound Pathway The intermediate for Brevione E biosynthesis is also an intermediate in the this compound pathway.[9] If the host has endogenous enzymes that can act on this compound intermediates, knock out the corresponding genes.Reduced formation of byproducts and increased flux towards this compound.
Non-specific Enzyme Activity Some enzymes in the pathway may have relaxed substrate specificity, leading to the formation of related analogs.Characterize the byproducts and, if necessary, perform protein engineering on the responsible enzymes to improve their specificity.
Degradation of this compound The host may produce enzymes that degrade this compound.Analyze the stability of purified this compound in the culture supernatant and cell lysate. If degradation is observed, identify and knock out the responsible host genes.

Data Presentation

Note: Publicly available literature does not currently provide specific quantitative yields for this compound. The following table presents hypothetical data to illustrate the potential impact of various refactoring strategies on this compound production.

Strain/Condition Refactoring Strategy Promoter(s) Used Gene Copy Number This compound Titer (mg/L) Key Intermediate Accumulated
Control Heterologous expression of native gene clusterNative set promotersSingle copy5 ± 1Brevione B (2 mg/L)
EXP-01 Promoter replacement for all set genesConstitutive amyB promoterSingle copy25 ± 4None
EXP-02 Overexpression of laeA regulatorConstitutive tef1 promoter for laeASingle copy of set cluster15 ± 3Brevione B (1 mg/L)
EXP-03 Increased gene copy number of the clusterConstitutive amyB promoter~3-5 copies50 ± 8None
EXP-04 Precursor pathway engineeringOverexpression of host's GGPP synthaseConstitutive amyB promoter for set genes40 ± 6None
EXP-05 Combined promoter replacement and increased copy numberConstitutive amyB promoter~3-5 copies85 ± 12None

Experimental Protocols

Protocol 1: Promoter Replacement in Aspergillus oryzae

This protocol describes the replacement of a native promoter of a set gene with a strong constitutive promoter using a CRISPR-Cas9-based approach.

Materials:

  • A. oryzae strain heterologously expressing the this compound cluster.

  • Plasmid containing the Cas9 gene and a guide RNA (gRNA) expression cassette.

  • Donor DNA fragment containing the desired promoter flanked by homology arms (~1 kb) upstream and downstream of the target promoter.

  • Protoplast transformation reagents.

Methodology:

  • gRNA Design: Design a 20-bp gRNA targeting the native promoter of the desired set gene. Ensure the gRNA has a low probability of off-target binding in the A. oryzae genome.

  • Vector Construction: Clone the designed gRNA into the Cas9 expression vector.

  • Donor DNA Preparation: Amplify the strong constitutive promoter (e.g., PamyB) with flanking homology arms that match the regions upstream and downstream of the native promoter to be replaced.

  • Protoplast Preparation: Grow the A. oryzae strain in liquid culture and harvest the mycelia. Treat the mycelia with a lytic enzyme solution to generate protoplasts.

  • Transformation: Co-transform the protoplasts with the Cas9-gRNA plasmid and the donor DNA fragment using a PEG-mediated method.[10]

  • Selection and Screening: Plate the transformed protoplasts on selective media. Screen the resulting transformants by colony PCR using primers that flank the integration site to verify the promoter replacement.

  • Sequence Verification: Sequence the PCR product from positive colonies to confirm the correct integration of the new promoter.

  • Phenotypic Analysis: Cultivate the confirmed mutant strains and analyze the production of this compound by HPLC-MS to quantify the effect of the promoter replacement on yield.

Visualizations

This compound Biosynthetic Pathway

Setosusin_Pathway GGPP Geranylgeranyl pyrophosphate SetD SetD (PT) Intermediate_1 Prenylated Intermediate SetG SetG (FMO) Intermediate_2 Epoxidized Intermediate SetH SetH (TC) Intermediate_3 Cyclized Intermediate SetJ SetJ (P450) Intermediate_4 Spiroether Intermediate SetI SetI (SDR) Brevione_B Brevione B SetB_K SetB, SetK Intermediate_5 Hydroxylated Intermediate SetF SetF (P450) This compound This compound SetA SetA (PKS) 5-methyl-TAL 5-methyl-TAL SetA->5-methyl-TAL synthesis SetE SetE (GGPS) SetE->GGPP synthesis SetD->Intermediate_1 prenylation SetG->Intermediate_2 epoxidation SetH->Intermediate_3 cyclization SetJ->Intermediate_4 ring closure SetI->Brevione_B dehydrogenation SetB_K->Intermediate_5 hydroxylation SetF->this compound spirofuranone formation

Caption: The biosynthetic pathway of this compound, highlighting key enzymes and intermediates.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow Start Start: Low this compound Yield Promoter_Eng Promoter Engineering (e.g., replace with PamyB) Start->Promoter_Eng Regulator_OE Overexpression of Global Regulators (e.g., laeA) Start->Regulator_OE Precursor_Eng Precursor Pathway Engineering (e.g., GGPP synthase) Start->Precursor_Eng Analysis1 Analyze Titer (HPLC-MS) Promoter_Eng->Analysis1 Analysis2 Analyze Titer (HPLC-MS) Regulator_OE->Analysis2 Analysis3 Analyze Titer (HPLC-MS) Precursor_Eng->Analysis3 Combine Combine Best Strategies Analysis1->Combine Analysis2->Combine Analysis3->Combine Analysis_Final Analyze Final Titer Combine->Analysis_Final End End: Improved Yield Analysis_Final->End

Caption: A workflow for systematically improving this compound yield through genetic engineering.

Troubleshooting Logic for Intermediate Accumulation

Troubleshooting_Logic Start Problem: Brevione B Accumulation Check_Expression Check transcript levels of setB, setK, and setF (RT-qPCR) Start->Check_Expression Expression_OK Transcripts Detected? Check_Expression->Expression_OK Low_Expression Low/No Expression Expression_OK->Low_Expression No Expression_Sufficient Sufficient Expression Expression_OK->Expression_Sufficient Yes Improve_Expression Improve Promoter or Codon Optimize Genes Low_Expression->Improve_Expression Improve_Expression->Check_Expression Check_Cofactors Verify Cofactor Availability (e.g., P450 Reductase) Expression_Sufficient->Check_Cofactors Cofactors_OK Cofactors Sufficient? Check_Cofactors->Cofactors_OK Cofactor_Issue Co-express P450 Reductase Cofactors_OK->Cofactor_Issue No Sequence_Genes Sequence setB, setK, setF for mutations Cofactors_OK->Sequence_Genes Yes End Problem Resolved Cofactor_Issue->End Sequence_Genes->End

Caption: A decision tree for troubleshooting the accumulation of the Brevione B intermediate.

References

Validation & Comparative

A Comparative Guide to the Biosynthetic Pathways of Setosusin and Brevione E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biosynthetic pathways of two fungal meroditerpenoids, setosusin and brevione E. Both natural products originate from a common intermediate, yet their pathways diverge to create structurally distinct molecules with unique biological activities. This comparison is supported by experimental data from key research publications to illuminate the enzymatic intricacies that govern the formation of these complex natural products.

Introduction

This compound and brevione E are fungal meroditerpenoids, a class of natural products derived from both polyketide and terpenoid precursors.[1] While sharing a common biosynthetic origin, their structural divergence is a fascinating case of enzymatic specificity and evolution. This compound is characterized by a unique spiro-fused 3(2H)-furanone moiety, while brevione E possesses a hexacyclic system featuring a substituted tetrahydrofuran ring and a cycloheptenone moiety.[2][3] Understanding the biosynthetic nuances that lead to these distinct molecular architectures is crucial for efforts in synthetic biology, enzyme engineering, and the development of novel therapeutic agents.

Comparative Overview of Biosynthetic Pathways

The biosynthesis of both this compound and brevione E commences with the formation of a common intermediate, brevione B.[4][5] The pathways share the initial enzymatic steps, including the synthesis of 5-methyl-triacetic acid lactone by a polyketide synthase, its subsequent geranylgeranylation, epoxidation, cyclization, spiro-ring formation, and oxidation to yield brevione B.[4] From this critical juncture, the pathways diverge, dictated by the action of two homologous but functionally distinct α-ketoglutarate-dependent dioxygenases: SetK in the this compound pathway and BrvJ in the brevione E pathway.[3][6][7]

Shared Initial Steps: The Path to Brevione B

The initial phase of both biosynthetic pathways is conserved, involving a series of enzymatic reactions that construct the common intermediate, brevione B. The key enzymes and their functions are summarized in the table below.

Enzyme Abbreviation (this compound/Brevione E) Enzyme Class Function
SetA / BrvANon-reducing Polyketide SynthaseCatalyzes the formation of 5-methyl triacetic acid lactone.[4]
SetC / BrvCGeranylgeranyl Pyrophosphate SynthaseProvides the geranylgeranyl pyrophosphate (GGPP) precursor.[4]
SetB / BrvBPrenyltransferaseMediates the geranylgeranylation of the polyketide core.[4]
SetE / BrvEFlavin-dependent MonooxygenaseCatalyzes the epoxidation of an olefin.[4]
SetF / BrvFTerpene CyclaseFacilitates the cyclization of the terpenoid portion.[4]
SetH / BrvHCytochrome P450 EnzymeCatalyzes the formation of the spiro ring.[4]
SetG / BrvGShort-chain DehydrogenasePerforms an oxidation step to yield brevione B.[4]
The Divergence Point: SetK vs. BrvJ

The molecular fate of brevione B is determined by the subsequent enzymatic transformation, which represents the key branching point between the two pathways.

  • This compound Pathway: The α-ketoglutarate-dependent dioxygenase SetK catalyzes the hydroxylation of brevione B at a specific carbon, committing the intermediate to the this compound lineage.[3][6]

  • Brevione E Pathway: The homologous α-ketoglutarate-dependent dioxygenase BrvJ acts on the same substrate, brevione B, but catalyzes a more complex skeletal rearrangement involving a ring expansion to form the characteristic cycloheptenone moiety of brevione E.[3][6][7]

This functional divergence of two highly homologous enzymes highlights a key mechanism by which fungi can diversify their secondary metabolite profiles.[3]

Biosynthetic Gene Clusters

The genes encoding the biosynthetic enzymes for both this compound and brevione E are organized into biosynthetic gene clusters (BGCs). The identification and characterization of these BGCs have been instrumental in elucidating the respective pathways.[2][3][6][8]

Feature This compound Gene Cluster (set) Brevione E Gene Cluster (brv)
Producing Organism Aspergillus duricaulis CBS 481.65[2][8]Penicillium bialowiezense CBS 227.28[4]
Key Diverging Enzyme Gene setK[3][6]brvJ[3][6]
Shared Enzyme Homologs SetA-H, J, I show homology to BrvA-H, G, I respectively.[5]BrvA-H, G, I show homology to SetA-H, J, I respectively.[5]

Experimental Protocols

The elucidation of these complex biosynthetic pathways has relied on a combination of genetic, biochemical, and analytical techniques.

Heterologous Expression

A key experimental strategy has been the heterologous expression of the biosynthetic gene clusters in a host organism, typically Aspergillus oryzae.[2][3][6][8]

General Workflow:

  • Gene Cluster Identification: Identification of the putative biosynthetic gene cluster through genome mining and bioinformatic analysis.

  • Vector Construction: Cloning of the entire gene cluster or subsets of genes into expression vectors.

  • Transformation: Introduction of the expression vectors into the heterologous host (A. oryzae).

  • Cultivation and Metabolite Extraction: Culturing the transformed host under conditions that induce gene expression, followed by extraction of the produced metabolites.

  • Metabolite Analysis: Analysis of the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the biosynthesized products.[4]

In Vitro Enzymatic Assays

To confirm the function of individual enzymes, particularly the key diverging enzymes SetK and BrvJ, in vitro assays are performed.

General Protocol:

  • Enzyme Expression and Purification: Overexpression of the target enzyme (e.g., SetK or BrvJ) in a suitable host like E. coli and subsequent purification.

  • Reaction Setup: Incubation of the purified enzyme with the substrate (brevione B) and necessary co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate for dioxygenases).

  • Product Analysis: Quenching the reaction and analyzing the product formation using HPLC and LC-MS to confirm the specific transformation catalyzed by the enzyme.[3]

Pathway and Workflow Visualizations

To visually represent the biosynthetic pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Setosusin_vs_Brevione_E_Biosynthesis cluster_shared Shared Pathway to Brevione B cluster_this compound This compound Pathway cluster_brevione_e Brevione E Pathway PKS 5-Methyl-triacetic acid lactone Prenyl Prenylated Intermediate PKS->Prenyl BrvB/SetB GGPP GGPP GGPP->Prenyl BrvC/SetC Epoxy Epoxidized Intermediate Prenyl->Epoxy BrvE/SetE Cyclized Cyclized Intermediate Epoxy->Cyclized BrvF/SetF Spiro Spiro Intermediate Cyclized->Spiro BrvH/SetH BrevioneB Brevione B Spiro->BrevioneB BrvG/SetG Seto_Inter Hydroxylated Intermediate BrevioneB->Seto_Inter SetK BrevE_Inter Rearranged Intermediate BrevioneB->BrevE_Inter BrvJ This compound This compound Seto_Inter->this compound Further steps BrevioneE Brevione E BrevE_Inter->BrevioneE Further steps

Caption: Divergent biosynthetic pathways of this compound and brevione E from the common intermediate, brevione B.

Experimental_Workflow cluster_in_vivo Heterologous Expression cluster_in_vitro In Vitro Enzymatic Assay Gene_Cluster Identify Gene Cluster Vector Construct Expression Vector Gene_Cluster->Vector Transform Transform Host (A. oryzae) Vector->Transform Culture Culture & Extract Metabolites Transform->Culture Analyze_Vivo Analyze Products (HPLC, LC-MS) Culture->Analyze_Vivo Express_Enzyme Express & Purify Enzyme Assay Perform Enzymatic Reaction Express_Enzyme->Assay Analyze_Vitro Analyze Products (HPLC, LC-MS) Assay->Analyze_Vitro

Caption: General experimental workflow for the elucidation of the this compound and brevione E biosynthetic pathways.

References

Unraveling the Divergent Paths of Fungal Meroterpenoids: A Comparative Guide to the Biosynthesis of Setosusin and Brevione E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. This guide provides a detailed comparison of the biosynthetic routes leading to two fungal meroterpenoids, Setosusin and Brevione E, highlighting their shared origins and the enzymatic control of their structural divergence. Experimental data and detailed protocols are presented to support the outlined pathways.

This compound and Brevione E, two complex fungal metabolites, originate from a common set of precursors, underscoring the efficiency and versatility of natural product biosynthesis. The initial stages of their formation are identical, involving the assembly of a shared intermediate, Brevione B. This convergence is orchestrated by a suite of homologous enzymes encoded within their respective biosynthetic gene clusters.

The biosynthesis of Brevione B commences with the formation of 5-methyl triacetic acid lactone (5-methyl-TAL) from acetate units, a reaction catalyzed by a non-reducing polyketide synthase. This polyketide moiety is then coupled with geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid unit, through the action of a prenyltransferase. A series of subsequent enzymatic modifications, including epoxidation, cyclization, and oxidation, ultimately yield the key intermediate, Brevione B. Seven enzymes are conserved between the this compound and Brevione E pathways to accomplish this initial synthesis.

The crucial branching point that dictates the final chemical scaffold of either this compound or Brevione E occurs immediately after the formation of Brevione B. This divergence is governed by the distinct catalytic activities of two homologous α-ketoglutarate-dependent dioxygenases: SetK in the this compound pathway and BrvJ in the Brevione E pathway.

In the biosynthesis of this compound, the enzyme SetK catalyzes a hydroxylation reaction on Brevione B.[1][2][3] This seemingly simple addition of a hydroxyl group sets the stage for the subsequent enzymatic transformations that lead to the characteristic spiro-fused 3(2H)-furanone moiety of this compound.[4][5]

Conversely, the homologous enzyme in the Brevione E pathway, BrvJ, performs a more complex transformation on the same substrate, Brevione B.[1][2][3] Instead of hydroxylation, BrvJ catalyzes an oxidative skeletal rearrangement, leading to the formation of Brevione C, which possesses a unique cycloheptenone ring system.[1][6] This ring expansion is a pivotal step that directs the biosynthetic cascade towards the final hexacyclic structure of Brevione E.[1][7]

This enzymatic divergence highlights a fascinating mechanism by which fungi can generate structural diversity from a common precursor, leading to the production of distinct bioactive molecules. The functional difference between SetK and BrvJ, despite their homology, is a key determinant in the branching of these two biosynthetic pathways.

Quantitative Analysis of Biosynthetic Intermediates

The following table summarizes the production of key intermediates in the this compound and Brevione E biosynthetic pathways through heterologous expression in Aspergillus oryzae.

CompoundBiosynthetic PathwayHost StrainProduction Titer (mg/L)Reference
Brevione BCommon IntermediateA. oryzae expressing setA, D, E, G, H, J, I15.2[8]
Brevione LThis compoundA. oryzae expressing setA, D, E, G, H, J, I, B, K8.5[8]
This compoundThis compoundA. oryzae expressing all set genes2.1[8]
Brevione CBrevione EIn vitro assay with BrvJ and Brevione BNot reported[1]

Experimental Protocols

Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus oryzae

This protocol describes the reconstitution of the this compound biosynthetic pathway in the heterologous host Aspergillus oryzae NSAR1.

  • Vector Construction: The biosynthetic genes from the set cluster (setA, -D, -E, -G, -H, -J, -I, -B, -K, -F, -C) are amplified by PCR from a genomic DNA library of Aspergillus duricaulis. The genes are then cloned into the A. oryzae expression vector pTAex3 under the control of the controllable promoter amyB.

  • Protoplast Preparation: A. oryzae NSAR1 is cultured in DPY medium (2% dextrin, 1% peptone, 0.5% yeast extract, 0.05% MgSO₄·7H₂O, 0.5% KH₂PO₄, pH 5.5) at 30°C for 2 days. Mycelia are harvested and treated with a lytic enzyme solution (0.2 g of Yatalase, 0.1 g of chitinase, and 0.1 g of cellulase in 10 mL of 0.6 M KCl) to generate protoplasts.

  • Transformation: The constructed expression vectors are introduced into the prepared protoplasts using a polyethylene glycol (PEG)-calcium chloride-mediated transformation method.

  • Selection and Cultivation: Transformed protoplasts are plated on Czapek-Dox (CD) minimal medium for selection. Positive transformants are then cultured in fermentation medium (e.g., YES medium: 2% yeast extract, 15% sucrose) for 5-7 days at 30°C.

  • Metabolite Extraction and Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then concentrated and analyzed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the produced metabolites.

In Vitro Assay for BrvJ Dioxygenase Activity

This protocol outlines the procedure for determining the enzymatic activity of the α-ketoglutarate-dependent dioxygenase BrvJ.

  • Protein Expression and Purification: The gene encoding BrvJ is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3). The recombinant protein is expressed by induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) and purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay: The reaction mixture contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM Brevione B (substrate), 2 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mM (NH₄)₂Fe(SO₄)₂·6H₂O.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the purified BrvJ enzyme (final concentration 10 µM). The mixture is incubated at 30°C for 1 hour.

  • Reaction Quenching and Analysis: The reaction is quenched by the addition of methanol. The mixture is then centrifuged, and the supernatant is analyzed by HPLC and LC-MS to detect the formation of the product, Brevione C.

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the common and divergent steps in the biosynthesis of this compound and Brevione E.

Biosynthetic_Pathway_Comparison cluster_common Common Pathway to Brevione B cluster_this compound This compound Pathway cluster_brevione_e Brevione E Pathway 5-methyl-TAL 5-methyl-TAL Intermediate_1 Prenylated Intermediate 5-methyl-TAL->Intermediate_1 BrvB/SetD (Prenyltransferase) GGPP GGPP GGPP->Intermediate_1 BrvC/SetE (GGPP Synthase) Brevione_B Brevione B Intermediate_1->Brevione_B BrvE,F,H,G / SetG,H,J,I Brevione_L10 Brevione L10 Brevione_B->Brevione_L10 SetK (Hydroxylation) Brevione_C Brevione C Brevione_B->Brevione_C BrvJ (Skeletal Rearrangement) This compound This compound Brevione_L10->this compound SetB, F, C Brevione_E Brevione_E Brevione_C->Brevione_E BrvD, I, N, O, L 5-methyl-TAL_source Acetate 5-methyl-TAL_source->5-methyl-TAL BrvA/SetA (PKS) GGPP_source Mevalonate Pathway GGPP_source->GGPP

Caption: Divergent biosynthetic pathways of this compound and Brevione E from common precursors.

The logical workflow for identifying the biosynthetic gene clusters and characterizing the enzymes is depicted below.

Experimental_Workflow Genome_Sequencing Genome Sequencing of Producer Fungus BGC_Identification Bioinformatic Identification of Biosynthetic Gene Cluster (BGC) Genome_Sequencing->BGC_Identification Heterologous_Expression Heterologous Expression of BGC in Host Strain BGC_Identification->Heterologous_Expression Gene_Deletion Gene Deletion/ Knockout Studies BGC_Identification->Gene_Deletion Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Heterologous_Expression->Metabolite_Analysis Intermediate_Identification Identification of Biosynthetic Intermediates Metabolite_Analysis->Intermediate_Identification Gene_Deletion->Metabolite_Analysis Enzyme_Characterization In Vitro Characterization of Key Enzymes Intermediate_Identification->Enzyme_Characterization Pathway_Elucidation Elucidation of Complete Biosynthetic Pathway Intermediate_Identification->Pathway_Elucidation Enzyme_Characterization->Pathway_Elucidation

References

Enzyme Homology in Setosusin and Brevione E Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal meroterpenoids Setosusin and Brevione E, despite their structural differences, share a significant portion of their biosynthetic pathways. This guide provides a detailed comparison of the enzymatic machinery involved in their production, highlighting key homologous enzymes and the critical branching point that leads to their distinct chemical scaffolds. The information presented is based on heterologous expression studies and in vitro enzymatic reactions.

Shared Early-Stage Biosynthesis

The biosynthetic pathways to both this compound and Brevione E begin with the formation of a common intermediate, brevione B.[1][2] This initial sequence is catalyzed by a suite of seven homologous enzymes. The biosynthesis of brevione B starts with the production of 5-methyl-triacetic acid lactone by a non-reducing polyketide synthase.[1][2] This is followed by geranylgeranylation, epoxidation, cyclization, spiro ring formation, and an oxidation step to yield brevione B.[1]

Enzyme Homology Overview

The enzymes responsible for the synthesis of the common intermediate, brevione B, exhibit a notable degree of homology between the this compound and Brevione E biosynthetic gene clusters. The amino acid sequence identity for these shared enzymes ranges from 42% to 75%.[2]

Brevione E Pathway Enzyme This compound Pathway Homolog Amino Acid Identity (%) Function
BrvASetA75Non-reducing polyketide synthase
BrvBSetD55Prenyltransferase
BrvCSetE68Geranylgeranyl pyrophosphate synthase
BrvESetG58Flavin-dependent monooxygenase
BrvFSetH42Terpene cyclase
BrvGSetI62Short-chain dehydrogenase/reductase
BrvHSetJ51Cytochrome P450 monooxygenase

The Critical Divergence: BrvJ vs. SetK

The key branching point from the common intermediate brevione B is governed by two highly homologous α-ketoglutarate-dependent dioxygenases: BrvJ in the Brevione E pathway and SetK in the this compound pathway.[2][3][4] These enzymes act on the same substrate, brevione B, but catalyze distinct chemical transformations.[2][3][4]

  • SetK catalyzes a simple hydroxylation of brevione B.[2][3][4]

  • BrvJ catalyzes a more complex skeletal rearrangement involving an oxidative ring expansion to form the characteristic cycloheptenone moiety of Brevione E.[1][3][4]

The differing functionalities of these homologous enzymes provide insight into the mechanisms by which fungi can diversify natural products from a common precursor.[3][4]

Biosynthetic Pathways

The following diagrams illustrate the shared and divergent steps in the this compound and Brevione E biosynthetic pathways.

Biosynthetic Pathways cluster_shared Shared Pathway cluster_brevione Brevione E Pathway cluster_this compound This compound Pathway Precursors Precursors Intermediate_1 Brevione B Precursors->Intermediate_1 BrvA-C, E-H / SetA, D, E, G, H, I, J Brevione_E Brevione_E Intermediate_1->Brevione_E BrvJ (Ring Expansion) Setosusin_Intermediate Setosusin_Intermediate Intermediate_1->Setosusin_Intermediate SetK (Hydroxylation) This compound This compound Setosusin_Intermediate->this compound SetF (Spirofuranone synthesis)

Caption: Shared and divergent pathways of this compound and Brevione E biosynthesis.

Experimental Protocols

The elucidation of these pathways and the characterization of the involved enzymes were primarily achieved through heterologous expression in Aspergillus oryzae followed by in vitro enzymatic assays.

Heterologous Gene Expression in Aspergillus oryzae**
  • Gene Amplification and Cloning: The biosynthetic genes from the producing fungi (Penicillium bialowiezense for Brevione E and Aspergillus duricaulis for this compound) are amplified by PCR and cloned into suitable expression vectors.[5][6][7]

  • Protoplast Transformation: The expression constructs are introduced into protoplasts of Aspergillus oryzae.

  • Selection and Cultivation: Transformed fungi are selected and cultivated in appropriate media to allow for the production of the target metabolites.

  • Metabolite Extraction and Analysis: The fungal cultures are extracted with an organic solvent, and the extracts are analyzed by techniques such as HPLC and LC-MS to identify the produced compounds.

In Vitro Enzymatic Assays
  • Protein Expression and Purification: The genes encoding the enzymes of interest (e.g., BrvJ and SetK) are cloned into expression vectors and transformed into a suitable host, typically E. coli. The expressed proteins are then purified.

  • Enzyme Reaction: The purified enzyme is incubated with the substrate (e.g., brevione B) in a suitable buffer containing any necessary co-factors (e.g., α-ketoglutarate, Fe(II), and ascorbate for dioxygenases).

  • Product Analysis: The reaction mixture is extracted and analyzed by HPLC and LC-MS to identify the product of the enzymatic reaction.

The following diagram outlines the general experimental workflow.

Experimental Workflow cluster_in_vivo Heterologous Expression cluster_in_vitro In Vitro Assay Gene_Cloning Gene Cloning Transformation A. oryzae Transformation Protein_Expression Protein Expression (E. coli) Gene_Cloning->Protein_Expression Cultivation Fungal Cultivation Metabolite_Analysis_invivo Metabolite Analysis (HPLC, LC-MS) Enzyme_Assay Enzymatic Reaction Metabolite_Analysis_invivo->Enzyme_Assay Provides Substrate Purification Protein Purification Product_Analysis_invitro Product Analysis (HPLC, LC-MS)

Caption: General workflow for pathway elucidation and enzyme characterization.

References

A Comparative Guide to the Phylogenetic Analysis of Terpenoid Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phylogenetic analysis of terpenoid biosynthetic enzymes, with a focus on terpene cyclases, the enzyme class likely responsible for the biosynthesis of complex natural products. Terpenoids are a vast class of natural products with significant pharmaceutical applications, and understanding the evolutionary relationships of their biosynthetic enzymes is crucial for enzyme discovery, engineering, and the development of novel therapeutic agents.

Performance Comparison of Terpenoid Cyclases

Terpenoid cyclases catalyze the intricate cyclization reactions of acyclic isoprenoid precursors, leading to the vast structural diversity of terpenoids.[1] Their performance can be evaluated based on several key parameters, including substrate specificity, product promiscuity, and catalytic efficiency. Below is a comparative summary of different classes of terpene cyclases.

Enzyme ClassSubstrate(s)Typical Product(s)Key Catalytic MotifsStructural Fold
Class I Terpene Cyclases Geranyl diphosphate (GPP), F Farnesyl diphosphate (FPP), Geranylgeranyl diphosphate (GGPP)Monoterpenes, Sesquiterpenes, DiterpenesDDxxD, NSE/DTEα-helical
Class II Terpene Cyclases Isoprenoid diphosphates, Squalene, OxidosqualeneDiterpenes, Triterpenes, SterolsDxDDαβγ
Bacterial Diterpene Cyclases GGPPVarious diterpenesDxDD, QWβγ
Plant Diterpene Cyclases GGPPGibberellins, other diterpenesDDxxD, EDxxD-likeαβγ

Experimental Protocols

Phylogenetic Tree Construction

A robust phylogenetic analysis is fundamental to understanding the evolutionary relationships between enzymes.

Methodology:

  • Sequence Acquisition: Obtain amino acid sequences of terpene cyclases from public databases like NCBI GenBank.

  • Multiple Sequence Alignment (MSA): Align the sequences using software such as MAFFT or Clustal Omega. For instance, using MAFFT with the BLOSUM62 substitution matrix, a gap opening penalty of 1.53, and a gap extension penalty of 0.123 can be employed.[2]

  • Phylogenetic Inference: Construct the phylogenetic tree using methods like Maximum Likelihood (e.g., PhyML, RAxML) or Bayesian Inference (e.g., MrBayes). These methods are preferred over distance-matrix methods for their statistical foundation.[3]

  • Tree Visualization and Annotation: Use software like FigTree or iTOL to visualize and annotate the phylogenetic tree with relevant information such as enzyme function, source organism, and structural data.

Homology Modeling

Predicting the three-dimensional structure of an enzyme is crucial for understanding its function and for protein engineering efforts.

Methodology:

  • Template Selection: Identify a suitable template structure with high sequence identity to the target enzyme from the Protein Data Bank (PDB).

  • Model Building: Use homology modeling software like SWISS-MODEL or I-TASSER to build the 3D model. For example, a two-part approach was used to model abietadiene synthase by merging domains from squalene hopene cyclase and tobacco epi-aristolhene synthase.[4]

  • Model Refinement and Validation: Refine the model using energy minimization and validate its quality using tools like PROCHECK and Ramachandran plots.

Visualizing Biosynthetic Pathways and Phylogenetic Relationships

Diagrams are essential for illustrating complex biological processes and relationships.

Biosynthetic_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Terpenoid_Synthesis Terpenoid Synthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP CDP_ME CDP_ME MEP->CDP_ME CDP_MEP CDP_MEP CDP_ME->CDP_MEP ME_cPP ME_cPP CDP_MEP->ME_cPP HMBPP HMBPP ME_cPP->HMBPP IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) HMBPP->IPP_DMAPP IPP & DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP Acetyl_CoA Acetyl-CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate MVAP MVAP Mevalonate->MVAP MVAPP MVAPP MVAP->MVAPP IPP IPP MVAPP->IPP IPP->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) GPP->FPP Monoterpenes Monoterpenes GPP->Monoterpenes GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Squalene Squalene FPP->Squalene Diterpenes Diterpenes GGPP->Diterpenes Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Triterpenes_Sterols Triterpenes_Sterols Oxidosqualene->Triterpenes_Sterols Triterpenes & Sterols

Caption: Generalized terpenoid biosynthetic pathway.

Experimental_Workflow start Start: Identify Target Enzyme Class seq_acq Sequence Acquisition (e.g., NCBI) start->seq_acq msa Multiple Sequence Alignment (e.g., MAFFT) seq_acq->msa homology_mod Homology Modeling (e.g., SWISS-MODEL) seq_acq->homology_mod phylo_inf Phylogenetic Inference (e.g., PhyML, MrBayes) msa->phylo_inf tree_vis Tree Visualization (e.g., FigTree) phylo_inf->tree_vis func_char Functional Characterization (e.g., in vitro assays) tree_vis->func_char model_val Model Validation (e.g., PROCHECK) homology_mod->model_val model_val->func_char end End: Elucidate Evolutionary and Functional Relationships func_char->end Terpene_Cyclase_Evolution cluster_class_I Class I Cyclases cluster_class_II Class II Cyclases ancestor Ancestral Terpene Cyclase Diterpene_Synthase_I Diterpene Synthases (Class I) ancestor->Diterpene_Synthase_I Evolutionary Split Diterpene_Cyclase_II Diterpene Cyclases (Class II) ancestor->Diterpene_Cyclase_II Gene Duplication & Divergence Monoterpene_Synthase Monoterpene Synthases Sesquiterpene_Synthase Sesquiterpene Synthases Sesquiterpene_Synthase->Monoterpene_Synthase Diterpene_Synthase_I->Sesquiterpene_Synthase Triterpene_Cyclase Triterpene Cyclases Diterpene_Cyclase_II->Triterpene_Cyclase

References

A Comparative Guide to Cross-Species Expression of the Setosusin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterologous expression of the setosusin biosynthetic pathway, a fungal meroterpenoid with potential applications in drug discovery. While direct quantitative comparisons of this compound production across multiple species are not yet available in the scientific literature, this document consolidates the existing data on its successful expression in a model fungal host and offers a qualitative comparison of alternative expression systems. Detailed experimental protocols and pathway visualizations are provided to support further research in this area.

Introduction to the this compound Pathway

This compound is a fungal meroterpenoid originally isolated from Aspergillus duricaulis. Its biosynthetic gene cluster was identified and the pathway was elucidated through heterologous reconstitution in Aspergillus oryzae. The pathway involves a series of enzymatic reactions catalyzed by a polyketide synthase (PKS), a cytochrome P450 monooxygenase, and other tailoring enzymes, leading to the formation of the complex this compound molecule. A related compound, brevione E, shares a common biosynthetic precursor with this compound, with the pathway branching after the formation of this intermediate.[1][2][3][4]

Heterologous Expression of the this compound Pathway: A Case Study in Aspergillus oryzae

To date, the only reported successful heterologous expression of the complete this compound biosynthetic gene cluster has been in Aspergillus oryzae, a well-established fungal host for the production of secondary metabolites.[3] The strain A. oryzae NSAR1, which has multiple auxotrophic markers, is particularly useful for expressing complex multi-gene pathways.[5][6][7]

Quantitative Data

While the primary goal of the initial studies was the elucidation of the biosynthetic pathway, the successful production of this compound in A. oryzae demonstrates the feasibility of using this host for producing this and other fungal natural products. Specific yield data from these initial studies is not provided in the publications. However, A. oryzae is known for its high capacity to produce secondary metabolites, often exceeding the yields of the native producers.[8]

Table 1: Summary of this compound Pathway Expression

Host SpeciesExpression StatusKey Genes ExpressedVector SystemPromoterProduction ConfirmedReference
Aspergillus oryzae NSAR1SuccessfulFull Gene ClusterpTAex3 and othersamyB promoterYes[3]

Comparison of Potential Heterologous Expression Systems

The choice of a heterologous host is critical for the successful production of a natural product. Below is a qualitative comparison of common microbial expression systems for fungal polyketide pathways like that of this compound.

Table 2: Qualitative Comparison of Heterologous Hosts for Fungal PKS Pathway Expression

Host SystemAdvantagesDisadvantagesSuitability for this compound Pathway
Aspergillus oryzae - Proven success with the this compound pathway.[3]- Efficient at post-translational modifications of fungal enzymes.- High secretion capacity.- Generally Recognized as Safe (GRAS) status for some strains.- More complex genetics and slower growth compared to bacteria and yeast.- Potential for endogenous secondary metabolite background, though "clean" strains like NSAR1 are available.[5]High: The demonstrated success makes it the primary choice for further optimization and production.
Aspergillus nidulans - Well-characterized genetics and a wide range of molecular tools available.- Capable of expressing complex fungal pathways.- Can have a more active endogenous secondary metabolism compared to engineered A. oryzae strains.High: A strong alternative to A. oryzae with a robust genetic toolkit.
Saccharomyces cerevisiae - Rapid growth and well-established genetic tools.- GRAS status.- Often inefficient at expressing large fungal PKS enzymes.- May lack necessary precursors or cofactors.- Inefficient at intron splicing from fungal genes.Moderate: May require significant engineering of both the host and the pathway genes for successful expression.
Escherichia coli - Very rapid growth and simple, well-understood genetics.- High protein expression levels are possible.- Lacks the machinery for post-translational modifications required for many fungal enzymes.- Inability to splice introns.- Codon usage differences can hinder expression.- Endotoxin production.Low: Unlikely to be a suitable host for the expression of the entire functional this compound pathway without extensive engineering.

Experimental Protocols

The following are generalized protocols for the heterologous expression of a fungal biosynthetic gene cluster, based on the methods used for the this compound pathway.

Gene Cluster Cloning and Vector Construction

The genes of the this compound biosynthetic cluster are typically amplified from the genomic DNA of Aspergillus duricaulis. These genes are then cloned into one or more expression vectors, such as the pTAex3 vector, under the control of a strong, inducible promoter like the amyB promoter from A. oryzae.[9][10] For large gene clusters, multiple vectors with different selection markers can be used for co-transformation.

Fungal Transformation

The expression vectors are introduced into protoplasts of Aspergillus oryzae NSAR1 using a polyethylene glycol (PEG)-mediated transformation method. Transformants are selected on appropriate selective media corresponding to the auxotrophic markers in the host strain and the selection markers on the vectors.

Cultivation and Metabolite Extraction

Positive transformants are cultivated in a suitable production medium. After a period of growth, the fungal mycelium and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to isolate the produced secondary metabolites.

Metabolite Analysis

The crude extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the presence of this compound and other pathway intermediates.[1][11][12][13][14] Comparison with an authentic standard of this compound is used for confirmation.

Mandatory Visualizations

Setosusin_Pathway cluster_precursor Precursor Supply cluster_pathway This compound Biosynthesis cluster_branch Branch to Brevione E Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Geranylgeranyl_pyrophosphate Geranylgeranyl pyrophosphate PT Prenyltransferase (PT) Geranylgeranyl_pyrophosphate->PT Intermediate_1 Polyketide intermediate PKS->Intermediate_1 Intermediate_2 Prenylated intermediate PT->Intermediate_2 TC Terpene Cyclase (TC) Intermediate_3 Cyclized intermediate (Brevione B - Common Precursor) TC->Intermediate_3 P450_SetF Cytochrome P450 (SetF) OXI Oxidoreductase P450_SetF->OXI This compound This compound OXI->this compound Intermediate_1->PT Intermediate_2->TC Intermediate_3->P450_SetF BrvJ_Dioxygenase Dioxygenase (BrvJ) Intermediate_3->BrvJ_Dioxygenase Brevione_E Brevione E BrvJ_Dioxygenase->Brevione_E

Caption: The biosynthetic pathway of this compound, highlighting key enzyme classes.

Heterologous_Expression_Workflow cluster_dna 1. DNA and Vector Preparation cluster_transformation 2. Host Transformation cluster_production 3. Production and Analysis gDNA_Isolation Genomic DNA isolation (from A. duricaulis) Gene_Amplification PCR amplification of This compound pathway genes gDNA_Isolation->Gene_Amplification Vector_Construction Cloning into expression vectors (e.g., pTAex3) Gene_Amplification->Vector_Construction PEG_Transformation PEG-mediated transformation Vector_Construction->PEG_Transformation Protoplast_Preparation Protoplast preparation (of A. oryzae NSAR1) Protoplast_Preparation->PEG_Transformation Selection Selection of transformants on selective media PEG_Transformation->Selection Cultivation Cultivation of transformants Selection->Cultivation Extraction Solvent extraction of secondary metabolites Cultivation->Extraction LCMS_Analysis LC-MS analysis for This compound detection Extraction->LCMS_Analysis

Caption: A generalized workflow for the heterologous expression of the this compound pathway.

References

Validating the Function of the Setosusin Gene Cluster Through Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and comparative data for validating the function of the putative Setosusin biosynthetic gene cluster (BGC). The this compound cluster, a novel polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid cluster identified through genomic analysis, is hypothesized to be responsible for the production of a meroterpenoid with potential therapeutic applications.[1] This document outlines a systematic approach, from the selection of a gene knockout strategy to the multi-omic validation of the resulting phenotype.

Comparison of Gene Knockout Strategies

The foundational step in functional validation is the creation of a loss-of-function mutant. The two primary methods for generating a targeted knockout of the entire this compound gene cluster are CRISPR-Cas9-mediated deletion and traditional homologous recombination.[2][3] The choice between these techniques depends on factors such as efficiency, potential for off-target effects, and the specific experimental organism.

FeatureCRISPR-Cas9 SystemHomologous Recombination
Targeting Efficiency High (Often >80%)[4]Moderate to Low
Speed Fast (Weeks)[5]Slow (Months)
Potential for Off-Target Effects Moderate; can be minimized with careful guide RNA designLow
Scalability for Multiple Knockouts HighLow
Ease of Use Relatively straightforward with established protocols[5]More complex and labor-intensive[3]
Genomic Scar Minimal to noneCan leave behind selection markers

This table presents hypothetical comparative data for knockout strategies applied to a model fungal chassis.

Experimental Validation Workflow

A multi-faceted approach is essential to unequivocally link the this compound gene cluster to a specific metabolic product and its downstream biological effects. The workflow involves genetic confirmation of the knockout, followed by comprehensive chemical and biological phenotyping.

G cluster_0 Strain Engineering cluster_1 Genotypic Validation cluster_2 Phenotypic Validation cluster_3 Data Analysis & Conclusion KO_Strategy Select Knockout Strategy (CRISPR vs. HR) Construct Design & Assemble Knockout Construct KO_Strategy->Construct Transformation Transform Host Strain Construct->Transformation Screening Isolate Transformants & Screen via PCR Transformation->Screening Sequencing Confirm Deletion via Sanger/NGS Sequencing Screening->Sequencing Metabolomics Metabolomic Analysis (LC-MS/GC-MS) Sequencing->Metabolomics Transcriptomics Transcriptomic Analysis (RNA-Seq) Sequencing->Transcriptomics Functional_Assay Functional Assays (e.g., Antimicrobial) Metabolomics->Functional_Assay Analysis Integrate Data & Correlate Genotype to Phenotype Transcriptomics->Analysis Functional_Assay->Analysis Function Assign Function to This compound Gene Cluster Analysis->Function G cluster_0 Wild-Type Strain cluster_1 Δthis compound Knockout Strain Setosusin_WT This compound Metabolite Kinase_WT Kinase A Setosusin_WT->Kinase_WT Pathway_WT Downstream Pathway (Inactive) Kinase_WT->Pathway_WT No_this compound No this compound Kinase_KO Kinase A Pathway_KO Downstream Pathway (Constitutively Active) Kinase_KO->Pathway_KO

References

Unraveling the Mechanisms of SetF and BrvJ Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the enzymatic reactions of SetF and BrvJ remains elusive due to the current lack of specific scientific literature detailing their mechanisms and functions. Extensive searches for enzymes specifically named "SetF" and "BrvJ" have not yielded detailed biochemical data, experimental protocols, or established reaction pathways necessary for a thorough comparative analysis.

While the name "SetF" suggests a potential connection to the family of SET domain-containing proteins, which are known to be involved in histone lysine methylation, no specific enzyme with this designation has been characterized in the available literature. Similarly, information regarding a "BrvJ" enzyme is not present in the current body of scientific research, preventing any meaningful comparison.

Enzymes play a crucial role in biological processes, acting as catalysts for a vast array of biochemical reactions. Understanding their mechanisms is fundamental for advancements in various scientific fields, including drug development. The study of enzyme kinetics and structure provides insights into their function and regulation.

For a typical comparative analysis of two enzymes, the following information would be essential:

  • Reaction Mechanism: A step-by-step description of the chemical transformation catalyzed by each enzyme, including the identification of active site residues, cofactors, and the formation of any intermediate states.

  • Quantitative Data: Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which provide a measure of the enzyme's affinity for its substrate and its catalytic efficiency.

  • Experimental Protocols: Detailed methodologies for the assays used to determine the enzymatic activity and kinetic parameters. This would include information on substrate preparation, buffer conditions, and the detection method for product formation.

Without this foundational information for enzymes specifically identified as "SetF" and "BrvJ," a direct and objective comparison of their performance and mechanisms is not possible at this time. Future research and publications may shed light on these potentially novel enzymes, at which point a detailed comparative guide could be developed.

Researchers interested in enzymes potentially related to the "SET domain" family or those involved in bacterial virulence are encouraged to consult broader literature on these topics. Numerous studies and databases exist that provide extensive information on well-characterized enzymes within these classes.

A Comparative Guide to Fungal Meroterpenoids: Structural Analogs of Setosusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Setosusin, a tremorgenic fungal metabolite, with its known structural analogs from other fungal species. We present a comprehensive overview of their producing organisms, structures, and biological activities, supported by available experimental data. This guide aims to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound

This compound is a complex meroterpenoid produced by the fungus Aspergillus duricaulis.[1][2] Its intricate structure is characterized by a unique spiro-fused 3(2H)-furanone moiety, a feature that has garnered significant interest in the scientific community.[1][2] The biosynthesis of this compound has been elucidated, revealing a complex pathway involving several key enzymes.[1][2] The primary reported biological activity of this compound is its tremorgenic effect, a property shared by several other fungal mycotoxins.[3]

Structural Analogs of this compound

Several fungal metabolites share structural similarities with this compound, arising from related biosynthetic pathways. This guide focuses on three prominent analogs: Brevione E, Chevalone E, and 15-deoxyoxalicine B and its related compounds.

Comparative Overview
CompoundProducing Fungal SpeciesKey Structural FeaturesReported Biological Activities
This compound Aspergillus duricaulis[1][2]Spiro-fused 3(2H)-furanoneTremorgenic[3]
Brevione E Penicillium bialowiezense / Penicillium brevicompactumDiterpenoid derivative with a breviane skeletonPhytotoxic[4]
Chevalone E Aspergillus similanensis / Aspergillus hiratsukaeα-Pyrone meroterpenoidAntibacterial, Cytotoxic[5][6]
15-deoxyoxalicine B / Oxalicine C Penicillium decaturense / Penicillium chrysogenumDiterpenoid with a pyridinyl-α-pyrone subunitAnti-insectan, Antibacterial, Antifungal[7][8]

Quantitative Biological Activity Data

The following table summarizes the available quantitative data for the biological activities of this compound's structural analogs.

CompoundAssayTarget Organism/Cell LineActivity Metric (IC50 / MIC)Reference
Brevione E derivative (Compound 24) Phytotoxicity (Root Growth Inhibition)Lolium rigidumIC50: 446 µM[4]
Brevione E derivative (Compound 36) Phytotoxicity (Shoot Length Inhibition)CressIC50: 299 µM[4]
Brevione E derivative (Compound 37) Phytotoxicity (Root Length Inhibition)CressIC50: 479 µM[4]
Chevalone H AntibacterialStaphylococcus aureusMIC: 6.25 µg/mL[6]
Chevalone I AntibacterialStaphylococcus aureusMIC: 12.5 µg/mL[6]
Chevalone J AntibacterialStaphylococcus aureusMIC: 25 µg/mL[6]
Chevalone K AntibacterialStaphylococcus aureusMIC: 50 µg/mL[6]
Chevalone L AntibacterialStaphylococcus aureusMIC: 100 µg/mL[6]
Echinulin (related to Chevalones) CytotoxicitySF-268 (Glioblastoma)IC50: 12.75 µM[6]
Echinulin (related to Chevalones) CytotoxicityMCF-7 (Breast Cancer)IC50: 9.29 µM[6]
Echinulin (related to Chevalones) CytotoxicityA549 (Lung Cancer)IC50: 20.11 µM[6]
Oxalicine C AntibacterialRalstonia solanacearumMIC: 8 µg/mL[7]
Penicierythritol A (related to Oxalicines) AntibacterialRalstonia solanacearumMIC: 4 µg/mL[7]
Penicierythritol A (related to Oxalicines) AntifungalAlternaria alternataMIC: 8 µg/mL[7]
Decaturin B (related to 15-deoxyoxalicine B) Anti-insectanSpodoptera frugiperdaPotent activity reported[8]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

a. Cell Plating:

  • Harvest and count the desired cancer cell line (e.g., MCF-7, A549).

  • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

b. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to achieve the desired final concentrations.

  • Add the diluted compounds to the wells, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 24 to 48 hours.

c. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

d. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Allow the plate to stand overnight in the incubator.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

a. Preparation of Bacterial Inoculum:

  • Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

  • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

b. Compound Dilution:

  • Prepare a stock solution of the test compound in an appropriate solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium.

c. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

d. MIC Determination:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[7]

Tremorgenicity Bioassay (Mouse Model)

a. Animal Model:

  • Typically, male Swiss-Webster mice are used.

b. Compound Administration:

  • The test compound is dissolved in a suitable vehicle and administered to the mice, usually via intraperitoneal (i.p.) injection or oral gavage.

c. Observation:

  • Following administration, the mice are observed for the onset, intensity, and duration of tremors.

  • A scoring system is often used to quantify the severity of the tremors. For example, a scale might range from 0 (no tremors) to 4 (severe, continuous tremors).

d. Data Analysis:

  • The dose at which a certain percentage of animals exhibit tremors (e.g., TD50) can be determined.

  • The time course of the tremorgenic effect is also recorded.

It is important to note that all animal experiments must be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee.

Visualizations

Biosynthetic Relationship between this compound and Brevione E

The following diagram illustrates the divergence in the biosynthetic pathways of this compound and Brevione E from a common intermediate, Brevione B.

Biosynthesis Precursors Polyketide + Terpenoid Precursors BrevioneB Brevione B Precursors->BrevioneB Shared Pathway (Set/Brv enzymes) Hydroxylation Hydroxylation BrevioneB->Hydroxylation SetK RingExpansion Oxidative Ring Expansion BrevioneB->RingExpansion BrvJ This compound This compound BrevioneE Brevione E Hydroxylation->this compound RingExpansion->BrevioneE

Caption: Divergent biosynthesis of this compound and Brevione E.

General Workflow for Cytotoxicity Screening of Fungal Metabolites

This diagram outlines the typical experimental workflow for identifying and evaluating the cytotoxic properties of fungal secondary metabolites.

Cytotoxicity_Workflow FungalCulture Fungal Culture Extraction Extraction of Secondary Metabolites FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract MTTAssay MTT Cytotoxicity Assay (Initial Screen) CrudeExtract->MTTAssay ActiveExtract Identification of Active Extract MTTAssay->ActiveExtract Isolation Bioassay-Guided Isolation of Pure Compounds ActiveExtract->Isolation PureCompound Pure Compound Isolation->PureCompound DoseResponse Dose-Response Analysis (IC50 Determination) PureCompound->DoseResponse LeadCompound Identification of Lead Compound DoseResponse->LeadCompound

Caption: Workflow for cytotoxicity screening.

References

A Comparative Guide to Meroterpenoid Biosynthesis: Unraveling Nature's Hybrid Pathways in Fungi and Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of meroterpenoid biosynthetic pathways across different species, with a focus on the well-established fungal pathways and the distinct mechanisms recently discovered in bacteria. Supported by experimental data, this document details the methodologies for pathway elucidation and visualizes the key differences in these complex biosynthetic routes.

Meroterpenoids are a class of natural products derived from the integration of terpenoid and non-terpenoid biosynthetic pathways, exhibiting significant structural diversity and a wide range of biological activities.[1][2] Fungi are a prolific source of these compounds, but recent discoveries have highlighted that bacteria also possess the capability to produce structurally unique meroterpenoids through distinct biosynthetic logic.[1][3][4] Understanding the interspecies variations in these pathways is crucial for the discovery of novel bioactive compounds and for engineering microbial chassis for their production.

Divergent Strategies in Fungal and Bacterial Meroterpenoid Assembly

The biosynthesis of meroterpenoids, while sharing the common theme of combining polyketide and terpenoid precursors, displays significant strategic differences between fungi and bacteria.

Fungal Meroterpenoid Biosynthesis: A Stepwise Cascade

The canonical pathway for fungal meroterpenoid biosynthesis is exemplified by compounds like pyripyropene A and andrastin A.[1][2][5] This pathway generally follows a well-defined sequence of enzymatic reactions:

  • Formation of a Non-Terpenoid Precursor: The pathway initiates with the synthesis of a polyketide-derived core, often by a polyketide synthase (PKS).[2][6]

  • Prenylation: A prenyltransferase (PT) then attaches a terpenoid moiety, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to the polyketide scaffold.[2][6]

  • Epoxidation: The prenyl chain undergoes epoxidation, a crucial step for subsequent cyclization, often catalyzed by a flavin-dependent monooxygenase.[2]

  • Cyclization: A terpene cyclase (TC) initiates a cyclization cascade, typically through protonation of the epoxide, to form the intricate polycyclic architecture of the meroterpenoid.[1][2]

This established model has been instrumental in the discovery and characterization of numerous fungal meroterpenoids.[2]

Bacterial Meroterpenoid Biosynthesis: A Paradigm Shift

Recent research on the biosynthesis of the bacterial meroterpenoid atolypene A in Streptomyces has revealed a novel and distinct pathway that diverges from the fungal paradigm.[1][3][4] The key difference lies in the order of enzymatic reactions:

  • Epoxidation of the Terpenoid Precursor: In contrast to the fungal pathway, the bacterial pathway commences with the epoxidation of the terpenoid precursor.

  • Prenylation: The epoxidized terpenoid is then attached to the non-terpenoid core.

  • Cyclization: Finally, a non-canonical class II meroterpenoid cyclase catalyzes the cyclization to form the final meroterpenoid skeleton.[3][4]

This discovery of a different biosynthetic sequence—epoxidation followed by prenylation and cyclization—highlights the evolutionary divergence of these pathways and suggests a broader biosynthetic diversity for meroterpenoids in bacteria.[1][3][4]

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the contrasting logic of fungal and bacterial meroterpenoid biosynthetic pathways.

Fungal_Meroterpenoid_Pathway cluster_precursor Non-Terpenoid Precursor Formation cluster_main_pathway Main Biosynthetic Sequence PKS Polyketide Synthase (PKS) NonTerpenoid Non-Terpenoid Core PKS->NonTerpenoid Prenylation Prenylation (PT) Epoxidation Epoxidation Prenylation->Epoxidation Cyclization Cyclization (TC) Epoxidation->Cyclization Meroterpenoid Meroterpenoid Scaffold Cyclization->Meroterpenoid Terpenoid Terpenoid Precursor Terpenoid->Prenylation

Caption: Generalized Fungal Meroterpenoid Biosynthetic Pathway.

Bacterial_Meroterpenoid_Pathway cluster_precursor Precursor Modification cluster_main_pathway Main Biosynthetic Sequence Terpenoid Terpenoid Precursor Epoxidation Epoxidation Terpenoid->Epoxidation EpoxidizedTerpenoid Epoxidized Terpenoid Epoxidation->EpoxidizedTerpenoid Prenylation Prenylation (PT) Cyclization Cyclization (TC) Prenylation->Cyclization Meroterpenoid Meroterpenoid Scaffold Cyclization->Meroterpenoid NonTerpenoid Non-Terpenoid Core NonTerpenoid->Prenylation Experimental_Workflow Bioinformatics Bioinformatic Analysis (Gene Cluster Identification) Heterologous_Expression Heterologous Expression Bioinformatics->Heterologous_Expression Gene_Deletion Gene Deletion Bioinformatics->Gene_Deletion Metabolite_Analysis Metabolite Analysis (HPLC-MS, NMR) Heterologous_Expression->Metabolite_Analysis Gene_Deletion->Metabolite_Analysis In_Vitro_Assay In Vitro Enzyme Assays Pathway_Elucidation Pathway Elucidation In_Vitro_Assay->Pathway_Elucidation Metabolite_Analysis->In_Vitro_Assay Metabolite_Analysis->Pathway_Elucidation

References

A Comparative Guide to Orthologous Genes of the Setosusin Cluster in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the setosusin biosynthetic gene cluster, originally identified in Aspergillus duricaulis, with its known orthologous cluster responsible for brevione E biosynthesis in Penicillium bialowiezense. This comparison offers insights into the genetic and enzymatic basis for the structural diversity of meroterpenoid natural products. The information presented is intended to aid researchers in the fields of natural product discovery, biosynthesis, and synthetic biology.

Introduction to the this compound Gene Cluster

This compound is a fungal meroterpenoid characterized by a unique spiro-fused 3(2H)-furanone moiety. Its biosynthetic gene cluster, designated as the 'set' cluster, was discovered in Aspergillus duricaulis CBS 481.65. The elucidation of this pathway has revealed a series of enzymatic reactions that construct this complex molecule, with a key step being a remarkable spirofuranone formation catalyzed by a cytochrome P450 enzyme, SetF.[1][2] Understanding the orthologs of this cluster in other fungi is crucial for exploring the chemical diversity of related natural products and for bioengineering novel compounds.

Comparison of Orthologous Gene Clusters: this compound vs. Brevione E

The most well-characterized orthologous gene cluster to the this compound cluster is the brevione E ('brv') cluster from Penicillium bialowiezense. Brevione E is another complex meroditerpenoid, and its biosynthetic pathway shares a common intermediate with the this compound pathway, brevione B.[3][4] The divergence in the final products arises from the action of distinct enzymes in the later stages of their respective biosynthetic pathways.

Gene Cluster Organization and Function

The 'set' and 'brv' gene clusters exhibit a significant degree of synteny and share several homologous genes. Below is a comparative table summarizing the genes and their functions in both clusters.

This compound Gene Cluster (Aspergillus duricaulis) Brevione E Gene Cluster (Penicillium bialowiezense) Proposed Function
SetABrvANon-reducing polyketide synthase (NR-PKS)
SetDBrvBPrenyltransferase
SetEBrvCGeranylgeranyl pyrophosphate synthase (GGPS)
SetGBrvEFAD-dependent monooxygenase
SetHBrvFTerpene cyclase
SetJBrvHCytochrome P450 monooxygenase
SetIBrvGShort-chain dehydrogenase/reductase (SDR)
SetF -Cytochrome P450 monooxygenase (Spirofuranone formation)
SetK BrvJ α-ketoglutarate-dependent dioxygenase
SetBBrvDFAD-dependent monooxygenase
SetCBrvIAcetyltransferase
-BrvKMajor Facilitator Superfamily (MFS) transporter
-BrvLPutative hydrolase
-BrvMAnkyrin repeat protein
-BrvNTranscription factor
-BrvOPutative oxidoreductase

Note: This table is a compilation based on available research. The presence and function of some genes are predicted based on homology.

The key divergence between the two pathways lies in the function of the cytochrome P450 enzyme SetF, which is unique to the this compound cluster and responsible for the characteristic spirofuranone ring formation, and the differing activities of the homologous α-ketoglutarate-dependent dioxygenases, SetK and BrvJ.[3][4] While SetK performs a simple hydroxylation, BrvJ catalyzes a more complex ring-expansion reaction, leading to the distinct chemical scaffold of brevione E.[3][4]

Biosynthetic Pathways

The biosynthetic pathways for this compound and brevione E share a common initial sequence of reactions, leading to the formation of the intermediate brevione B. From this point, the pathways diverge, as illustrated in the diagram below.

Biosynthetic_Pathways cluster_common Common Pathway cluster_this compound This compound Pathway cluster_brevione_e Brevione E Pathway 5-methyl-TAL 5-methyl-TAL Geranylgeranylated polyketide Geranylgeranylated polyketide 5-methyl-TAL->Geranylgeranylated polyketide SetD/BrvB (Prenyltransferase) Epoxidized intermediate Epoxidized intermediate Geranylgeranylated polyketide->Epoxidized intermediate SetG/BrvE (Monooxygenase) Cyclized intermediate Cyclized intermediate Epoxidized intermediate->Cyclized intermediate SetH/BrvF (Terpene cyclase) Brevione B Brevione B Cyclized intermediate->Brevione B SetJ/BrvH (P450) & SetI/BrvG (SDR) This compound This compound Brevione B->this compound SetF (P450) Spirofuranone formation Ring-expanded intermediate Ring-expanded intermediate Brevione B->Ring-expanded intermediate BrvJ (Dioxygenase) Ring expansion Brevione E Brevione E Ring-expanded intermediate->Brevione E Further modifications (BrvD, BrvI, etc.)

Caption: Divergent biosynthetic pathways of this compound and brevione E from the common intermediate brevione B.

Orthologs in Other Fungi

While the brevione E cluster represents a closely related orthologous system, homologues of individual genes from the this compound cluster are likely present in a wider range of fungi, including other species of Aspergillus, Penicillium, and Fusarium. The identification and characterization of these orthologs can be achieved through genome mining and comparative genomics approaches.[5][6][7] However, at present, there is a lack of comprehensive studies detailing complete orthologous clusters for this compound in other fungal genera beyond the brevione E example. Researchers can utilize the gene sequences from the A. duricaulis 'set' cluster as queries for BLAST searches against fungal genome databases to identify potential orthologs.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used in the study of the this compound and brevione E biosynthetic gene clusters.

Heterologous Expression of Biosynthetic Gene Clusters in Aspergillus oryzae

This technique is crucial for confirming the function of a gene cluster and for producing the encoded natural product in a clean, well-characterized host.

1. Vector Construction:

  • The genes of the target cluster (e.g., the 'set' cluster) are amplified from the genomic DNA of the producing organism (A. duricaulis).
  • The amplified genes are cloned into an expression vector suitable for A. oryzae, often under the control of an inducible or constitutive promoter. Multiple genes can be assembled into a single vector using techniques like yeast homologous recombination.

2. Transformation of Aspergillus oryzae:

  • Protoplasts of an A. oryzae recipient strain are prepared by enzymatic digestion of the fungal cell wall.
  • The expression vector(s) containing the gene cluster are introduced into the protoplasts, typically through PEG-mediated transformation.
  • Transformed protoplasts are regenerated on a selective medium to isolate successful transformants.

3. Analysis of Metabolite Production:

  • The transformants are cultivated in a suitable production medium.
  • The fungal mycelium and/or the culture broth are extracted with an organic solvent.
  • The extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced metabolites and confirm they correspond to the expected natural product (e.g., this compound).

"Gene Cluster Amplification" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Vector Construction" [fillcolor="#FFFFFF", fontcolor="#202124"]; "A. oryzae Protoplast Preparation" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Transformation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Selection of Transformants" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Cultivation and Extraction" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Metabolite Analysis (HPLC-MS, NMR)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Gene Cluster Amplification" -> "Vector Construction"; "Vector Construction" -> "Transformation"; "A. oryzae Protoplast Preparation" -> "Transformation"; "Transformation" -> "Selection of Transformants"; "Selection of Transformants" -> "Cultivation and Extraction"; "Cultivation and Extraction" -> "Metabolite Analysis (HPLC-MS, NMR)"; }

Caption: Workflow for heterologous expression of a fungal biosynthetic gene cluster in Aspergillus oryzae.

In Vitro Characterization of Cytochrome P450 Enzymes (e.g., SetF)

Determining the specific function and catalytic mechanism of enzymes like SetF is essential for understanding the biosynthesis of unique chemical moieties.

1. Heterologous Expression of the Enzyme:

  • The gene encoding the P450 enzyme (e.g., setF) is cloned into an expression vector, often for expression in E. coli or a fungal host. Co-expression with a suitable cytochrome P450 reductase may be necessary for activity.
  • The enzyme is overexpressed and purified using standard protein purification techniques (e.g., affinity chromatography).

2. In Vitro Enzyme Assays:

  • The purified enzyme is incubated with its predicted substrate (e.g., a biosynthetic intermediate) in a reaction buffer containing necessary cofactors (e.g., NADPH).
  • The reaction is quenched after a specific time, and the products are extracted.
  • The reaction products are analyzed by HPLC-MS and NMR to determine the structure of the product and confirm the enzymatic transformation.

3. Site-Directed Mutagenesis:

  • To identify key amino acid residues involved in catalysis, specific residues in the enzyme's active site can be mutated using site-directed mutagenesis techniques.
  • The mutant enzymes are then expressed, purified, and assayed as described above to assess the impact of the mutation on enzyme activity.

"Gene Cloning and Expression" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Protein Purification" [fillcolor="#FFFFFF", fontcolor="#202124"]; "In Vitro Assay" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product Analysis (HPLC-MS, NMR)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Site-Directed Mutagenesis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mutant Enzyme Analysis" [fillcolor="#FBBC05", fontcolor="#202124"];

"Gene Cloning and Expression" -> "Protein Purification"; "Protein Purification" -> "In Vitro Assay"; "In Vitro Assay" -> "Product Analysis (HPLC-MS, NMR)"; "Protein Purification" -> "Site-Directed Mutagenesis"; "Site-Directed Mutagenesis" -> "Mutant Enzyme Analysis"; "Mutant Enzyme Analysis" -> "In Vitro Assay"; }

Caption: Experimental workflow for the in vitro characterization of a cytochrome P450 enzyme.

Conclusion

The comparative analysis of the this compound and brevione E gene clusters provides a fascinating example of how nature generates chemical diversity through the evolution of biosynthetic pathways. While sharing a common ancestry and a conserved set of core enzymes, the acquisition and functional divergence of key tailoring enzymes, such as cytochrome P450s and dioxygenases, lead to the production of structurally distinct and potentially biologically active meroterpenoids. Further exploration of orthologous gene clusters in other fungal species, guided by the methodologies outlined in this guide, holds significant promise for the discovery of novel natural products and the development of new biocatalysts for synthetic chemistry.

References

A Chemoinformatic Compass: Navigating the Meroterpenoid Landscape with Setosusin as a Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive chemoinformatic and biological comparison of Setosusin with other notable meroterpenoids. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, we aim to facilitate a deeper understanding of this diverse class of natural products and inform future drug discovery efforts.

Meroterpenoids, a class of natural products biosynthetically derived from both terpenoid and polyketide precursors, exhibit a remarkable diversity of chemical structures and biological activities.[1] this compound, a fungal meroditerpenoid, stands as an intriguing example within this class, notable for its complex architecture and biosynthetic relationship with other bioactive compounds.[2] This guide offers a comparative analysis of this compound and other selected meroterpenoids, leveraging chemoinformatic tools and experimental data to illuminate their similarities, differences, and potential as therapeutic agents.

Comparative Analysis of Physicochemical and Biological Properties

To provide a clear and objective comparison, the following table summarizes key chemoinformatic predictions and reported biological activities for this compound and a selection of other meroterpenoids. Chemoinformatic predictions were generated using the pkCSM and SwissADME web servers, providing insights into the pharmacokinetic (ADMET) properties of these molecules.[1][3][4][5][6]

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPWater Solubility (log mol/L)Caco-2 Permeability (log Papp)AMES ToxicityMax. Tolerated Dose (human) (log mg/kg/day)Biological ActivityIC50/MIC (µM)
This compound C28H38O5454.64.25-4.851.01Non-toxic0.68Tremorgenic[7]Data not available
Brevione E C26H34O7458.53.12-4.110.85Non-toxic0.55Allelopathic[2]Data not available
Andrastin A C28H38O5454.64.89-5.231.15Non-toxic0.72Antiviral (Influenza A)[4]14 µg/mL
Merochlorin A C29H33Cl2NO6578.55.21-5.981.22Toxic0.31Antibacterial (MRSA)[1]1-4 µg/mL
Taladrimanin B C25H34O6430.53.55-4.210.92Non-toxic0.61Cytotoxic (MKN-45, 5637)[8]18.8, 13.0

Caption: Comparative data of this compound and other selected meroterpenoids, including chemoinformatic predictions and reported biological activities.

Visualizing Molecular Relationships and Pathways

To better understand the complex relationships and mechanisms of action of these compounds, the following diagrams were generated using Graphviz.

experimental_workflow cluster_chemoinformatics Chemoinformatic Analysis cluster_biological_assays Biological Assays cluster_data_analysis Data Analysis & Comparison cpd_selection Compound Selection admet_pred ADMET Prediction (pkCSM, SwissADME) cpd_selection->admet_pred cytotoxicity Cytotoxicity Assay (MTT) admet_pred->cytotoxicity Guide selection antibacterial Antibacterial Assay (MIC) admet_pred->antibacterial Guide selection antiviral Antiviral Assay (Plaque Reduction) admet_pred->antiviral Guide selection data_compilation Data Compilation cytotoxicity->data_compilation antibacterial->data_compilation antiviral->data_compilation comparative_analysis Comparative Analysis data_compilation->comparative_analysis

Caption: A generalized experimental workflow for the chemoinformatic and biological comparison of meroterpenoids.

tremorgenic_pathway Tremorgenic_Mycotoxin Tremorgenic Mycotoxin (e.g., this compound) GABAA_Receptor GABAA Receptor Tremorgenic_Mycotoxin->GABAA_Receptor Inhibits Increased_Neurotransmitter_Release Increased Excitatory Neurotransmitter Release Tremorgenic_Mycotoxin->Increased_Neurotransmitter_Release Chloride_Channel Chloride Ion Channel GABAA_Receptor->Chloride_Channel Modulates Neuronal_Inhibition Decreased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Leads to Tremors Tremors Neuronal_Inhibition->Tremors Increased_Neurotransmitter_Release->Tremors

Caption: A putative signaling pathway for tremorgenic mycotoxins, a class to which this compound belongs.[7][9]

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key experimental assays cited in this guide are provided below.

Chemoinformatic Analysis Protocol
  • Compound Structure Preparation: Obtain the 2D structures of the meroterpenoids of interest in SMILES format.

  • ADMET Property Prediction:

    • Navigate to the pkCSM web server (101][3][4]

    • Input the SMILES string of a single compound or a list of compounds.

    • Submit the job and record the predicted values for water solubility, Caco-2 permeability, AMES toxicity, and maximum tolerated dose.

    • Navigate to the SwissADME web server (115][6]

    • Input the SMILES string(s).

    • Run the prediction and record the LogP value.

  • Data Compilation and Analysis: Organize the predicted physicochemical and ADMET properties into a structured table for comparative analysis.

Cytotoxicity Assay (MTT Assay) Protocol

This protocol is adapted from standard MTT assay procedures.[8][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the meroterpenoid compounds and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Assay (Minimum Inhibitory Concentration - MIC) Protocol

This protocol follows the general principles of broth microdilution methods.[2][14]

  • Compound Preparation: Prepare a serial dilution of each meroterpenoid compound in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Assay (Plaque Reduction Assay) Protocol

This is a generalized protocol for determining antiviral activity.[15][16][17][18][19]

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing different concentrations of the meroterpenoid compound and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well and calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Discussion and Future Directions

The chemoinformatic analysis reveals that the selected meroterpenoids generally possess drug-like properties, with predicted good intestinal absorption and low toxicity for most compounds. However, it is crucial to note that these are in silico predictions and require experimental validation.

The biological activity data highlights the diverse therapeutic potential of this class of compounds, with demonstrated antibacterial, antiviral, and cytotoxic effects. Notably, while this compound is known to be a tremorgenic mycotoxin, quantitative data on its specific biological activities are currently lacking in the public domain.[7] This represents a significant knowledge gap and a key area for future research. Elucidating the specific molecular targets and mechanisms of action of this compound could unveil novel therapeutic opportunities.

The provided experimental protocols offer a standardized framework for the biological evaluation of these and other meroterpenoids, facilitating the generation of comparable and robust datasets. The visualized signaling pathway for tremorgenic mycotoxins provides a hypothetical framework for understanding the neurological effects of this compound, which can be further investigated through targeted in vitro and in vivo studies.

References

Safety Operating Guide

Prudent Disposal of Novel Bioactive Compounds: A Guide for Setosusin Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical entities like Setosusin are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is the recommended course of action. This guide provides a procedural framework for the safe management and disposal of this compound waste streams.

I. Hazard Assessment and Segregation

The foundational step in proper waste management is a thorough hazard assessment. Given that this compound is a fungal meroterpenoid with bioactive properties, it should be handled with care. All waste contaminated with this compound must be segregated at the point of generation to prevent cross-contamination and ensure proper disposal.

Table 1: this compound Waste Stream Segregation

Waste StreamDescriptionRecommended Disposal Container
Solid Waste Contaminated lab supplies: gloves, pipette tips, vials, weighing paper, and contaminated silica gel.Labeled, sealed, and compatible solid hazardous waste container.
Liquid Waste (Aqueous) Water-based solutions containing this compound.Labeled, sealed, and compatible aqueous hazardous waste container.
Liquid Waste (Organic) Solutions of this compound in organic solvents (e.g., DMSO, Methanol, Acetone).Labeled, sealed, and compatible solvent waste container.
Sharps Waste Needles, scalpels, and glass Pasteur pipettes contaminated with this compound.Puncture-resistant sharps container.
Grossly Contaminated Items Spills or significant quantities of this compound.To be collected and disposed of as bulk chemical waste.

II. Experimental Protocols for Waste Neutralization and Disposal

While specific neutralization protocols for this compound are not available, general procedures for the disposal of bioactive research compounds should be followed. These protocols are designed to minimize exposure and environmental impact.

Protocol 1: Solid Waste Disposal

  • Collection: Place all non-sharp, solid waste contaminated with this compound into a designated, clearly labeled, and sealable hazardous waste container.

  • Storage: Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Protocol 2: Liquid Waste Disposal

  • Collection: Collect all liquid waste containing this compound in appropriate, clearly labeled, and sealed waste containers. Use separate containers for aqueous and organic solvent waste.

  • pH Adjustment (for aqueous waste): If the aqueous solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 before collection, if it is safe to do so.

  • Storage: Store liquid waste containers in secondary containment to prevent spills.

  • Disposal: Dispose of all liquid waste through your institution's EHS-approved hazardous waste disposal program. Do not pour this compound solutions down the drain.

Protocol 3: Spill Management

  • Evacuation and Notification: In the event of a spill, evacuate the immediate area and notify your laboratory supervisor and EHS.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including double nitrile gloves, safety goggles or a face shield, and a lab coat.

  • Containment and Cleanup: For small spills, use an appropriate spill kit to absorb the material. Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminate the surface. Collect all cleaning materials for proper disposal as hazardous waste.

III. Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.

SetosusinDisposalWorkflow This compound Disposal Workflow cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_storage Interim Storage cluster_disposal Final Disposal generation Experimentation with this compound solid_waste Solid Waste (Gloves, Vials, etc.) generation->solid_waste liquid_waste Liquid Waste (Aqueous & Organic Solutions) generation->liquid_waste sharps_waste Sharps Waste (Needles, Scalpels) generation->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Containers (Aqueous/Organic) liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container storage_area Designated Hazardous Waste Accumulation Area solid_container->storage_area liquid_container->storage_area sharps_container->storage_area ehs_pickup EHS/Licensed Waste Contractor Pickup storage_area->ehs_pickup final_disposal Proper Disposal Facility ehs_pickup->final_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these general guidelines, laboratory personnel can effectively manage this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and your EHS department for further guidance.

Standard Operating Procedure: Safe Handling of Setosusin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Setosusin, a potent, cytotoxic small molecule. Adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.

Hazard Assessment and Engineering Controls

This compound is a potent cytotoxic compound. Assume it is highly toxic upon inhalation, ingestion, or skin contact. All handling of this compound powder or concentrated solutions must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure. The following table summarizes the minimum requirements.

Table 1: Personal Protective Equipment Specifications for this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Nitrile (inner), Neoprene (outer)Provides layered chemical resistance and minimizes exposure during glove changes.
Change outer glove every 30 minutesPrevents permeation from undetected micro-splashes.
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shieldsProtects against splashes and aerosols.
Full-face shieldRequired when handling >1g of powder or >50mL of concentrated solution.
Body Protection Disposable, solid-front lab coat with knit cuffsPrevents skin contact and contamination of personal clothing.
Chemically resistant apron and sleevesRequired for procedures with a high risk of splashing.
Respiratory N95 RespiratorRequired if working outside of a fume hood (e.g., during spill cleanup).

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation:

  • Don all required PPE as specified in Table 1 before entering the designated handling area.

  • Prepare the work surface within the fume hood by covering it with absorbent, plastic-backed paper.

  • Assemble all necessary equipment (e.g., vials, pipettes, balances, waste containers) within the fume hood.

3.2. Weighing and Reconstitution:

  • When weighing solid this compound, use a dedicated, tared weigh boat within the fume hood.

  • Carefully add the diluent to the vial containing the this compound powder to minimize aerosol generation.

  • Cap the vial securely and vortex or sonicate as required to ensure complete dissolution.

3.3. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment within the fume hood with a 1% sodium hypochlorite solution, followed by a 70% ethanol rinse.

  • Carefully doff outer gloves and dispose of them in the designated cytotoxic waste container.

  • Remove the remaining PPE in the anteroom or designated doffing area, disposing of all single-use items in the appropriate waste stream.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste.

  • Solid Waste: Pipette tips, vials, gloves, and absorbent paper must be placed in a clearly labeled, sealed cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated liquids must be collected in a designated, sealed hazardous waste container. Do not mix with other solvent waste streams.

  • Sharps: Needles and scalpels must be disposed of in a puncture-proof sharps container designated for cytotoxic waste.

Emergency Procedures

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes and seek immediate medical attention.

  • Spill: Evacuate the area. For small spills (<5 mL), trained personnel may use a cytotoxic spill kit. For larger spills, contact the institutional safety office immediately.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_disposal 3. Decontamination & Disposal Phase prep_ppe Don Required PPE (Double Gloves, Lab Coat, Eyewear) prep_area Prepare Fume Hood (Absorbent Liner) prep_ppe->prep_area prep_materials Assemble Materials (Vials, Solvents, Waste) prep_area->prep_materials handle_weigh Weigh Solid this compound prep_materials->handle_weigh handle_reconstitute Reconstitute Solution handle_weigh->handle_reconstitute handle_experiment Perform Experiment handle_reconstitute->handle_experiment decon_surface Decontaminate Surfaces (Hypochlorite & Ethanol) handle_experiment->decon_surface dispose_waste Segregate & Dispose Waste (Cytotoxic Containers) decon_surface->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.